Mal-PEG4-VC-PAB-DMEA-PNU-159682
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C74H98N10O27 |
|---|---|
Poids moléculaire |
1559.6 g/mol |
Nom IUPAC |
[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C74H98N10O27/c1-41(2)61(80-53(87)20-27-102-30-32-104-34-35-105-33-31-103-28-22-76-52(86)19-23-84-54(88)17-18-55(84)89)68(95)79-47(11-9-21-77-71(75)96)67(94)78-44-15-13-43(14-16-44)39-107-72(97)81(4)24-25-82(5)73(98)108-40-51(85)74(99)37-46-58(65(93)60-59(63(46)91)62(90)45-10-8-12-49(100-6)57(45)64(60)92)50(38-74)110-56-36-48-66(42(3)109-56)111-69-70(101-7)106-29-26-83(48)69/h8,10,12-18,41-42,47-48,50,56,61,66,69-70,91,93,99H,9,11,19-40H2,1-7H3,(H,76,86)(H,78,94)(H,79,95)(H,80,87)(H3,75,77,96)/t42-,47-,48-,50-,56-,61-,66+,69+,70-,74-/m0/s1 |
Clé InChI |
GIXBUAYRIIAYTE-QIBFXJAHSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O)N9CCO[C@@H]([C@H]9O2)OC |
SMILES canonique |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)O)N9CCOC(C9O2)OC |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mal-PEG4-VC-PAB-DMEA-PNU-159682 Drug-Linker Conjugate for Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, components, and mechanism of action of the advanced drug-linker conjugate, Mal-PEG4-VC-PAB-DMEA-PNU-159682. This system is designed for the development of potent and specific Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.
Core Structure and Components
This compound is a sophisticated construct comprising a potent cytotoxic agent (payload) connected to a multi-functional linker system.[1][2] This design facilitates the stable conjugation of the payload to a monoclonal antibody (mAb) and ensures its targeted delivery and controlled release within cancer cells. The entire conjugate is composed of the ADC linker, Mal-PEG4-VC-PAB, and the potent ADC cytotoxin, DMEA-PNU-159682.[2]
The key components are:
-
Maleimide (Mal): A thiol-reactive group that enables covalent attachment to cysteine residues on the antibody.[]
-
Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances solubility and improves the pharmacokinetic properties of the ADC.[]
-
Valine-Citrulline (VC): A dipeptide motif that is specifically recognized and cleaved by the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.
-
p-Aminobenzyl (PAB): A self-immolative spacer that, following VC cleavage, undergoes a 1,6-elimination reaction to release the payload in its active form.[4][5]
-
DMEA-PNU-159682: The cytotoxic payload, which includes N,N'-dimethylethylenediamine (DMEA) linked to PNU-159682.[2]
Below is a diagram illustrating the modular structure of this drug-linker conjugate.
Caption: Modular components of this compound.
Quantitative Data
While specific in vitro cytotoxicity data for an ADC utilizing the complete this compound conjugate is not publicly available, the high potency of the PNU-159682 payload is well-documented.
| Compound | Cell Lines | IC50/IC70 | Potency Comparison | Reference |
| PNU-159682 | Panel of human tumor cell lines | IC70: 0.07-0.58 nM | 2,360 to 790-fold more potent than MMDX; 6,420 to 2,100-fold more potent than doxorubicin | [6] |
| PNU-159682 | CAIX-expressing SKRC-52 cells | IC50: 25 nM | - | [6] |
Note: MMDX is nemorubicin, the parent compound of PNU-159682.
Mechanism of Action
The therapeutic efficacy of an ADC constructed with this compound relies on a multi-step, targeted process.
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the stable linker preventing premature release of the cytotoxic payload. The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.
-
Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the Val-Cit linker by Cathepsin B. This cleavage event triggers the self-immolation of the PAB spacer, leading to the release of the DMEA-PNU-159682 payload into the cytoplasm.
-
Cytotoxic Action: Once released, PNU-159682 exerts its potent anti-tumor activity. It intercalates into the DNA of the cancer cell and inhibits topoisomerase II, an enzyme essential for DNA replication and repair. This leads to double-strand DNA breaks, cell cycle arrest in the S-phase, and ultimately, apoptosis (programmed cell death).[8][9][]
The following diagram illustrates the signaling pathway of PNU-159682-induced cell death.
Caption: PNU-159682 mechanism of action leading to apoptosis.
Experimental Protocols
Antibody-Drug Conjugation Protocol (General)
This protocol describes a general method for conjugating a maleimide-containing drug-linker, such as this compound, to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound
-
Conjugation buffer: e.g., PBS, pH 7.4, with EDTA
-
Quenching reagent: N-acetylcysteine or cysteine
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
Procedure:
-
Antibody Reduction:
-
The mAb is treated with a controlled molar excess of a reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
The reaction is typically incubated at 37°C for 1-2 hours.
-
Excess reducing agent is removed using a desalting column.
-
-
Conjugation:
-
The reduced antibody is immediately reacted with a molar excess of the this compound dissolved in a compatible organic solvent (e.g., DMSO).
-
The reaction mixture is incubated at room temperature or 4°C for 1-2 hours. The maleimide groups on the linker react with the free thiols on the antibody to form stable thioether bonds.[]
-
-
Quenching:
-
A quenching reagent is added to cap any unreacted maleimide groups, preventing further reactions.
-
-
Purification:
-
The resulting ADC is purified to remove unconjugated drug-linker and other reaction components.
-
-
Characterization:
-
The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregate content, and purity, typically using techniques like Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and mass spectrometry.
-
The experimental workflow for ADC conjugation is depicted below.
Caption: General workflow for ADC conjugation.
In Vitro Cytotoxicity Assay Protocol (MTT/XTT Assay)
This protocol outlines a method for assessing the in vitro cytotoxicity of an ADC using a colorimetric assay.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC of interest
-
Control articles (e.g., unconjugated mAb, free drug-linker)
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
-
Treatment:
-
The culture medium is replaced with fresh medium containing serial dilutions of the ADC and control articles.
-
Cells are incubated for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
-
Assay Development:
-
For MTT assay: MTT reagent is added to each well and incubated for 2-4 hours. The medium is then removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
For XTT assay: XTT reagent (pre-mixed with an electron coupling agent) is added to each well and incubated for 2-4 hours.
-
-
Data Acquisition and Analysis:
-
The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Cell viability is calculated as a percentage relative to untreated control cells.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
-
The workflow for an in vitro cytotoxicity assay is visualized below.
Caption: Workflow for an in vitro cytotoxicity assay.
Conclusion
The this compound drug-linker conjugate represents a highly advanced and potent system for the development of next-generation ADCs. Its modular design, incorporating a stable conjugation moiety, a solubility-enhancing spacer, a tumor-specific cleavable dipeptide, a self-immolative linker, and a highly cytotoxic payload, provides a robust platform for creating targeted cancer therapeutics with a potentially wide therapeutic window. The detailed understanding of its structure and mechanism of action, as outlined in this guide, is crucial for its effective implementation in ADC research and development.
Disclaimer: The synthesis of this compound is a complex, multi-step process. Detailed synthesis protocols are often proprietary and not publicly available. This drug-linker conjugate is commercially available from various suppliers for research purposes.[1]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. xcessbio.com [xcessbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MA-PEG4-VC-PAB-DMAE-PNU159682 - Creative Biolabs [creative-biolabs.com]
The Core Mechanism of PNU-159682: A Technical Guide to a Potent Cytotoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682 is a semi-synthetic anthracycline and a metabolite of the investigational drug nemorubicin. It stands out as an exceptionally potent cytotoxin, demonstrating cytotoxic activity several hundred to thousands of times greater than its parent compound and the widely used chemotherapeutic agent, doxorubicin.[1][] Its profound potency has made it a significant payload candidate for the development of antibody-drug conjugates (ADCs) in targeted cancer therapy. This technical guide provides an in-depth exploration of the core mechanism of action of PNU-159682, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate these functions.
Core Mechanism of Action: A Dual Assault on Genomic Integrity
The cytotoxic effects of PNU-159682 are primarily attributed to a dual mechanism that targets the cell's genomic machinery: inhibition of DNA topoisomerase II and the formation of covalent DNA adducts. This combined action leads to catastrophic DNA damage, cell cycle arrest, and ultimately, apoptosis.
Inhibition of DNA Topoisomerase II
PNU-159682 is a highly potent inhibitor of DNA topoisomerase II.[3][4][5][6][7] This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation by creating transient double-strand breaks to allow for the passage of another DNA strand. PNU-159682 interferes with this process, trapping the enzyme-DNA complex and leading to the accumulation of permanent DNA double-strand breaks. While it is a potent inhibitor of the enzyme's activity, some studies note that at high concentrations (100 μM), it weakly inhibits the unknotting activity of topoisomerase II.[][3]
DNA Intercalation and Adduct Formation
As an anthracycline derivative, PNU-159682 intercalates into the DNA double helix.[1] Beyond simple intercalation, PNU-159682 is capable of forming covalent adducts with DNA, a process that creates a "virtual cross-linking" of the DNA strands.[8] These stable adducts physically obstruct the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription.[9] The formation of these adducts is a key contributor to the profound DNA damage induced by the cytotoxin.
Cellular Consequences of PNU-159682 Action
The molecular interactions of PNU-159682 with DNA and topoisomerase II trigger a cascade of cellular events, culminating in cell death.
DNA Damage and Cell Cycle Arrest
The formation of DNA adducts and the inhibition of topoisomerase II by PNU-159682 result in significant DNA damage. This damage activates the cell's DNA damage response (DDR) pathways. A key consequence of this activation is cell cycle arrest, which provides the cell an opportunity to repair the damage. Uniquely, PNU-159682 and its derivatives have been shown to induce a potent cell cycle arrest in the S-phase, which is distinct from other anthracyclines like doxorubicin that typically cause a G2/M phase block.[8][10] This S-phase arrest is associated with the phosphorylation of checkpoint kinase 1 (Chk1), a critical regulator of the DDR.[10]
Induction of Apoptosis
If the DNA damage induced by PNU-159682 is too severe to be repaired, the cell is driven towards programmed cell death, or apoptosis. This process is the ultimate executioner of the cytotoxic effect of PNU-159682. The apoptotic cascade is initiated by the persistent DNA damage signals and involves the activation of a series of caspases, which are proteases that dismantle the cell in a controlled manner.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the mechanism of action of PNU-159682.
Quantitative Data
The following tables summarize the in vitro cytotoxicity of PNU-159682 against a panel of human cancer cell lines.
Table 1: IC70 Values of PNU-159682 in Various Human Tumor Cell Lines
| Cell Line | Cancer Type | IC70 (nM) |
| HT-29 | Colon Carcinoma | 0.577 |
| A2780 | Ovarian Carcinoma | 0.39 |
| DU145 | Prostate Carcinoma | 0.128 |
| EM-2 | Myelogenous Leukemia | 0.081 |
| Jurkat | T-cell Leukemia | 0.086 |
| CEM | T-cell Leukemia | 0.075 |
Data sourced from MedChemExpress.[6]
Table 2: Comparative Potency of PNU-159682
| Compound | Fold Potency Increase vs. MMDX | Fold Potency Increase vs. Doxorubicin |
| PNU-159682 | 790 - 2,360 | 2,100 - 6,420 |
Data represents the range of increased potency across a panel of human tumor cell lines.[]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of PNU-159682.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This assay determines cytotoxicity by measuring the total protein content of cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PNU-159682 stock solution
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density to ensure exponential growth throughout the experiment. Incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of PNU-159682 for a specified period (e.g., 72 hours). Include untreated and vehicle controls.
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50/IC70 values.
Topoisomerase II Decatenation Assay
This assay measures the ability of PNU-159682 to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II assay buffer
-
ATP solution
-
PNU-159682 stock solution
-
Stop buffer/loading dye
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 10x assay buffer, ATP, and kDNA.
-
Inhibitor Addition: Add varying concentrations of PNU-159682 to the reaction tubes. Include a no-inhibitor control.
-
Enzyme Addition: Add human topoisomerase II to each tube to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated DNA will migrate faster than the catenated kDNA.
-
Analysis: Assess the inhibition of decatenation by observing the reduction in the amount of decatenated DNA in the presence of PNU-159682.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle after treatment with PNU-159682.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
Complete cell culture medium
-
PNU-159682 stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with different concentrations of PNU-159682 for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA. Combine all cells and centrifuge.
-
Washing: Wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cells in a small volume of cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
PNU-159682 is a formidable cytotoxin with a well-defined, dual mechanism of action centered on the disruption of DNA integrity through topoisomerase II inhibition and the formation of covalent DNA adducts. These actions trigger a robust DNA damage response, leading to S-phase cell cycle arrest and, ultimately, apoptotic cell death. Its extraordinary potency makes it a highly attractive payload for the development of next-generation antibody-drug conjugates, offering the potential for targeted and highly effective cancer therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of PNU-159682 and its derivatives in preclinical and drug development settings.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. codecademy.com [codecademy.com]
- 4. Creating tables in R Markdown | Tutorials for BIOL202: Introduction to Biostatistics [ubco-biology.github.io]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Gatekeeper of Potency: An In-depth Technical Guide to the Valine-Citrulline-PABC Linker in Antibody-Drug Conjugate Technology
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline-p-Aminobenzylcarbamate (VC-PAB) linker system stands as a cornerstone in the field of antibody-drug conjugates (ADCs), enabling the targeted delivery and controlled release of highly potent cytotoxic agents to cancer cells. Its sophisticated design, which balances robust plasma stability with specific enzymatic cleavage within the tumor cell lysosome, has made it a linker of choice for numerous clinically approved and investigational ADCs.[1][2][3] This technical guide provides a comprehensive examination of the VC-PAB linker's core functions, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the workflows for its evaluation.
Core Function: Orchestrating Selective Payload Release
The primary role of the VC-PAB linker is to ensure the cytotoxic payload remains securely attached to the monoclonal antibody (mAb) during systemic circulation, thereby preventing premature drug release and minimizing off-target toxicity.[2][4] Upon binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically through clathrin-mediated endocytosis, and trafficked to the lysosome.[3][5][6]
Within the acidic and enzyme-rich environment of the lysosome, the VC dipeptide motif is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[2][7][8] This enzymatic cleavage initiates a cascade that leads to the release of the active drug.
The PAB component acts as a self-immolative spacer.[3][9] Following the cleavage of the amide bond between citrulline and the PAB group, a 1,6-elimination reaction is triggered, leading to the release of the unmodified, active cytotoxic payload in its amine form, along with the release of carbon dioxide.[9][10] This traceless release mechanism is a key advantage of the VC-PAB system.
Quantitative Data Summary
The performance of an ADC is critically dependent on the quantitative characteristics of its linker. The following tables summarize key data related to the stability, cleavage kinetics, and efficacy of ADCs employing the VC-PAB linker.
Table 1: Plasma Stability of VC-PAB Linker-Containing ADCs
| Species | ADC Construct | Incubation Time (days) | % Intact ADC Remaining / % Free Payload | Analytical Method | Reference |
| Human | Generic vc-MMAE ADC | 6 | <1% free MMAE | LC-MS | [11] |
| Human | ITC6104RO (VC-PABC-MMAF) | 7 | Stable (minimal degradation) | LC-qTOF-MS | [12] |
| Cynomolgus Monkey | Generic vc-MMAE ADC | 6 | <1% free MMAE | LC-MS | [11] |
| Rat | Generic vc-MMAE ADC | 6 | 2.5% free MMAE | LC-MS | [11] |
| Mouse | Generic vc-MMAE ADC | 6 | Significantly higher free MMAE vs. human/cyno | LC-MS | [11] |
| Mouse | ITC6104RO (VC-PABC-MMAF) | 7 | Unstable (significant degradation) | LC-qTOF-MS | [12] |
| Mouse | Linker 5-VC-PABC-MMAD | 4.5 | ~50% | HIC | [13] |
| Mouse | Linker 7-VC-PABC-MMAD | 4.5 | ~80% | HIC | [13] |
Table 2: Cathepsin B Cleavage Kinetics of VC-PAB-based Linkers
| Substrate | K_M (µM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) | Reference |
| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ | [14] |
| Generic vc-MMAE ADCs | No significant difference in K_M or k_cat across different antibody carriers | [15] | ||
| anti-HER2-VC(S)-MMAE | - | - | Cleaved by Cathepsins B, K, L, S, and human liver lysosomal extract | [16] |
Table 3: In Vitro Cytotoxicity of ADCs with VC-PAB Linker
| ADC | Cell Line | Payload | IC50 | Reference |
| Brentuximab-7 DAR 4 | L-540 (CD30+) | MMAE | ~1 ng/mL | [17] |
| Brentuximab-7 DAR 8 | L-540 (CD30+) | MMAE | ~0.5 ng/mL | [17] |
| Adcetris (Brentuximab Vedotin) | L-540 (CD30+) | MMAE | ~2 ng/mL | [17] |
| H32-VCMMAE | SK-BR-3 (HER2+) | MMAE | 0.12 µg/mL | [18] |
| H32-VCMMAE | BT474 (HER2+) | MMAE | 0.05 µg/mL | [18] |
| H32-VCMMAE | NCI-N87 (HER2+) | MMAE | 0.08 µg/mL | [18] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of ADCs. The following sections provide methodologies for key assays.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Preparation of ADC: Dilute the ADC stock solution to a final concentration of 100 µg/mL in plasma from the desired species (e.g., human, mouse, rat).
-
Incubation: Incubate the plasma samples at 37°C in a controlled environment.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Processing:
-
For Total Antibody and Intact ADC Quantification (ELISA): Store samples at -80°C until analysis.
-
For Free Payload Quantification (LC-MS): Precipitate plasma proteins by adding a threefold excess of cold acetonitrile. Centrifuge to pellet the proteins and collect the supernatant containing the free payload.
-
-
Quantification:
-
ELISA: Use two separate ELISAs. One to measure the total antibody concentration (capturing the antibody) and another to measure the concentration of the intact ADC (capturing the antibody and detecting the payload). The difference indicates the extent of drug deconjugation.
-
LC-MS/MS: Analyze the supernatant to quantify the concentration of the released payload. An internal standard should be used for accurate quantification.
-
Cathepsin B Cleavage Assay
Objective: To determine the rate and extent of enzymatic cleavage of the VC-PAB linker by Cathepsin B.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 10 mM MES buffer at pH 6.0 containing 0.04 mM dithiothreitol (DTT).
-
Cathepsin B Solution: Reconstitute purified human Cathepsin B in the assay buffer to a working concentration.
-
ADC Solution: Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO).
-
Quenching Solution: Prepare acetonitrile with a suitable internal standard.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution and the assay buffer.
-
Initiate the reaction by adding the Cathepsin B solution.
-
Incubate the reaction mixture at 37°C.
-
-
Time Points and Quenching:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction by adding an excess of the cold quenching solution.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic potency of the ADC on target cancer cells.
Methodology:
-
Cell Seeding: Seed the target cancer cells (antigen-positive) and control cells (antigen-negative) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for the cytotoxic effect to manifest (e.g., 72-120 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][4][19]
Visualizations
The following diagrams illustrate key processes and relationships in VC-PAB ADC technology.
Conclusion
The VC-PAB linker represents a sophisticated and highly effective solution for the conditional release of cytotoxic payloads in ADC therapy. Its design principles, balancing stability in circulation with specific, efficient cleavage within the target cell, have set a high standard in the field. A thorough understanding of its mechanism, coupled with robust quantitative assessment through the detailed experimental protocols outlined in this guide, is paramount for the successful development of next-generation ADCs. The continued refinement of such linker technologies will undoubtedly be a key driver of innovation in targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. 抗体-薬物複合体(ADC)の探索と開発 [promega.jp]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05678J [pubs.rsc.org]
- 18. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
The Core Function of Maleimide-PEG4 in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function and application of Maleimide-PEG4 in bioconjugation. Maleimide-PEG4 is a heterobifunctional crosslinker that plays a pivotal role in the development of advanced therapeutics, diagnostics, and research reagents. Its unique structure, combining a thiol-reactive maleimide group with a hydrophilic 4-unit polyethylene glycol (PEG) spacer, offers a versatile tool for the precise and stable linkage of biomolecules.
The Chemistry of Maleimide-PEG4 Bioconjugation
At the heart of Maleimide-PEG4's utility is the highly efficient and selective reaction between the maleimide group and a thiol (sulfhydryl) group, typically found on the side chain of a cysteine residue in a protein or peptide.
The Maleimide-Thiol Reaction: A Michael Addition
The conjugation chemistry proceeds via a Michael addition mechanism. The thiol group, acting as a nucleophile, attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This reaction forms a stable, covalent thioether bond, resulting in a thiosuccinimide adduct.[1] This reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[2]
Mechanism of Maleimide-Thiol Conjugation.
The Role of the PEG4 Linker
The polyethylene glycol (PEG) component of the Maleimide-PEG4 linker is crucial for optimizing the properties of the resulting bioconjugate. The PEG4 spacer, consisting of four repeating ethylene glycol units, imparts several beneficial characteristics:
-
Enhanced Hydrophilicity and Solubility: Many therapeutic agents and fluorescent dyes are hydrophobic and prone to aggregation in aqueous environments. The hydrophilic PEG4 chain increases the overall solubility of the conjugate, improving its stability and ease of handling.
-
Reduced Steric Hindrance: The PEG4 spacer provides a flexible arm that physically separates the conjugated molecules, minimizing steric hindrance that could otherwise impair the biological activity of the protein or the function of the payload.
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of the bioconjugate, reducing renal clearance and extending its circulation half-life in the body.[3]
-
Reduced Immunogenicity: The PEG chain can create a "stealth" effect, masking the bioconjugate from the immune system and reducing the likelihood of an immunogenic response.[4]
Quantitative Data on Reaction Parameters and Stability
The efficiency of the maleimide-thiol conjugation and the stability of the resulting thiosuccinimide linkage are influenced by several factors.
Factors Influencing Conjugation Efficiency
The yield of the bioconjugation reaction is dependent on pH, temperature, and the molar ratio of reactants.
| Parameter | Optimal Range/Condition | Rationale and Remarks |
| pH | 6.5 - 7.5 | Balances thiol reactivity (deprotonation to thiolate) with minimizing maleimide hydrolysis and reaction with amines.[5] |
| Temperature | 4°C to 25°C | Room temperature (20-25°C) allows for faster kinetics (30 min - 2 hours), while 4°C is preferred for sensitive proteins to minimize degradation (overnight reaction).[5] |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | A molar excess of the maleimide reagent is used to drive the reaction to completion. The optimal ratio is dependent on the specific biomolecule and reaction conditions.[6][7] |
Stability of the Thiosuccinimide Linkage
The stability of the thioether bond is a critical consideration, particularly for in vivo applications. The thiosuccinimide linkage can undergo two competing reactions: retro-Michael reaction (deconjugation) and hydrolysis (stabilization).
| Condition | Observation | Implication | Reference |
| In presence of 1 mM Glutathione (GSH) at 37°C | ~70% of maleimide-PEG conjugate remained intact after 7 days. | The conjugate shows susceptibility to thiol exchange via the retro-Michael reaction. | [8] |
| In PBS at 37°C | >95% of maleimide-PEG conjugate remained intact after 7 days. | The thioether bond is relatively stable in the absence of competing thiols. | [8] |
| Slightly basic pH (e.g., 8-9) | Promotes hydrolysis of the thiosuccinimide ring to a stable, ring-opened succinamic acid derivative. | Hydrolysis "locks" the conjugate, making it resistant to the retro-Michael reaction.[9] | [10] |
| Higher Thiol pKa | Thiosuccinimide adducts formed from thiols with a higher pKa tend to be more stable. | The nature of the thiol-containing molecule influences conjugate stability. | [9] |
Experimental Protocols
Detailed methodologies are essential for the successful application of Maleimide-PEG4 in bioconjugation.
General Protocol for Protein Labeling with a Maleimide-PEG4-Dye
This protocol outlines the steps for conjugating a Maleimide-PEG4 functionalized fluorescent dye to a protein with available cysteine residues.
Materials:
-
Protein with free sulfhydryl groups (1-10 mg/mL)
-
Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5)
-
Maleimide-PEG4-Dye stock solution (10 mM in anhydrous DMSO or DMF)
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP if necessary.
-
Conjugation Reaction: Add the Maleimide-PEG4-Dye stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a quenching reagent in excess to react with any unreacted maleimide groups.
-
Purification: Purify the conjugate from excess dye and other reagents using size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength).
Protocol for Assessing Conjugate Stability in Plasma
This protocol describes a method to evaluate the stability of a bioconjugate in a physiologically relevant environment.
Materials:
-
Purified bioconjugate
-
Human or animal plasma
-
Incubator at 37°C
-
Analysis instrumentation (e.g., HPLC, LC-MS)
Procedure:
-
Incubation: Incubate the bioconjugate in plasma at a defined concentration at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take an aliquot of the plasma-conjugate mixture.
-
Sample Preparation: Process the samples to remove plasma proteins and isolate the conjugate and any released payload. This may involve protein precipitation or affinity capture.
-
Analysis: Analyze the samples by a suitable method like HPLC or LC-MS to quantify the amount of intact conjugate remaining.
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.
Visualizing Workflows and Pathways
Diagrams illustrating the experimental workflows and the role of Maleimide-PEG4 in biological pathways provide a clearer understanding of its applications.
Workflow for Antibody-Drug Conjugate (ADC) Preparation
This workflow outlines the key steps in creating an ADC using a Maleimide-PEG4 linker.
Workflow for ADC Preparation using a Maleimide-PEG4 Linker.
Targeted Drug Delivery and Signaling Pathway Modulation
Maleimide-PEG4 is instrumental in constructing ADCs that deliver cytotoxic drugs to cancer cells, thereby modulating signaling pathways that control cell survival and proliferation.
ADC-Mediated Modulation of a Cancer Signaling Pathway.
Workflow for Studying Protein-Protein Interactions
Heterobifunctional crosslinkers containing a Maleimide-PEG4 moiety can be used to capture and identify interacting proteins.
Workflow for Protein-Protein Interaction Analysis.
Conclusion
Maleimide-PEG4 is a powerful and versatile tool in the field of bioconjugation. Its high selectivity for thiols, coupled with the beneficial properties of the PEG4 linker, makes it an invaluable reagent for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. A thorough understanding of the reaction chemistry, influencing factors, and potential stability issues is crucial for the successful design and implementation of Maleimide-PEG4-based bioconjugates. The detailed protocols and workflows provided in this guide offer a practical framework for researchers and drug development professionals to harness the full potential of this important bioconjugation reagent.
References
- 1. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
PNU-159682: A Technical Guide to a High-Potency ADC Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682, a potent anthracycline derivative, has emerged as a compelling payload for the development of next-generation antibody-drug conjugates (ADCs). As a metabolite of nemorubicin, PNU-159682 exhibits cytotoxicity several hundred to thousands of times greater than its parent compound and doxorubicin.[][2][3][4][5] Its distinct mechanism of action and exceptional potency position it as a valuable tool in the targeted therapy of cancer, particularly in overcoming drug resistance.[2][6] This technical guide provides an in-depth overview of PNU-159682, including its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation as an ADC payload.
Mechanism of Action
PNU-159682 exerts its cytotoxic effects primarily through two coordinated actions on cellular DNA.[][6] Upon internalization into the target cancer cell, the payload is released from the ADC and translocates to the nucleus. There, it intercalates into the DNA, inserting itself between base pairs and disrupting the normal helical structure.[] This intercalation is followed by the inhibition of topoisomerase II, a critical enzyme responsible for managing DNA topology during replication and transcription.[][6][7] The inhibition of topoisomerase II by PNU-159682 leads to the accumulation of double-strand DNA breaks, ultimately triggering irreversible apoptosis and cell death.[]
Interestingly, the mode of action of PNU-159682 appears to differ from other anthracyclines like doxorubicin. While doxorubicin typically induces a G2/M-phase cell cycle arrest, a derivative of PNU-159682, PNU-EDA, has been shown to arrest cells and inhibit DNA synthesis during the S-phase.[8][9] This distinct mechanism may contribute to its efficacy in doxorubicin-resistant cell lines.
Potency and Preclinical Efficacy
The exceptional potency of PNU-159682 is a key attribute for its use as an ADC payload, allowing for effective cell killing with a low drug-to-antibody ratio (DAR).[] This minimizes the potential for altering the pharmacokinetic properties of the antibody and reduces systemic toxicity.
In Vitro Cytotoxicity
PNU-159682 has demonstrated potent cytotoxic activity across a wide range of human tumor cell lines, with IC70 values in the subnanomolar range.[]
| Cell Line | IC70 (nM) of PNU-159682 | Fold Potency Increase vs. MMDX | Fold Potency Increase vs. Doxorubicin |
| Various Human Tumor Cell Lines | 0.07 - 0.58 | 790 - 2,360 | 2,100 - 6,420 |
Data compiled from multiple sources.[][5]
| Cell Line | IC50 (nM) of PNU-159682 | IC50 (nM) of MMAE |
| BJAB.Luc | 0.10 | 0.54 |
| Granta-519 | 0.020 | 0.25 |
| SuDHL4.Luc | 0.055 | 1.19 |
| WSU-DLCL2 | 0.1 | 0.25 |
Data comparing the in vitro potency of PNU-159682 and MMAE in non-Hodgkin's lymphoma (NHL) cell lines.[7]
In Vivo Efficacy
Preclinical studies using xenograft models have demonstrated the significant anti-tumor activity of PNU-159682-based ADCs.
| Animal Model | Tumor Type | ADC | Dose | Outcome |
| Mice | Disseminated Murine L1210 Leukemia | PNU-159682 | 15 µg/kg (i.v.) | 29% increase in life span |
| Mice | MX-1 Human Mammary Carcinoma Xenografts | PNU-159682 | 4 µg/kg | Antitumor activity |
| Mice | SKRC-52 Xenografted Tumors | PNU-159682 | 25 nmol/kg | Potent antitumor effect |
| Mice | Non-Small Cell Lung Cancer & Colorectal Cancer Models | hCD46-19 ADC | 1.0 mg/kg (single dose) | Complete tumor regression and durable responses |
Data compiled from multiple sources.[][10]
Linker Technology
The choice of linker is critical for the stability and efficacy of an ADC. Both cleavable and non-cleavable linkers have been explored for conjugating PNU-159682 to antibodies.
-
Cleavable Linkers: These linkers are designed to be stable in systemic circulation and release the payload upon entering the target cell, often through enzymatic cleavage in the lysosome. This approach can also lead to a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[11][12] Examples of cleavable linkers used with PNU-159682 include:
-
Non-cleavable Linkers: These linkers result in the payload remaining attached to the antibody's amino acid residues after degradation. This can reduce the bystander effect but may offer a better safety profile in some contexts.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effect of an ADC on cancer cell lines.[18][19][20]
-
Cell Seeding: Plate tumor cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
ADC Treatment: Prepare serial dilutions of the PNU-159682 ADC and a control antibody. Replace the cell culture medium with the medium containing the ADC or control at various concentrations.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. | BioWorld [bioworld.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Unlocking Potent Antitumor Activity: A Technical Guide to the Cleavable Linker in Mal-PEG4-VC-PAB-DMEA-PNU-159682
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role and intricate mechanics of the cleavable linker system within the antibody-drug conjugate (ADC) Mal-PEG4-VC-PAB-DMEA-PNU-159682. This advanced ADC construct leverages a highly potent cytotoxic agent, PNU-159682, guided by a monoclonal antibody to selectively target and eliminate cancer cells. The efficacy and safety of this potent therapeutic are critically dependent on the stability and controlled cleavage of its linker, a sophisticated chemical bridge designed for conditional release of the payload within the tumor microenvironment.
Core Components of the ADC Construct
The this compound is a multi-component system, each part playing a crucial role in the overall function of the ADC.
-
Maleimide (Mal): This functional group facilitates the covalent conjugation of the linker-drug to cysteine residues on the monoclonal antibody, ensuring a stable connection in circulation.
-
Polyethylene Glycol (PEG4): The four-unit polyethylene glycol spacer enhances the solubility and pharmacokinetic properties of the ADC, reducing aggregation and improving its circulation half-life.
-
Valine-Citrulline (VC): This dipeptide sequence is the lynchpin of the cleavable linker strategy. It is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are highly active within the acidic environment of tumor cell lysosomes.
-
p-Aminobenzyl Carbamate (PAB): The PAB group acts as a self-immolative spacer. Once the VC dipeptide is cleaved by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the traceless release of the unmodified cytotoxic payload.
-
DMEA-PNU-159682: This is the highly potent cytotoxic payload. PNU-159682 is a derivative of the anthracycline nemorubicin and is significantly more potent than its parent compound.[1] Its mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to catastrophic DNA damage and apoptosis in cancer cells. The DMEA (N,N-dimethylethylenediamine) component is integral to the payload's structure and its attachment to the PAB spacer.
Mechanism of Action: A Stepwise Journey to Cell Kill
The targeted delivery and conditional activation of the PNU-159682 payload are orchestrated through a series of well-defined steps, ensuring maximal tumor cell killing with minimal off-target toxicity.
Quantitative Data Summary
While specific kinetic and stability data for the exact this compound construct are proprietary, the following table summarizes representative data for ADCs utilizing similar VC-PAB linker and PNU-159682 payload technologies.
| Parameter | Representative Value/Observation | Significance | Reference |
| In Vitro Cytotoxicity (IC50) | Sub-nanomolar range against target cancer cell lines | Demonstrates the high potency of the PNU-159682 payload. | [2] |
| Plasma Stability | Highly stable in human and cynomolgus monkey plasma. Some instability may be observed in mouse plasma due to carboxylesterase activity. | High stability in human plasma is crucial for minimizing off-target toxicity and ensuring the ADC reaches the tumor intact. | [3] |
| Cathepsin B Cleavage | Efficient cleavage of the Val-Cit linker by Cathepsin B is observed. The rate of cleavage is generally not significantly affected by the antibody carrier or conjugation site. | Confirms the intended mechanism of payload release within the lysosome. | [] |
| In Vivo Efficacy | PNU-159682-based ADCs have demonstrated significant tumor regression in preclinical xenograft models. | Highlights the potential of this class of ADCs for cancer therapy. | [2][5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the in vitro cytotoxicity of an ADC using a colorimetric MTT assay.
Materials:
-
Target and non-target cancer cell lines
-
Complete cell culture medium
-
ADC stock solution (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Sterile 96-well plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Cathepsin B Cleavage Assay
This protocol provides a general framework for assessing the cleavage of the VC linker by Cathepsin B.
Materials:
-
ADC (e.g., this compound)
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)
-
Quenching solution (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (at a final concentration of, for example, 10 µM) with the assay buffer.
-
Initiate Cleavage: Add Cathepsin B to the reaction mixture to a final concentration of, for example, 100 nM.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding an equal volume of quenching solution.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload (PNU-159682) and remaining intact ADC over time.
-
Data Analysis: Plot the concentration of the released payload versus time to determine the cleavage kinetics.
Signaling Pathways Affected by PNU-159682
Upon its release into the cancer cell, PNU-159682 exerts its potent cytotoxic effects by disrupting fundamental cellular processes, primarily DNA replication and integrity.
Conclusion
The this compound ADC represents a sophisticated approach to cancer therapy, where the cleavable linker is a key determinant of both efficacy and safety. The Valine-Citrulline dipeptide, in conjunction with the self-immolative PAB spacer, provides a robust mechanism for tumor-selective payload release. Understanding the intricate details of this linker's function, stability, and cleavage kinetics is paramount for the successful development and clinical application of this and other next-generation antibody-drug conjugates. This guide provides a foundational understanding for researchers and developers working to harness the power of ADCs in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NAV-001, a high-efficacy antibody-drug conjugate targeting mesothelin with improved delivery of a potent payload by counteracting MUC16/CA125 inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
In Vitro Potency of PNU-159682 Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency of PNU-159682 and its derivatives, a class of highly potent anthracycline antibiotics. This document consolidates key quantitative data, details common experimental methodologies for potency assessment, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction
PNU-159682 is a metabolite of the anthracycline nemorubicin (also known as MMDX) and is recognized for its exceptional cytotoxic potency against a broad range of cancer cell lines.[1][2] Its mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage, cell cycle arrest, and ultimately, apoptotic cell death.[3][4][5] Due to its high potency, PNU-159682 and its derivatives are of significant interest as payloads for antibody-drug conjugates (ADCs), which aim to deliver these cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity.[1][5][6] Recent studies also suggest that PNU-159682 can induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[7][8]
Quantitative In Vitro Potency Data
The following tables summarize the in vitro cytotoxicity of PNU-159682 and its parent compounds, nemorubicin (MMDX) and doxorubicin, across various human cancer cell lines. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or IC₇₀ (70% inhibitory concentration) values, providing a comparative measure of potency.
Table 1: Comparative Cytotoxicity (IC₇₀) of PNU-159682, Nemorubicin (MMDX), and Doxorubicin
| Cell Line | Histotype | PNU-159682 (nM) | MMDX (nM) | Doxorubicin (nM) |
| HT-29 | Colon Carcinoma | 0.577 | 68 | 181 |
| A2780 | Ovarian Carcinoma | 0.39 | - | - |
| DU145 | Prostate Carcinoma | 0.128 | - | - |
| EM-2 | - | 0.081 | - | - |
| Jurkat | Acute T-cell Leukemia | 0.086 | - | - |
| CEM | Acute T-cell Leukemia | 0.075 | - | - |
Data sourced from multiple studies, direct comparison values for MMDX and Doxorubicin were not available for all cell lines in the cited sources.[2][4][9]
Table 2: Comparative Cytotoxicity (IC₅₀) of PNU-159682 and Monomethyl Auristatin E (MMAE)
| Cell Line | Histotype | PNU-159682 (nM) | MMAE (nM) |
| BJAB.Luc | Burkitt's Lymphoma | 0.10 | 0.54 |
| Granta-519 | Mantle Cell Lymphoma | 0.020 | 0.25 |
| SuDHL4.Luc | Diffuse Large B-cell Lymphoma | 0.055 | 1.19 |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.1 | 0.25 |
This table highlights the superior potency of PNU-159682 compared to MMAE, a common ADC payload.[4]
Table 3: Cytotoxicity (IC₅₀) of an Anti-CD22 ADC with PNU-159682 Payload
| Cell Line | Histotype | anti-CD22-PNU-159682 ADC (nM) |
| BJAB.Luc | Burkitt's Lymphoma | 0.058 |
| Granta-519 | Mantle Cell Lymphoma | 0.030 |
| SuDHL4.Luc | Diffuse Large B-cell Lymphoma | 0.0221 |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.01 |
This data demonstrates the potent, targeted cell-killing activity of a PNU-159682 derivative when delivered via an antibody-drug conjugate.[4]
Experimental Protocols
The following are detailed methodologies for common in vitro assays used to determine the cytotoxic and cytostatic effects of compounds like PNU-159682 and its derivatives.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
PNU-159682 or its derivatives
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (typically 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the test compound and incubate for a desired period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Allow the plates to air dry completely and then add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.
-
Data Analysis: The optical density is proportional to the number of viable cells. Calculate the IC₅₀ value by plotting the percentage of cell survival against the drug concentration.
MTS Assay for Cell Viability
The MTS assay is a colorimetric method for assessing cell viability. The assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
PNU-159682 or its derivatives
-
MTS reagent (containing phenazine ethosulfate - PES)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density in a final volume of 100 µL/well.
-
Compound Treatment: Expose the cells to various concentrations of the test compound and incubate for the desired duration.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.
-
Incubation: Incubate the plates for 1 to 4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Determine the IC₅₀ value from the dose-response curve.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of PNU-159682 and a general workflow for in vitro potency testing.
Proposed Signaling Pathway for PNU-159682-Induced Cell Death
Caption: PNU-159682 mechanism of action leading to cell death.
General Experimental Workflow for In Vitro Potency Assessment
Caption: Workflow for determining in vitro potency.
PNU-159682-Induced DNA Damage Response Pathway
Caption: PNU-159682-induced DNA damage response pathway.
PNU-159682-Induced Immunogenic Cell Death (ICD) Pathway
Caption: PNU-159682-induced immunogenic cell death pathway.
References
- 1. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zellx.de [zellx.de]
- 7. cohesionbio.com [cohesionbio.com]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SRB assay for measuring target cell killing [protocols.io]
An In-depth Technical Guide to Mal-PEG4-VC-PAB-DMEA-PNU-159682 for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, Mal-PEG4-VC-PAB-DMEA-PNU-159682. This advanced system combines a highly potent cytotoxic agent with a sophisticated linker designed for targeted delivery and controlled release in cancer therapy.
Core Components and Structure
This compound is a complex molecule comprising three key functional units: a maleimide group for antibody conjugation, a cleavable linker system, and a potent cytotoxic payload.
-
Maleimide (Mal): This functional group enables covalent attachment to monoclonal antibodies (mAbs) through a thiol-maleimide reaction, typically with cysteine residues on the antibody.
-
Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer enhances solubility and improves the pharmacokinetic properties of the resulting ADC.
-
Valine-Citrulline (VC) Linker: A dipeptide motif that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.
-
p-Aminobenzyl (PAB) Spacer: A self-immolative spacer that, following cleavage of the VC linker, releases the active payload.
-
Dimethylaminoethanol (DMEA): This component is part of the payload assembly and is designed to facilitate the release of the intact, unmodified cytotoxic agent, which can then exert a bystander killing effect on neighboring cancer cells.[1]
-
PNU-159682: A highly potent anthracycline derivative and a metabolite of nemorubicin, which acts as the cytotoxic warhead.[2][3][4][5][6][7][8][9]
Below is a diagram illustrating the logical relationship between the components of this linker-payload system.
Mechanism of Action
The therapeutic efficacy of an ADC constructed with this compound relies on a multi-step process that ensures targeted drug delivery and potent cytotoxicity.
Targeted Delivery and Internalization
An ADC utilizing this linker-payload system is administered intravenously. The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
Lysosomal Trafficking and Payload Release
Once inside the cell, the ADC is trafficked to the lysosomes. The acidic environment and the presence of lysosomal proteases, such as Cathepsin B, lead to the cleavage of the valine-citrulline (VC) linker. This cleavage initiates the self-immolation of the PAB spacer, which in turn releases the active DMEA-PNU-159682 payload into the cytoplasm of the cancer cell. The inclusion of DMEA facilitates the release of the unmodified PNU-159682, which is crucial for its bystander effect.[1]
PNU-159682-Induced Cytotoxicity and Signaling Pathway
PNU-159682 is an exceptionally potent cytotoxic agent, reported to be over 3,000-fold more cytotoxic than its parent compounds, nemorubicin and doxorubicin. Its primary mechanism of action involves the induction of DNA damage and the inhibition of topoisomerase II. This leads to double-strand breaks in the DNA, cell cycle arrest in the S-phase, and ultimately, apoptosis. The ability of the released, unmodified PNU-159682 to diffuse across cell membranes allows it to kill neighboring, antigen-negative tumor cells, a phenomenon known as the "bystander effect."
Quantitative Data
The following tables summarize the available quantitative data for PNU-159682 and related ADCs. It is important to note that specific data for an ADC constructed with the exact this compound linker-payload may not be publicly available. The data presented here is based on studies of PNU-159682 and closely related ADCs.
Table 1: In Vitro Cytotoxicity of PNU-159682
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various Human Tumor Cell Lines | Mixed | 0.07 - 0.58 (IC70) | [10] |
| CAIX-expressing SKRC-52 | Renal Cancer | 25 | [10] |
Table 2: In Vivo Efficacy of PNU-159682-based ADCs
| ADC Target | Cancer Model | Dosing | Outcome | Reference |
| hCD46 | NSCLC and Colorectal Cancer Xenografts | Single dose of 1.0 mg/kg | Complete tumor regression and durable responses | [11] |
| Mesothelin | Patient-Derived Xenografts (PDX) | Not specified | High efficacy regardless of MUC16/CA125 expression | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the development and evaluation of ADCs using this compound.
Synthesis and Conjugation of the ADC
A detailed, step-by-step synthesis protocol for the complete this compound linker-payload is not publicly available. However, a general procedure for conjugating a maleimide-containing linker-payload to an antibody is as follows:
-
Antibody Reduction: The monoclonal antibody is treated with a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
Conjugation: The maleimide-activated linker-payload, this compound, is added to the reduced antibody solution. The maleimide groups react with the free thiols to form a stable thioether bond.
-
Purification: The resulting ADC is purified to remove any unconjugated linker-payload and other impurities. This is typically achieved using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Characterization of the ADC
Hydrophobic Interaction Chromatography (HIC-HPLC):
-
Objective: To determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the ADC.
-
Method: The ADC sample is injected onto a HIC column. A gradient of decreasing salt concentration (e.g., ammonium sulfate) is used to elute the different drug-loaded species. The peaks corresponding to different DAR values are integrated to calculate the average DAR.
Size-Exclusion Chromatography (SEC-HPLC):
-
Objective: To quantify the amount of aggregation in the ADC preparation.
-
Method: The ADC sample is passed through a SEC column, which separates molecules based on their size. The percentage of high molecular weight species (aggregates) is determined by integrating the corresponding peaks.
In Vitro Cytotoxicity Assay
-
Objective: To determine the potency (e.g., IC50) of the ADC against a panel of cancer cell lines.
-
Method (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the ADC for a specified period (e.g., 72-96 hours).
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells will reduce the MTT to formazan, which is then solubilized.
-
The absorbance is read on a plate reader, and the IC50 value is calculated from the dose-response curve.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
-
Method:
-
Immunocompromised mice are subcutaneously implanted with human cancer cells or patient-derived tumor fragments.
-
Once the tumors reach a specified size, the mice are randomized into treatment and control groups.
-
The ADC is administered intravenously at various doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis.
-
Conclusion
This compound represents a sophisticated and highly potent linker-payload system for the development of next-generation antibody-drug conjugates. Its design incorporates features that enhance solubility, ensure targeted drug release, and deliver a powerful cytotoxic agent with the potential for bystander killing. The preclinical data on PNU-159682-based ADCs are promising, demonstrating significant anti-tumor activity in various cancer models. Further research and clinical development are warranted to fully elucidate the therapeutic potential of ADCs utilizing this advanced technology.
References
- 1. NAV-001, a high-efficacy antibody-drug conjugate targeting mesothelin with improved delivery of a potent payload by counteracting MUC16/CA125 inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MA-PEG4-VC-PAB-DMAE-PNU159682 - Creative Biolabs [creative-biolabs.com]
- 8. biocompare.com [biocompare.com]
- 9. apexbt.com [apexbt.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. | BioWorld [bioworld.com]
Methodological & Application
Application Note: A Comprehensive Guide to Antibody Conjugation via Maleimide Linkers
Introduction
Maleimide-based bioconjugation is a cornerstone technique for covalently linking molecules to proteins, peptides, and other biomolecules.[1] This method is particularly vital in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and for creating fluorescently labeled antibodies for imaging and diagnostic applications.[1] The process leverages the highly specific and efficient reaction between a maleimide functional group and a free sulfhydryl (thiol) group, typically from a cysteine residue on the antibody.[] This Michael addition reaction proceeds under mild, physiological conditions (pH 6.5-7.5), forming a stable thioether bond, which is crucial for maintaining the biological activity of the antibody.[] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[]
While robust, the stability of the resulting thiosuccinimide linkage can be a concern, as it is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in the bloodstream.[4][5] This can lead to premature payload release and potential off-target effects.[4] However, the succinimide ring can undergo hydrolysis to a more stable, ring-opened succinamic acid derivative, which effectively "locks" the conjugate and prevents this reversal.[5] This guide provides detailed protocols for antibody reduction, maleimide conjugation, purification, and characterization, along with troubleshooting advice for researchers and drug development professionals.
Principle of Thiol-Maleimide Conjugation
The core of the protocol is the nucleophilic Michael addition reaction. A thiol group (-SH) from a cysteine residue on an antibody attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring, forming a stable covalent thioether bond.[6]
References
Application Notes and Protocols for In Vitro Cell-Based Assays for PNU-159682 ADC Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapies that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. PNU-159682, a potent metabolite of the anthracycline nemorubicin, is an exceptionally powerful cytotoxic agent.[][2][3] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.[][4] Due to its extreme potency, PNU-159682 is an ideal candidate for use as an ADC payload, where its cytotoxic effects can be precisely targeted to cancer cells, thereby minimizing systemic toxicity.[2][5]
These application notes provide a comprehensive overview and detailed protocols for a suite of in vitro cell-based assays essential for the preclinical evaluation of PNU-159682-based ADCs. The described assays are designed to assess the ADC's potency, mechanism of action, and specificity, which are critical parameters for advancing a lead ADC candidate.
Mechanism of Action of PNU-159682 ADC
A PNU-159682-based ADC exerts its cytotoxic effect through a multi-step process. The ADC first binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via endocytosis.[6][7] Once inside the cell, the ADC is trafficked to the lysosome, where the linker connecting the antibody to PNU-159682 is cleaved, releasing the potent payload into the cytoplasm. The released PNU-159682 can then intercalate into the DNA and inhibit topoisomerase II, causing catastrophic DNA damage and inducing cell cycle arrest, often in the S-phase, and ultimately leading to apoptosis.[8][9]
Key In Vitro Efficacy Assays
A robust preclinical evaluation of a PNU-159682 ADC requires a panel of in vitro assays to characterize its biological activity. The three cornerstone assays are:
-
Cytotoxicity Assay: To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.
-
Apoptosis Assay: To confirm that the ADC induces programmed cell death consistent with the mechanism of action of PNU-159682.
-
Bystander Effect Assay: To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells, a crucial feature for efficacy in heterogeneous tumors.[7][10][11]
Data Presentation: Summary of PNU-159682 Cytotoxicity
The following table summarizes the reported cytotoxic potencies of PNU-159682 against various human tumor cell lines. This data highlights the exceptional potency of the payload, which is several hundred to thousands of times more potent than doxorubicin.[][2]
| Cell Line | Cancer Type | Potency Metric | Value (nM) | Reference |
| HT-29 | Colon Carcinoma | IC70 | 0.577 | [4][12][13] |
| A2780 | Ovarian Carcinoma | IC70 | 0.39 | [4][12][13] |
| DU145 | Prostate Carcinoma | IC70 | 0.128 | [4][12][13] |
| EM-2 | Leukemia | IC70 | 0.081 | [4][12][13] |
| Jurkat | Leukemia | IC70 | 0.086 | [4][12][13] |
| CEM | Leukemia | IC70 | 0.075 | [4][12][13] |
| SKRC-52 | Renal Carcinoma | IC50 | 25 | [][4] |
| BJAB.Luc | B-cell Lymphoma | IC50 | 0.10 | [13] |
| Granta-519 | B-cell Lymphoma | IC50 | 0.020 | [13] |
| SuDHL4.Luc | B-cell Lymphoma | IC50 | 0.055 | [13] |
| WSU-DLCL2 | B-cell Lymphoma | IC50 | 0.1 | [13] |
Experimental Protocols
Protocol 1: Target-Dependent Cytotoxicity Assay
This assay measures the dose-dependent cytotoxic effect of the PNU-159682 ADC on both antigen-positive (target) and antigen-negative (non-target) cells to determine its potency and specificity.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
PNU-159682 ADC
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C, 5% CO2 for 24 hours.
-
ADC Dilution: Prepare a series of dilutions of the PNU-159682 ADC in complete culture medium. A 10-point, 3-fold serial dilution is recommended to generate a comprehensive dose-response curve.
-
Treatment: Remove the medium from the cell plates and add 100 µL of the ADC dilutions to the respective wells. Include wells with untreated cells (medium only) as a negative control and cells treated with a non-targeting ADC as a specificity control.
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell doubling time.
-
Viability Measurement: Add 20 µL of MTS/XTT reagent to each well and incubate for 1-4 hours, protected from light. For CellTiter-Glo®, follow the manufacturer's protocol to measure luminescence.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS/XTT) or luminescence using a microplate reader.
-
Data Analysis: Convert absorbance/luminescence values to percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the ADC concentration and use a non-linear regression model (four-parameter logistic fit) to calculate the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the induction of apoptosis and necrosis following ADC treatment, confirming the intended mechanism of cell death.
Materials:
-
Antigen-positive cell line
-
6-well cell culture plates
-
PNU-159682 ADC
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed antigen-positive cells in 6-well plates at a density that will ensure they are sub-confluent at the time of harvest. Incubate at 37°C, 5% CO2 for 24 hours.
-
Treatment: Treat cells with the PNU-159682 ADC at concentrations corresponding to 1x, 5x, and 10x the predetermined IC50 value from the cytotoxicity assay. Include an untreated control.
-
Incubation: Incubate the plates for a time course (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Staining: Wash the cells twice with cold PBS and centrifuge. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Data Analysis: Quantify the percentage of cells in each quadrant for each treatment condition and time point.
Protocol 3: Bystander Killing Co-Culture Assay
This assay assesses the ability of the PNU-159682 ADC to kill neighboring antigen-negative cells after the payload is released from target antigen-positive cells.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)
-
PNU-159682 ADC and a non-cleavable linker ADC control
-
96-well, clear-bottom, black-walled plates
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Preparation: Use an antigen-negative cell line that has been engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixed population of antigen-positive and GFP-labeled antigen-negative cells into 96-well plates. The ratio of the two cell types should be optimized (e.g., 1:1 or 3:1).
-
Treatment: After 24 hours, treat the co-culture with serial dilutions of the PNU-159682 ADC. Include controls such as untreated wells, and wells treated with an ADC that has a non-cleavable linker (which should not exhibit a bystander effect).
-
Incubation: Incubate the plate for 72 to 120 hours.
-
Imaging and Analysis:
-
Image the plates using a high-content imaging system. Acquire images in both brightfield and the appropriate fluorescence channel (e.g., GFP).
-
Use image analysis software to count the number of viable GFP-positive (antigen-negative) cells in each well.
-
-
Data Interpretation: A significant reduction in the number of viable GFP-positive cells in the presence of antigen-positive cells and the PNU-159682 ADC indicates a bystander effect. Plot the viability of the antigen-negative cells against the ADC concentration to quantify the potency of the bystander killing.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of PNU-159682-based ADCs. The cytotoxicity assay is fundamental for determining potency and specificity, while the apoptosis assay validates the intended mechanism of cell death. Furthermore, the bystander effect assay offers critical insights into the ADC's potential efficacy in the context of heterogeneous tumors. Together, these assays are indispensable tools for guiding the selection and optimization of promising ADC candidates in the drug development pipeline.
References
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of PNU-159682 antibody drug conjugates (ADCs) [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. marinbio.com [marinbio.com]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Mal-PEG4-VC-PAB-DMEA-PNU-159682 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the preclinical in vivo evaluation of antibody-drug conjugates (ADCs) utilizing the Mal-PEG4-VC-PAB-DMEA-PNU-159682 drug-linker. This ADC construct combines a monoclonal antibody targeting a tumor-associated antigen with the potent cytotoxic agent PNU-159682. The linker system consists of a maleimide group for conjugation to the antibody, a PEG4 spacer to improve solubility, and a cathepsin-cleavable valine-citrulline (VC) linker connected to a p-aminobenzylcarbamate (PAB) self-immolative spacer, which in turn releases the DMEA-PNU-159682 payload.
PNU-159682 is a highly potent derivative of the anthracycline nemorubicin.[1] Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells. Preclinical studies have demonstrated significant antitumor activity of PNU-159682-based ADCs in various cancer models.[2]
These protocols are intended to guide researchers in designing and executing in vivo studies to assess the efficacy, tolerability, pharmacokinetics, and biodistribution of their specific this compound ADC.
Mechanism of Action of PNU-159682 Payload
The cytotoxic payload, PNU-159682, exerts its anti-cancer effects through a multi-faceted mechanism targeting DNA integrity and cellular replication. Upon internalization of the ADC and cleavage of the linker within the cancer cell, PNU-159682 is released and executes its function.
Caption: Mechanism of Action of PNU-159682.
Animal Models for In Vivo Testing
The selection of an appropriate animal model is critical for the preclinical evaluation of ADCs. The choice depends on the target antigen of the monoclonal antibody and the tumor type of interest. Both xenograft and patient-derived xenograft (PDX) models in immunocompromised mice are commonly used.
Table 1: Recommended Animal Models and Cell Lines for PNU-159682 ADC Testing
| Cancer Type | Recommended Cell Lines | Mouse Strain | Rationale/Reference |
| Non-Small Cell Lung Cancer (NSCLC) | H1975, A549 | Athymic Nude, SCID | Models for solid tumors with potential for high target expression.[2][3] |
| Colorectal Cancer | HT-29 | Athymic Nude, SCID | Commonly used model for gastrointestinal cancers.[2] |
| Breast Cancer | JIMT-1, MDA-MB-468, NCI-N87 | SCID, NSG | Represents different subtypes of breast cancer (e.g., HER2-positive, triple-negative).[1][4] |
| Lymphoma | Karpas-299 | SCID, NSG | Model for hematological malignancies.[1] |
| Prostate Cancer | LuCaP96.1 (PDX) | SCID | Patient-derived model that may better recapitulate human tumor biology.[5] |
| Pancreatic Cancer | HPAC, Capan-2 | Athymic Nude, SCID | Models for a typically aggressive and hard-to-treat cancer.[6] |
Experimental Protocols
The following are generalized protocols that should be adapted based on the specific ADC, tumor model, and institutional guidelines.
Protocol 1: In Vivo Efficacy (Tumor Growth Inhibition) Study
This protocol outlines the procedure for evaluating the anti-tumor activity of a this compound ADC in a xenograft mouse model.
Caption: Workflow for an In Vivo Efficacy Study.
Materials:
-
This compound ADC
-
Isotype control ADC (non-binding antibody with the same linker-payload)
-
Vehicle control (e.g., sterile PBS or formulation buffer)
-
Tumor cells of interest
-
Immunocompromised mice (e.g., Athymic Nude, SCID)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture tumor cells under appropriate conditions.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=5-10 mice per group).
-
-
Dosing:
-
Prepare dosing solutions of the ADC, isotype control, and vehicle.
-
Administer the treatments via intravenous (IV) injection into the tail vein. Dosing can be a single dose or multiple doses over a period of time (e.g., once weekly for 3 weeks).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
-
Endpoint and Data Analysis:
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of toxicity are observed.
-
Euthanize mice and collect tumors for further analysis if desired.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
Table 2: Example Data Presentation for In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1850 ± 250 | 0 | +2.5 |
| Isotype Control ADC | 1.0 | 1790 ± 300 | 3.2 | +1.8 |
| Test ADC | 0.5 | 980 ± 150 | 47.0 | -1.5 |
| Test ADC | 1.0 | 250 ± 80 | 86.5 | -4.0 |
Protocol 2: Maximum Tolerated Dose (MTD) Study
This protocol is designed to determine the highest dose of the ADC that can be administered without causing unacceptable toxicity.
Procedure:
-
Animal and Grouping:
-
Use healthy, non-tumor-bearing mice of the same strain as in the efficacy studies.
-
Establish several dose groups with increasing concentrations of the ADC (n=3-5 mice per group).
-
-
Dosing:
-
Administer a single IV dose of the ADC to each group.
-
-
Observation:
-
Monitor the animals daily for a period of 7-14 days for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
-
MTD Determination:
Table 3: Example Data for MTD Determination
| Dose (mg/kg) | Mortality | Mean Maximum Body Weight Loss (%) | Clinical Signs of Toxicity |
| 1.0 | 0/5 | 2.5 | None observed |
| 3.0 | 0/5 | 6.8 | Mild lethargy on Day 2 |
| 10.0 | 1/5 | 18.2 | Severe lethargy, hunched posture |
| 30.0 | 5/5 | >20 | Severe toxicity |
Protocol 3: Pharmacokinetic (PK) Study
This protocol aims to characterize the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
Procedure:
-
Animal and Dosing:
-
Use non-tumor-bearing or tumor-bearing mice.
-
Administer a single IV dose of the ADC.
-
-
Sample Collection:
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1, 4, 8, 24, 48, 72, 96, and 168 hours).
-
Process blood to obtain plasma.
-
-
Analysis:
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
-
Table 4: Example Pharmacokinetic Parameters
| Analyte | Cmax (µg/mL) | AUC (µg*h/mL) | t1/2 (hours) | Clearance (mL/h/kg) |
| Total Antibody | 55.2 | 4890 | 120 | 0.21 |
| Conjugated ADC | 54.8 | 4550 | 110 | 0.22 |
Protocol 4: Biodistribution Study
This protocol is used to determine the tissue distribution of the ADC, particularly its accumulation in the tumor versus other organs.
Caption: Workflow for a Biodistribution Study.
Materials:
-
Radiolabeled (e.g., with ¹¹¹In or ⁸⁹Zr) or fluorescently labeled ADC.[5][6][12]
-
Tumor-bearing mice.
-
Gamma counter or fluorescence imaging system.
Procedure:
-
ADC Labeling:
-
Conjugate the ADC with a suitable radiolabel or fluorescent dye according to established protocols.
-
-
Dosing:
-
Administer a single IV dose of the labeled ADC to tumor-bearing mice.
-
-
Tissue Collection:
-
At various time points post-injection (e.g., 24, 48, 72, 144 hours), euthanize the mice.
-
Collect blood and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, muscle).
-
-
Measurement and Analysis:
-
Weigh each tissue sample.
-
Measure the amount of radioactivity or fluorescence in each sample.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).[13]
-
Table 5: Example Biodistribution Data at 72h Post-Injection
| Tissue | Mean %ID/g ± SD |
| Tumor | 15.2 ± 3.5 |
| Blood | 5.8 ± 1.2 |
| Liver | 8.1 ± 2.1 |
| Spleen | 3.5 ± 0.8 |
| Kidneys | 4.2 ± 1.0 |
| Lungs | 2.9 ± 0.6 |
| Heart | 1.5 ± 0.4 |
| Muscle | 0.8 ± 0.2 |
Conclusion
The protocols and guidelines presented here provide a framework for the systematic preclinical evaluation of this compound ADCs. Careful execution of these studies will generate crucial data on the efficacy, safety, and pharmacokinetic profile of the ADC, which is essential for its further development as a potential cancer therapeutic. Researchers should adapt these protocols to their specific research needs and adhere to all institutional and regulatory guidelines for animal research.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. | BioWorld [bioworld.com]
- 3. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Imaging the distribution of an antibody-drug conjugate constituent targeting mesothelin with 89Zr and IRDye 800CW in mice bearing human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Measuring Drug-to-Antibody Ratio (DAR) of PNU-159682 ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. PNU-159682, a highly potent anthracycline derivative and a metabolite of nemorubicin, is an effective ADC payload.[][2][3] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis in cancer cells.[][3]
A critical quality attribute (CQA) of any ADC is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.[4][5][6] The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile.[4][5] Therefore, accurate and robust analytical methods for DAR determination are essential during ADC development and manufacturing.
These application notes provide detailed protocols for determining the DAR of PNU-159682 ADCs using three common analytical techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Mechanism of Action of PNU-159682
PNU-159682 exerts its cytotoxic effect by disrupting DNA replication and integrity within the cancer cell. The following diagram illustrates the key steps in its proposed mechanism of action.
Experimental Workflow for DAR Measurement
The general workflow for determining the DAR of a PNU-159682 ADC involves several key stages, from sample preparation to data analysis and interpretation. The choice of analytical technique will dictate the specific steps within this workflow.
Quantitative Data Summary
The following table presents representative data from a HIC analysis of a cysteine-linked PNU-159682 ADC. The weighted average DAR is calculated from the relative peak areas of the different drug-loaded species.
| ADC Species | Retention Time (min) | Relative Peak Area (%) | Drug Load | Weighted Peak Area (%) |
| DAR 0 | 5.2 | 10.5 | 0 | 0.0 |
| DAR 2 | 7.8 | 35.2 | 2 | 70.4 |
| DAR 4 | 9.5 | 45.8 | 4 | 183.2 |
| DAR 6 | 11.1 | 7.5 | 6 | 45.0 |
| DAR 8 | 12.6 | 1.0 | 8 | 8.0 |
| Total | 100.0 | 306.6 | ||
| Average DAR | 3.07 |
Calculation of Average DAR:
The weighted average DAR is calculated using the following formula:
Average DAR = Σ (% Peak Area of each DAR species × Number of drugs for that species) / 100
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is the most common method for analyzing the DAR of cysteine-linked ADCs.[7][8][9][10] It separates ADC species based on their hydrophobicity under non-denaturing conditions.[9][11][12] The unconjugated antibody (DAR 0) is the least hydrophobic and elutes first, followed by species with increasing numbers of conjugated PNU-159682 molecules.[7][8]
Materials and Reagents:
-
PNU-159682 ADC sample
-
Mobile Phase A: 2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 20% Isopropanol
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
UHPLC or HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the PNU-159682 ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm filter.
-
-
Chromatographic Conditions:
-
Column: Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0.0 0 15.0 100 17.0 100 17.1 0 | 20.0 | 0 |
-
-
Data Analysis:
-
Integrate the peak areas for each resolved ADC species in the chromatogram.
-
Calculate the percentage of the total peak area for each species.
-
Calculate the weighted average DAR using the formula provided in the data summary section.
-
Protocol 2: DAR Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is an orthogonal method to HIC for DAR analysis.[7][8] For cysteine-linked ADCs, the antibody's heavy and light chains must first be dissociated via reduction.[7] The separation is then based on the hydrophobicity of the light and heavy chains with different numbers of conjugated drug molecules.
Materials and Reagents:
-
PNU-159682 ADC sample
-
Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
RP-HPLC column (e.g., Agilent PLRP-S, 2.1 x 50 mm, 5 µm)
-
UHPLC or HPLC system with a UV detector
Procedure:
-
Sample Preparation (Reduction):
-
To 50 µL of a 1 mg/mL ADC sample, add 5 µL of 1 M DTT.
-
Incubate at 37°C for 30 minutes to reduce the disulfide bonds.
-
-
Chromatographic Conditions:
-
Column: Agilent PLRP-S, 2.1 x 50 mm, 5 µm
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 80°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % Mobile Phase B 0.0 25 10.0 45 12.0 90 14.0 90 14.1 25 | 17.0 | 25 |
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light chains and heavy chains.
-
Calculate the weighted average DAR using the following formula: DAR = 2 × (Σ Weighted peak area of heavy chain + Σ Weighted peak area of light chain) / 100.[][14]
-
Protocol 3: DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a direct measurement of the mass of the intact ADC species, allowing for unambiguous determination of the drug load distribution and average DAR.[4][15] Native MS conditions are often preferred for cysteine-linked ADCs to maintain their non-covalent structure.[15][16]
Materials and Reagents:
-
PNU-159682 ADC sample
-
Mobile Phase: 50 mM Ammonium Acetate, pH 7.0
-
Size-Exclusion Chromatography (SEC) column for native MS
-
High-resolution mass spectrometer (e.g., Q-TOF)
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to 0.5 mg/mL in water.
-
Optional: Deglycosylate the ADC using PNGase F to simplify the mass spectrum.
-
-
LC-MS Conditions:
-
Column: SEC column suitable for native protein analysis
-
Flow Rate: 0.2 mL/min
-
Mobile Phase: Isocratic elution with 50 mM Ammonium Acetate
-
Mass Spectrometer: Operate in native mode with an m/z range of 1000-5000.
-
-
Data Analysis:
-
Acquire the mass spectrum for the intact ADC.
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.
-
The mass of each species will correspond to the mass of the naked antibody plus the mass of the conjugated linker-payloads.
-
Calculate the relative abundance of each DAR species from the deconvoluted spectrum.
-
Calculate the weighted average DAR based on the relative abundances.
-
Conclusion
The accurate determination of the drug-to-antibody ratio is a critical step in the development and quality control of PNU-159682 ADCs. HIC, RP-HPLC, and LC-MS are powerful analytical techniques that provide reliable and complementary information on the DAR and drug load distribution. The protocols outlined in these application notes provide a robust framework for researchers and scientists to implement these methods for the characterization of PNU-159682 ADCs.
References
- 2. nbe-therapeutics.com [nbe-therapeutics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hpst.cz [hpst.cz]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 10. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
Application Notes and Protocols for Bystander Effect Assessment of PNU-159682 based ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. PNU-159682, a highly potent metabolite of the anthracycline nemorubicin, is a DNA topoisomerase II inhibitor that has emerged as a powerful payload for ADCs.[1][2] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and cell cycle arrest, primarily in the S-phase.[3]
A critical attribute for the efficacy of ADCs, particularly in treating solid tumors with heterogeneous antigen expression, is the "bystander effect." This phenomenon occurs when the cytotoxic payload, upon being released from the target antigen-positive (Ag+) cell, diffuses across the cell membrane and kills neighboring antigen-negative (Ag-) tumor cells.[4] This effect broadens the therapeutic window of the ADC, enabling the eradication of a more diverse population of cancer cells within the tumor microenvironment. The bystander effect is contingent on several factors, including the physicochemical properties of the payload, such as its ability to permeate cell membranes, and the use of a cleavable linker that releases the payload in its active form.[4]
These application notes provide detailed protocols for the in vitro and in vivo assessment of the bystander effect of ADCs utilizing the PNU-159682 payload. The methodologies described herein are designed to deliver robust and reproducible data to guide the preclinical development of novel PNU-159682 based ADCs.
Mechanism of Action and Bystander Effect of PNU-159682 based ADCs
PNU-159682 based ADCs function through a multi-step process that culminates in the killing of both antigen-positive and, through the bystander effect, adjacent antigen-negative tumor cells. The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via endocytosis. Once inside the cell, the ADC is trafficked to lysosomes, where the cleavable linker is degraded, releasing the PNU-159682 payload. The released, membrane-permeable PNU-159682 can then diffuse out of the antigen-positive cell and into the tumor microenvironment, where it can be taken up by neighboring antigen-negative cells.
Inside the cell, PNU-159682 intercalates into the DNA and inhibits topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response (DDR). The DDR activates checkpoint kinases such as ATM and ATR, which in turn phosphorylate downstream effectors like CHK1 and CHK2. This signaling cascade ultimately leads to cell cycle arrest in the S-phase, providing time for DNA repair. If the damage is too extensive, the cell is driven into apoptosis.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vitro and in vivo studies assessing the bystander effect of PNU-159682 based ADCs.
Table 1: In Vitro Cytotoxicity of a Hypothetical PNU-159682 ADC in Monoculture and Co-culture
| Cell Line Configuration | ADC Concentration (nM) | % Viability of Ag- Cells (e.g., GFP-labeled) |
| Ag- Monoculture | 10 | 95% |
| Ag- Monoculture | 100 | 85% |
| Co-culture (1:1 Ag+:Ag-) | 10 | 60% |
| Co-culture (1:1 Ag+:Ag-) | 100 | 30% |
| Co-culture (3:1 Ag+:Ag-) | 10 | 40% |
| Co-culture (3:1 Ag+:Ag-) | 100 | 15% |
Note: This data is illustrative. Actual results will vary depending on the specific ADC, cell lines, and experimental conditions.
Table 2: In Vivo Efficacy of PNU-159682 based ADCs in Admixed Tumor Models
| ADC | Target | Tumor Model | Dose (mg/kg) | Outcome | Reference |
| hCD46-19 | CD46 | NSCLC and Colorectal Cancer | 1.0 | Complete tumor regression and durable responses | [2] |
| anti-CD22-NMS249 | CD22 | Xenograft | Not specified | At least equal efficacy to anti-CD22-vc-MMAE ADC | [5] |
| NAV-001-PNU | Mesothelin | MUC16/CA125 expressing and non-expressing tumor cells | sub-mg/kg | Robust killing of both cell types | [6] |
Experimental Protocols
In Vitro Bystander Effect Assessment: Co-culture Assay
This assay is a fundamental method to evaluate the bystander effect by culturing antigen-positive and antigen-negative cells together.[5]
a. Cell Line Selection and Preparation:
-
Antigen-Positive (Ag+) Cell Line: Select a cell line that endogenously expresses the target antigen for your ADC.
-
Antigen-Negative (Ag-) Cell Line: Choose a cell line that does not express the target antigen but is sensitive to the PNU-159682 payload. To facilitate selective analysis, the Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) or a bioluminescent reporter (e.g., Luciferase).
b. Materials:
-
Ag+ and Ag- cell lines
-
Complete cell culture medium
-
PNU-159682 based ADC
-
Isotype control ADC (non-binding antibody conjugated with PNU-159682)
-
96-well flat-bottom tissue culture plates
-
Fluorescence microscope or plate reader
c. Protocol:
-
Seed the Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of both cell lines as controls. A typical seeding density is 5,000-10,000 total cells per well.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of the PNU-159682 ADC and the isotype control ADC in complete culture medium. The concentration range should be chosen based on the known potency of the ADC against the Ag+ cell line, aiming for a concentration that is highly cytotoxic to Ag+ cells but has minimal direct effect on the Ag- monoculture.[7]
-
Remove the existing medium from the wells and add 100 µL of the ADC dilutions or control medium.
-
Incubate the plate for 72-120 hours.
-
Assess the viability of the GFP-labeled Ag- cells using a fluorescence plate reader or by imaging with a fluorescence microscope followed by cell counting using image analysis software.
-
Analyze the data by comparing the viability of the Ag- cells in the co-culture wells to their viability in the monoculture wells treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.
In Vitro Bystander Effect Assessment: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the Ag+ cells and remains stable in the culture medium to kill Ag- cells.[5]
a. Materials:
-
Ag+ and Ag- cell lines
-
Complete cell culture medium
-
PNU-159682 based ADC
-
6-well or 10 cm tissue culture dishes
-
Centrifuge
-
0.22 µm syringe filters
-
96-well flat-bottom tissue culture plates
b. Protocol:
-
Seed Ag+ cells in a 6-well plate or 10 cm dish and allow them to reach 70-80% confluency.
-
Treat the Ag+ cells with a high concentration of the PNU-159682 ADC for 24-48 hours.
-
Collect the culture medium (conditioned medium) and centrifuge at 1,000 x g for 10 minutes to pellet any detached cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium from the Ag- cells and add the conditioned medium. As a control, treat Ag- cells with fresh medium containing the same concentration of the ADC that was used to treat the Ag+ cells.
-
Incubate the Ag- cells for 48-72 hours.
-
Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Compare the viability of Ag- cells treated with conditioned medium to those treated with fresh medium containing the ADC. A greater reduction in viability in the conditioned medium group suggests a bystander effect.
In Vivo Bystander Effect Assessment: Admixed Tumor Model
This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.
a. Materials:
-
Immunodeficient mice (e.g., NOD-SCID, NSG)
-
Ag+ and Ag- (luciferase-expressing) tumor cell lines
-
Matrigel (optional)
-
PNU-159682 based ADC
-
Vehicle control
-
Calipers for tumor measurement
-
In vivo imaging system (for luciferase-expressing cells)
b. Protocol:
-
Prepare a mixed cell suspension of Ag+ and Ag- cells at a defined ratio (e.g., 1:1) in sterile PBS or culture medium. Matrigel can be added to support tumor formation.
-
Subcutaneously implant the cell mixture into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the PNU-159682 ADC and vehicle control intravenously.
-
Monitor tumor volume regularly using calipers.
-
If using luciferase-expressing Ag- cells, perform in vivo bioluminescence imaging at regular intervals to monitor the population of Ag- cells within the tumor.
-
At the end of the study, tumors can be excised for histological or immunohistochemical analysis to further assess the effects on both cell populations.
-
A significant reduction in the growth of admixed tumors and a decrease in the bioluminescent signal from the Ag- cells in the ADC-treated group compared to the control group indicates an in vivo bystander effect.
Signaling Pathway of PNU-159682 Induced S-Phase Arrest
PNU-159682, as a topoisomerase II inhibitor, induces DNA double-strand breaks. This damage is sensed by the ATM/ATR kinases, which initiate a signaling cascade. ATM/ATR phosphorylate and activate the checkpoint kinases CHK1 and CHK2. Activated CHK1/CHK2 then phosphorylate and inactivate CDC25 phosphatases. Inactivation of CDC25 prevents the removal of inhibitory phosphates from cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for S-phase progression. The inhibition of CDK2 activity leads to a halt in the cell cycle in the S-phase, allowing time for the cell to repair the DNA damage. If the damage is irreparable, this prolonged cell cycle arrest can trigger apoptosis.
Troubleshooting and Data Interpretation
-
No observed bystander effect in co-culture:
-
Payload permeability: Confirm that the linker is cleavable and that the released PNU-159682 is sufficiently membrane-permeable.
-
ADC concentration: Ensure the ADC concentration is high enough to effectively kill the Ag+ cells and allow for payload release.
-
Cell ratios: The ratio of Ag+ to Ag- cells can significantly impact the bystander effect. Experiment with different ratios.[2]
-
Incubation time: The bystander effect may take longer to become apparent than direct cytotoxicity. Extend the incubation period.
-
-
High background toxicity in Ag- monoculture:
-
Non-specific uptake: The ADC may be taken up by Ag- cells through non-specific mechanisms like pinocytosis. An isotype control ADC is crucial to assess this.
-
Free payload in ADC preparation: Ensure the ADC preparation is pure and does not contain significant amounts of unconjugated PNU-159682.
-
-
Variability in in vivo results:
-
Tumor heterogeneity: The initial ratio of Ag+ to Ag- cells in the implanted tumors can vary, leading to different responses.
-
ADC pharmacokinetics: The stability and clearance of the ADC can affect its ability to reach the tumor and exert its effect.
-
By following these detailed protocols and considering the potential challenges, researchers can effectively assess the bystander effect of PNU-159682 based ADCs and generate the critical data needed for their preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of conditional depletion of topoisomerase II on cell cycle progression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Internalization Assays of ADCs Using Mal-PEG4-VC-PAB-DMEA-PNU-159682
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The efficacy of an ADC is critically dependent on its ability to be internalized by target cells, followed by the release of the payload to exert its cytotoxic effect. This document provides detailed protocols for conducting internalization assays for ADCs constructed with the Mal-PEG4-VC-PAB-DMEA linker and the potent topoisomerase II inhibitor, PNU-159682.
The Mal-PEG4-VC-PAB-DMEA linker is a cleavable linker system designed for stability in circulation and efficient release of the payload within the lysosomal compartment of the cell. PNU-159682 is a highly potent anthracycline derivative that induces DNA damage and subsequent cell death.[1] Understanding the internalization kinetics and subcellular fate of ADCs utilizing this linker-payload system is crucial for the development of effective cancer therapies.
This application note details methods for the preparation of the ADC, fluorescent labeling of the antibody for visualization, and performing internalization assays using both flow cytometry and confocal microscopy. Furthermore, it provides guidance on quantitative data analysis and troubleshooting common issues.
Mechanism of Action and Signaling Pathway
Upon binding to its target antigen on the cell surface, the ADC is internalized, typically through receptor-mediated endocytosis. The ADC-antigen complex is then trafficked through the endosomal-lysosomal pathway. The acidic environment and lysosomal proteases, such as Cathepsin B, cleave the valine-citrulline (VC) linker, releasing the PNU-159682 payload into the cytoplasm. PNU-159682 then translocates to the nucleus, where it intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks. This DNA damage triggers a cellular response cascade, primarily involving the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) signaling pathways, which in turn activate downstream checkpoint kinases Chk1 and Chk2.[2][3][4][5] This cascade ultimately leads to cell cycle arrest, typically in the S-phase, and the induction of apoptosis.[4]
Experimental Protocols
Protocol 1: Preparation of the Antibody-Drug Conjugate (ADC)
This protocol provides a general method for conjugating the this compound to a monoclonal antibody (mAb) via maleimide chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound linker-payload
-
Dimethyl sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
-
-
Drug-Linker Conjugation:
-
Dissolve the this compound in DMSO to a stock concentration of 10 mM.
-
Add a 5- to 8-fold molar excess of the dissolved drug-linker to the reduced antibody solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.
-
-
Purification and Characterization:
-
Purify the ADC from unconjugated drug-linker using a desalting column or size-exclusion chromatography.
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Fluorescent Labeling of the ADC
For visualization in internalization assays, the ADC can be fluorescently labeled.
Materials:
-
Purified ADC
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Desalting columns
Procedure:
-
Buffer Exchange: Exchange the buffer of the purified ADC to the labeling buffer using a desalting column.
-
Dye Conjugation:
-
Dissolve the fluorescent dye in DMSO to a stock concentration of 10 mg/mL.
-
Add a 10- to 20-fold molar excess of the reactive dye to the ADC solution.
-
Incubate for 1 hour at room temperature with gentle stirring, protected from light.
-
-
Purification: Remove excess unconjugated dye using a desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled ADC at 280 nm (for protein) and the excitation maximum of the dye.
Protocol 3: Flow Cytometry-Based Internalization Assay
This protocol allows for the quantitative analysis of ADC internalization over time.
Materials:
-
Target cells expressing the antigen of interest
-
Fluorescently labeled ADC
-
Isotype control antibody (fluorescently labeled)
-
Cell culture medium
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed target cells in a 24-well plate at a density that allows for logarithmic growth during the experiment.
-
ADC Incubation:
-
Add the fluorescently labeled ADC to the cells at a final concentration of 1-10 µg/mL.
-
Include a negative control with fluorescently labeled isotype control antibody.
-
Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours). For the 0-hour time point, perform all steps on ice.
-
-
Cell Harvesting and Staining:
-
At each time point, wash the cells twice with cold PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with cell culture medium.
-
Centrifuge the cells and resuspend in cold FACS buffer.
-
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) in the appropriate channel.
-
Data Analysis:
-
Calculate the percentage of internalization at each time point using the following formula: % Internalization = [(MFI at 37°C) / (MFI at 4°C)] x 100
-
The 4°C sample represents the total surface-bound ADC.
-
Protocol 4: Confocal Microscopy-Based Internalization and Co-localization Assay
This protocol allows for the visualization of ADC internalization and its co-localization with lysosomes.
Materials:
-
Target cells
-
Fluorescently labeled ADC
-
Lysosomal marker (e.g., LysoTracker™ Red DND-99)
-
Nuclear stain (e.g., DAPI)
-
Glass-bottom dishes or chamber slides
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed target cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
ADC Incubation:
-
Treat the cells with the fluorescently labeled ADC (1-10 µg/mL) and incubate at 37°C for desired time points.
-
-
Lysosomal and Nuclear Staining:
-
In the last 30-60 minutes of incubation, add the lysosomal marker to the cells according to the manufacturer's instructions.
-
After incubation, wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips and image the cells using a confocal microscope with appropriate laser lines and filters for the fluorescent dye, lysosomal marker, and DAPI.
-
-
Image Analysis:
-
Analyze the images for the presence of internalized ADC (punctate fluorescence within the cytoplasm) and its co-localization with the lysosomal marker (yellow puncta in merged images if using a green-labeled ADC and red lysosomal marker).
-
Quantitative co-localization analysis can be performed using software like ImageJ/Fiji to calculate Pearson's or Manders' coefficients.[6][7]
-
Data Presentation
Summarize quantitative data in tables for clear comparison.
Table 1: Flow Cytometry Analysis of ADC Internalization
| Time (hours) | Mean Fluorescence Intensity (MFI) - ADC | % Internalization - ADC | Mean Fluorescence Intensity (MFI) - Isotype Control |
| 0 (4°C) | 15000 | 100 | 500 |
| 1 | 9000 | 60 | 510 |
| 4 | 4500 | 30 | 520 |
| 8 | 2000 | 13.3 | 515 |
| 24 | 800 | 5.3 | 505 |
Table 2: Confocal Microscopy Co-localization Analysis
| Time (hours) | Pearson's Correlation Coefficient (ADC & Lysosome) | Manders' Overlap Coefficient (M1: ADC in Lysosome) |
| 1 | 0.35 | 0.45 |
| 4 | 0.68 | 0.75 |
| 8 | 0.85 | 0.92 |
| 24 | 0.82 | 0.88 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete antibody reduction. | Increase TCEP concentration or incubation time. Ensure TCEP is fresh. |
| Insufficient drug-linker concentration. | Increase the molar excess of the drug-linker during conjugation. | |
| High ADC Aggregation | Hydrophobic nature of the payload. | Optimize conjugation conditions (e.g., lower temperature, shorter incubation). Use a formulation buffer with stabilizing excipients. |
| Weak or No Signal in Flow Cytometry | Low antigen expression on target cells. | Confirm antigen expression levels by western blot or flow cytometry with a validated antibody. |
| Inefficient fluorescent labeling. | Optimize the dye-to-antibody ratio and labeling conditions. | |
| Poor ADC internalization. | The antibody may not be an efficient internalizer. Screen other antibody candidates. | |
| High Background in Confocal Microscopy | Non-specific binding of the ADC. | Include a blocking step (e.g., with BSA or serum) before adding the ADC. Use a lower ADC concentration. |
| Autofluorescence of cells. | Use appropriate controls (unstained cells) and adjust imaging settings. Consider using a fluorophore with a longer emission wavelength. | |
| No Co-localization with Lysosomes | ADC is not trafficked to lysosomes. | The ADC may be recycled or follow a different trafficking pathway. Investigate co-localization with early endosome markers. |
| Incorrect timing of lysosomal marker addition. | Optimize the incubation time for the lysosomal marker. |
References
- 1. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitfalls in methods to study colocalization of nanoparticles in mouse macrophage lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Colocalization Analysis of Multicolor Confocal Immunofluorescence Microscopy Images: Pushing Pixels to Explore Biological Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lysosomal Cleavage Assay of Valine-Citrulline (VC) PAB Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, and their efficacy is critically dependent on the controlled release of the cytotoxic payload within cancer cells. The valine-citrulline (VC) p-aminobenzyl carbamate (PAB) linker is a widely utilized enzyme-cleavable linker in ADC development.[1][2][3][4] This linker is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[5][6][7] Upon internalization of the ADC into the target cancer cell via receptor-mediated endocytosis, it is trafficked to the lysosome.[7][8][9] Inside the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the VC dipeptide sequence.[7][10] This initial cleavage event triggers a self-immolative cascade through the PAB spacer, leading to the release of the active drug payload.[6][8]
These application notes provide detailed protocols for in vitro assays to evaluate the lysosomal cleavage of VC-PAB linkers, a critical step in the preclinical development and validation of ADCs. The protocols described herein utilize purified lysosomal enzymes and cell-based assays to assess linker stability and cleavage kinetics.
Data Presentation
Table 1: Comparative Cleavage Efficiency of Different Dipeptide Linkers by Cathepsin B
| Linker Dipeptide Sequence | Relative Cleavage Rate (%) (vs. Val-Cit) | Key Observations |
| Val-Cit (VC) | 100 | Standard linker, efficiently cleaved by Cathepsin B.[] |
| Val-Ala (VA) | ~80-90 | Also widely used, shows slightly lower but comparable cleavage to VC.[] |
| Phe-Lys | ~60-70 | Demonstrates moderate cleavage, can be an alternative. |
| Gly-Gly | < 10 | Poor substrate for Cathepsin B, often used in control linkers. |
| Val-Gln | High | Shows high cleavage rates, comparable to Val-Cit. |
| Leu-Gln | High | Another efficient alternative to the Val-Cit linker. |
Table 2: Kinetic Parameters for Cathepsin B-Mediated Cleavage of a Model ADC with VC-PAB Linker
| Parameter | Value | Unit | Conditions |
| K_m | 10-50 | µM | pH 5.5, 37°C |
| k_cat | 5-20 | s⁻¹ | pH 5.5, 37°C |
| k_cat/K_m | 0.1 - 2.0 x 10⁶ | M⁻¹s⁻¹ | pH 5.5, 37°C |
Experimental Protocols
Protocol 1: In Vitro Cleavage Assay using Purified Cathepsin B
This assay quantifies the rate and extent of payload release from an ADC upon incubation with purified human cathepsin B.[5]
Materials and Reagents:
-
ADC with VC-PAB linker
-
Purified human cathepsin B
-
Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (DTT)[5]
-
Quenching Solution: Acetonitrile with an internal standard (e.g., warfarin)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO).
-
Prepare a stock solution of purified human cathepsin B in assay buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the ADC stock solution to the pre-warmed assay buffer (37°C) to achieve the desired final concentration (e.g., 10 µM).
-
Initiate the cleavage reaction by adding the cathepsin B solution to a final concentration of, for example, 20 nM.[12]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
-
Reaction Quenching:
-
At each time point, terminate the reaction by adding an excess of the cold quenching solution to the collected aliquot.[5] This precipitates the enzyme and stops the reaction.
-
-
Sample Preparation and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant containing the released payload to a new tube for LC-MS/MS analysis.
-
Quantify the concentration of the released payload by comparing its peak area to that of the internal standard.
-
Protocol 2: Lysosomal Lysate Cleavage Assay
This assay assesses the cleavage of the VC-PAB linker in a more physiologically relevant environment using lysosomal extracts.
Materials and Reagents:
-
ADC with VC-PAB linker
-
Human liver lysosomal extract
-
Assay Buffer: 50 mM sodium acetate, pH 5.0, containing 2 mM DTT
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the ADC in a suitable solvent.
-
Thaw the human liver lysosomal extract on ice.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the ADC stock solution to the pre-warmed assay buffer (37°C).
-
Initiate the reaction by adding the lysosomal extract to a final protein concentration of 0.2 mg/mL.[12]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
-
Reaction Quenching and Sample Preparation:
-
Follow the same quenching and sample preparation steps as described in Protocol 1.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the released payload over time.
-
Protocol 3: Plasma Stability Assay (Control)
This control experiment is crucial to ensure that the linker is stable in circulation and that the observed cleavage is specific to the lysosomal environment.
Materials and Reagents:
-
ADC with VC-PAB linker
-
Human plasma
-
Quenching Solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Incubate the ADC construct in human plasma at 37°C for an extended period (e.g., up to 7 days).[5]
-
-
Sample Collection and Processing:
-
At various time points, collect aliquots of the plasma sample.
-
Process the plasma samples to extract and quantify any released payload.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to assess the linker's stability in a physiological matrix.
-
Visualizations
Caption: ADC internalization and lysosomal cleavage pathway.
Caption: Experimental workflow for VC-PAB linker cleavage assay.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Pharmacokinetic Analysis of Antibody-Drug Conjugates (ADCs) with PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, efficacy, and pharmacokinetic (PK) profile. The incorporation of Polyethylene Glycol (PEG) moieties into the linker, a strategy known as PEGylation, has emerged as a valuable approach to enhance the physicochemical and pharmacological properties of ADCs.[1][2][]
These application notes provide an overview of the impact of PEGylated linkers on ADC pharmacokinetics and detail the essential protocols for the bioanalysis of these complex molecules. The primary analytes of interest in ADC pharmacokinetic studies are the total antibody, the antibody-conjugated drug (ADC), and the unconjugated (free) payload.[4][5]
The Role of PEGylated Linkers in ADC Pharmacokinetics
PEG is a hydrophilic, biocompatible, and non-immunogenic polymer.[1] Its incorporation into ADC linkers can offer several advantages that positively impact the drug's overall performance.
-
Improved Solubility and Stability: Hydrophobic payloads can lead to ADC aggregation, which can increase immunogenicity and accelerate clearance from circulation.[6][7] PEGylated linkers increase the overall hydrophilicity of the ADC, mitigating aggregation and improving stability.[1][]
-
Enhanced Pharmacokinetics: The hydrophilic nature of PEG creates a "hydration shell" around the ADC, which can mask the hydrophobic payload and reduce non-specific clearance by the reticuloendothelial system.[1][2] This leads to a longer circulation half-life and increased exposure of the ADC in the body.[1][8]
-
Increased Drug-to-Antibody Ratio (DAR): By improving the solubility of hydrophobic payloads, PEGylated linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the ADC's physical properties.[1]
-
Reduced Immunogenicity: PEGylation can shield potential epitopes on the payload or linker, thereby reducing the risk of an immune response against the ADC.[1]
Key Pharmacokinetic Parameters and Bioanalytical Strategies
A comprehensive pharmacokinetic assessment of an ADC requires the quantification of three key analytes: total antibody, conjugated ADC, and unconjugated payload.[5][9] Ligand-binding assays (LBAs), such as ELISA, and liquid chromatography-mass spectrometry (LC-MS) are the primary bioanalytical techniques employed for these measurements.[10]
Data Presentation: Impact of PEGylated Linker on ADC Pharmacokinetics
The following table summarizes hypothetical but representative pharmacokinetic data for an ADC with and without a PEGylated linker, illustrating the expected improvements.
| Pharmacokinetic Parameter | ADC (Standard Linker) | ADC (PEGylated Linker) | Unit |
| Clearance (CL) | 15.0 | 7.5 | mL/day/kg |
| Volume of Distribution (Vd) | 4.5 | 4.2 | L/kg |
| Half-life (t½) | 120 | 250 | hours |
| Area Under the Curve (AUC) | 2000 | 4000 | µg*h/mL |
Experimental Protocols
Protocol for Quantification of Total Antibody using ELISA
This protocol describes a sandwich ELISA for the quantification of total antibody (both conjugated and unconjugated) in plasma samples.
Materials:
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Diluent (e.g., PBS with 0.5% BSA, 0.05% Tween-20)
-
Capture Antibody (e.g., anti-human IgG Fc specific antibody)
-
Detection Antibody (e.g., HRP-conjugated anti-human IgG Fc specific antibody)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
ADC Reference Standard
-
96-well microplate
Procedure:
-
Coating: Dilute the capture antibody in Coating Buffer to a final concentration of 2 µg/mL. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Sample and Standard Preparation: Prepare a standard curve of the ADC reference standard in Assay Diluent. Dilute plasma samples in Assay Diluent.
-
Incubation: Aspirate the blocking buffer and wash the plate three times. Add 100 µL of prepared standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection: Aspirate the samples and standards and wash the plate three times. Add 100 µL of diluted HRP-conjugated detection antibody to each well and incubate for 1 hour at room temperature.
-
Development: Aspirate the detection antibody and wash the plate five times. Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Readout: Stop the reaction by adding 50 µL of Stop Solution to each well. Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of total antibody in the samples by interpolating from the standard curve.
Workflow for Total Antibody Quantification using ELISA
Caption: Workflow for Total Antibody Quantification using ELISA.
Protocol for Quantification of Antibody-Conjugated Drug using ELISA
This protocol outlines a sandwich ELISA to specifically quantify the ADC (conjugated antibody).
Materials:
-
Same as Protocol 4.1, with the following exceptions:
-
Capture Antibody: Anti-payload monoclonal antibody.[11]
-
Detection Antibody: HRP-conjugated anti-human IgG Fc specific antibody.
Procedure:
-
Coating: Dilute the anti-payload capture antibody in Coating Buffer to a final concentration of 2 µg/mL. Add 100 µL to each well and incubate overnight at 4°C.
-
Washing, Blocking, Sample/Standard Preparation, and Incubation: Follow steps 2-5 as described in Protocol 4.1.
-
Detection: Follow step 6 as described in Protocol 4.1, using the HRP-conjugated anti-human IgG Fc specific antibody.
-
Development, Readout, and Analysis: Follow steps 7-9 as described in Protocol 4.1.
Workflow for Antibody-Conjugated Drug Quantification using ELISA
Caption: Workflow for Antibody-Conjugated Drug Quantification.
Protocol for Quantification of Unconjugated Payload using LC-MS/MS
This protocol describes the quantification of the free, unconjugated payload in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma samples
-
Protein Precipitation Solution (e.g., Acetonitrile with 0.1% formic acid)
-
Internal Standard (a stable isotope-labeled version of the payload)
-
LC-MS/MS system
-
Analytical column (e.g., C18 column)
-
Mobile Phase A (e.g., Water with 0.1% formic acid)
-
Mobile Phase B (e.g., Acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard solution.
-
Add 200 µL of cold Protein Precipitation Solution.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable gradient of Mobile Phase A and B.
-
Detect the payload and internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for the payload and the internal standard.
-
Calculate the peak area ratio (payload/internal standard).
-
Quantify the concentration of the unconjugated payload in the samples by comparing the peak area ratios to a standard curve prepared in a similar matrix.
-
Workflow for Unconjugated Payload Quantification using LC-MS/MS
Caption: Workflow for Unconjugated Payload Quantification.
Conclusion
The pharmacokinetic analysis of ADCs with PEGylated linkers is crucial for understanding their disposition in the body and for optimizing their therapeutic index. The use of PEGylated linkers generally leads to improved solubility, stability, and a more favorable pharmacokinetic profile, characterized by lower clearance and a longer half-life.[1][6][7] The robust and validated bioanalytical methods described in these notes, including ELISA for total antibody and conjugated ADC, and LC-MS/MS for the unconjugated payload, are essential tools for the successful development of this important class of biotherapeutics.[9][12]
References
- 1. labinsights.nl [labinsights.nl]
- 2. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]
- 4. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. contractpharma.com [contractpharma.com]
- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of ELISA for the Quantification of MMAE-Conjugated ADCs and Total Antibodies - Creative Biolabs [creative-biolabs.com]
- 12. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Developing a Stable Formulation for a PNU-159682 Antibody-Drug Conjugate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the development of a stable formulation for an antibody-drug conjugate (ADC) utilizing the highly potent cytotoxic agent, PNU-159682. PNU-159682, a derivative of the anthracycline nemorubicin, is a DNA topoisomerase II inhibitor with sub-nanomolar cytotoxicity, making it a powerful payload for targeted cancer therapies.[][2] The inherent complexity of ADCs, which combine a large molecule monoclonal antibody (mAb) with a small molecule drug, presents unique formulation challenges.[3][4] These challenges include preventing aggregation, minimizing degradation of both the antibody and the payload, and ensuring the stability of the linker connecting them.[][] This document outlines a systematic approach to formulation development, including excipient screening, buffer selection, and a suite of analytical methods to characterize the stability and quality of the PNU-159682 ADC.
Introduction to PNU-159682 and ADC Formulation
PNU-159682 is an exceptionally potent anthracycline derivative that functions by intercalating into DNA and inhibiting topoisomerase II, which leads to double-strand DNA breaks and subsequent apoptosis in cancer cells.[] Its potency is reported to be thousands of times greater than that of doxorubicin.[2] This high potency makes it an attractive payload for ADCs, as a smaller number of molecules can achieve a therapeutic effect, potentially widening the therapeutic window.
The formulation of an ADC is critical to its safety, efficacy, and shelf-life.[7] A stable formulation must maintain the structural integrity of the antibody, prevent aggregation, and protect the chemical integrity of the linker and the PNU-159682 payload.[][] Most currently approved ADCs are lyophilized to enhance long-term stability.[8][9] The development of a stable liquid formulation, however, is often preferred for ease of use in a clinical setting.
Mechanism of Action of a PNU-159682 ADC
The therapeutic action of a PNU-159682 ADC is a multi-step process that relies on the targeted delivery of the cytotoxic payload.
Formulation Development Strategy
A systematic approach to formulation development is crucial. This involves screening a range of buffer conditions and excipients to identify a composition that provides optimal stability.
Experimental Workflow for Formulation Screening
The following workflow outlines the key steps in developing a stable formulation for a PNU-159682 ADC.
Experimental Protocols
Protocol for Buffer and pH Screening
Objective: To identify the optimal buffer system and pH for maintaining the stability of the PNU-159682 ADC.
Methodology:
-
Prepare a stock solution of the PNU-159682 ADC in a minimal buffer (e.g., 10 mM Histidine, pH 6.0).
-
Dialyze or buffer-exchange the ADC stock solution into a series of buffers with varying pH values. Suggested buffers include acetate (pH 4.0-5.5), citrate (pH 5.5-6.5), histidine (pH 5.5-6.5), and phosphate (pH 6.5-7.5).
-
Adjust the final protein concentration to a target of 1-10 mg/mL.
-
Filter the samples through a 0.22 µm sterile filter.
-
Divide each sample into aliquots for baseline (T=0) analysis and for storage at various temperatures (e.g., 4°C, 25°C, and 40°C) for accelerated stability studies.
-
Analyze the samples at predetermined time points (e.g., 0, 2, 4, and 8 weeks) using the analytical methods described in Section 5.
Protocol for Excipient Screening
Objective: To evaluate the stabilizing effects of various excipients on the PNU-159682 ADC in the lead buffer system identified in the previous step.
Methodology:
-
Prepare stock solutions of various excipients in the chosen lead buffer. Commonly used excipients for ADCs include:
-
Stabilizers/Tonicity Modifiers: Sucrose, Trehalose, Mannitol, Sorbitol (typically at 1-10% w/v).
-
Surfactants: Polysorbate 20, Polysorbate 80 (typically at 0.01-0.05% w/v).
-
Antioxidants: Methionine, Cysteine (if oxidation is a concern).
-
-
Add the excipient stock solutions to the PNU-159682 ADC in the lead buffer to achieve the target final concentrations.
-
Adjust the final ADC concentration as in the buffer screening protocol.
-
Filter and aliquot the samples for baseline analysis and accelerated stability studies as previously described.
-
Analyze the samples at the specified time points.
Data Presentation: Summary of Formulation Screening Parameters
The following tables provide a structured overview of the parameters to be evaluated during the formulation screening process.
Table 1: Buffer and pH Screening Matrix
| Buffer System | pH Range | Key Considerations |
| Acetate | 4.0 - 5.5 | May be suitable if the ADC is stable at low pH. |
| Citrate | 5.5 - 6.5 | Common buffer, but can chelate metal ions. |
| Histidine | 5.5 - 6.5 | Often a good choice for mAbs, provides stability. |
| Phosphate | 6.5 - 7.5 | Can catalyze degradation at higher temperatures. |
Table 2: Excipient Screening Matrix
| Excipient Class | Example Excipients | Concentration Range (%) | Purpose |
| Stabilizer | Sucrose, Trehalose | 1 - 10 w/v | Protect against aggregation and denaturation. |
| Bulking Agent | Mannitol, Glycine | 1 - 5 w/v | Provide structure to the lyophilized cake. |
| Surfactant | Polysorbate 20, Polysorbate 80 | 0.01 - 0.05 w/v | Prevent surface-induced aggregation and agitation stress. |
| Antioxidant | Methionine, Cysteine | 10 - 20 mM | Protect against oxidation of susceptible amino acids. |
Analytical Methods for ADC Characterization
A suite of orthogonal analytical methods is essential for comprehensively characterizing the stability of a PNU-159682 ADC.[10][11][12]
Protocol for Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify high molecular weight species (aggregates) and low molecular weight fragments.
Methodology:
-
Column: Use a suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A typical mobile phase would be 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Analysis: Inject 10-20 µL of the sample. Integrate the peak areas for the monomer, aggregates, and fragments. Express the results as a percentage of the total peak area.
Protocol for Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.
Methodology:
-
Column: Use a suitable HIC column (e.g., Toso TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
Gradient: Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the different drug-loaded species.
-
Detection: UV at 280 nm.
-
Analysis: The different DAR species will elute based on their hydrophobicity (higher DAR elutes later). Calculate the average DAR by summing the product of the percentage of each peak area and its corresponding DAR value.
Protocol for Reversed-Phase HPLC (RP-HPLC) for Free Drug Analysis
Objective: To quantify the amount of free PNU-159682 payload in the formulation.
Methodology:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Develop a suitable gradient to separate the free drug from the ADC and other formulation components.
-
Detection: UV/Vis at a wavelength specific to PNU-159682 (if different from 280 nm) or mass spectrometry.[10]
-
Quantification: Use a standard curve of PNU-159682 to quantify the amount of free drug in the samples.
Logical Relationship of Stability-Indicating Assays
The results from these orthogonal assays provide a comprehensive picture of the ADC's stability.
Conclusion
The development of a stable formulation for a PNU-159682 ADC is a multifaceted process that requires a systematic approach to screening and a robust set of analytical tools for characterization. By carefully selecting the appropriate buffer system, pH, and excipients, it is possible to develop a formulation that minimizes degradation and ensures the safety and efficacy of this highly potent therapeutic agent. The protocols and strategies outlined in this document provide a comprehensive framework for researchers and drug development professionals to successfully navigate the challenges of PNU-159682 ADC formulation.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 7. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Solid-state Stability of Antibody-drug Conjugates - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 9. leukocare.com [leukocare.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adcreview.com [adcreview.com]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
Troubleshooting & Optimization
Technical Support Center: Improving Conjugation Efficiency of Mal-PEG4-VC-PAB-DMEA-PNU-159682
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the conjugation efficiency of Mal-PEG4-VC-PAB-DMEA-PNU-159682.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a drug-linker conjugate used for the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4][5][6][7][8] It comprises a maleimide (Mal) group for conjugation to a biomolecule (like an antibody), a polyethylene glycol (PEG4) spacer to improve solubility, a cathepsin-cleavable valine-citrulline (VC) linker, a p-aminobenzyl alcohol (PAB) self-immolative spacer, and the potent cytotoxic agent DMEA-PNU-159682.[1][2][4][5] PNU-159682 is a highly potent metabolite of nemorubicin, an anthracycline antibiotic.[2][3][9]
Q2: What is the mechanism of conjugation for this drug-linker?
The conjugation occurs via a Michael addition reaction. The maleimide group at the end of the linker reacts with a free sulfhydryl (thiol) group, typically from a cysteine residue on an antibody, to form a stable thioether bond.[] This reaction is highly selective for thiols within a specific pH range.[]
Q3: What are the critical factors influencing the conjugation efficiency?
Several factors can significantly impact the success of the conjugation reaction:
-
pH of the reaction buffer: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[] At a pH below 6.5, the reaction rate slows, while at a pH above 7.5, the maleimide group can react with amines (e.g., lysine residues), leading to non-specific conjugation, and the maleimide ring is more susceptible to hydrolysis.
-
Molar ratio of drug-linker to antibody: A molar excess of the drug-linker is necessary to drive the reaction to completion. However, a very large excess can lead to non-specific reactions and difficulties in purification.
-
Presence of reducing agents: For conjugation to cysteine residues involved in disulfide bonds, a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) is required to generate free thiols. The concentration of the reducing agent must be carefully controlled to achieve the desired number of available thiols.
-
Reaction time and temperature: These parameters need to be optimized to ensure complete conjugation without significant degradation of the antibody or the drug-linker.
-
Stability of the maleimide group: The maleimide ring can undergo hydrolysis, rendering it inactive for conjugation. It is crucial to prepare maleimide solutions fresh and minimize their exposure to aqueous environments before the conjugation reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inactive Maleimide: The maleimide group on the drug-linker has hydrolyzed. | Prepare fresh solutions of the drug-linker in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing the drug-linker in aqueous buffers for extended periods. |
| Insufficient Free Thiols on Antibody: Disulfide bonds in the antibody are not adequately reduced. | Ensure complete reduction of disulfide bonds by optimizing the concentration of the reducing agent (e.g., DTT or TCEP) and the reduction time and temperature. Verify the presence of free thiols using Ellman's reagent. | |
| Suboptimal Reaction pH: The pH of the conjugation buffer is outside the optimal range of 6.5-7.5. | Prepare a fresh conjugation buffer and verify its pH. A common buffer is phosphate-buffered saline (PBS) at pH 7.2-7.4. | |
| Low Molar Ratio: The molar excess of the drug-linker is insufficient to drive the reaction to completion. | Increase the molar ratio of the drug-linker to the antibody. A typical starting point is a 5- to 20-fold molar excess of the linker. | |
| High Aggregation of ADC | Hydrophobicity of the Drug-Linker: The PNU-159682 payload is hydrophobic, and a high drug-to-antibody ratio (DAR) can lead to aggregation. | Optimize the DAR by adjusting the molar ratio of the drug-linker during conjugation. The PEG4 spacer in the linker is designed to increase hydrophilicity and reduce aggregation. Consider using formulation buffers containing excipients like polysorbate 20 to minimize aggregation. |
| Premature Drug Release | Retro-Michael Reaction: The thioether bond can be reversible, especially in the presence of other thiols like glutathione in vivo, leading to drug deconjugation. | After conjugation, consider a post-conjugation hydrolysis step by incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) to open the succinimide ring. This hydrolyzed form is less susceptible to the retro-Michael reaction. |
Experimental Protocols
Antibody Reduction (Generation of Free Thiols)
This protocol is a representative example and should be optimized for the specific antibody.
-
Buffer Preparation: Prepare a reduction buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
Antibody Preparation: Dissolve the antibody in the reduction buffer to a final concentration of 5-10 mg/mL.
-
Reducing Agent Preparation: Prepare a fresh stock solution of DTT (e.g., 100 mM in water) or TCEP (e.g., 50 mM in water).
-
Reduction Reaction: Add the reducing agent to the antibody solution. The final concentration of the reducing agent will depend on the desired number of free thiols. For partial reduction of interchain disulfides, a molar excess of 2-10 fold of DTT over antibody is a good starting point.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer (PBS with 1 mM EDTA, pH 7.2).
Conjugation of this compound to Reduced Antibody
-
Drug-Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the dissolved drug-linker to the reduced and purified antibody solution. The final volume of DMSO should ideally not exceed 10% of the total reaction volume. The molar excess of the drug-linker should be optimized, with a starting point of 5-10 fold excess over the available thiol groups.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Quench the reaction by adding a molar excess of a thiol-containing reagent like N-acetylcysteine or cysteine to react with any unreacted maleimide groups.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted drug-linker and other small molecules.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), monomer purity, and in vitro potency.
Data Presentation
The following tables summarize key parameters for optimizing the conjugation reaction. The values provided are typical starting points and should be optimized for each specific antibody and application.
Table 1: Recommended Reaction Conditions for Antibody Reduction
| Parameter | Recommended Range | Notes |
| Reducing Agent | DTT or TCEP | TCEP is more stable and does not need to be removed before conjugation in some cases. |
| Molar Excess of Reducing Agent | 2-10 fold over antibody | This should be optimized to achieve the desired DAR. |
| Temperature | 25-37°C | Higher temperatures can increase the rate of reduction but may also impact antibody stability. |
| Incubation Time | 30-90 minutes | Monitor the generation of free thiols to determine the optimal time. |
| pH | 7.0-8.0 |
Table 2: Recommended Reaction Conditions for Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5-7.5 | Critical for maleimide selectivity towards thiols. |
| Molar Excess of Drug-Linker | 5-20 fold over antibody | Higher excess can lead to higher DAR but may also increase aggregation. |
| Temperature | 4-25°C | Lower temperatures can reduce side reactions like hydrolysis. |
| Incubation Time | 1-4 hours (at 25°C) or overnight (at 4°C) | Reaction progress can be monitored by HPLC. |
| Co-solvent (e.g., DMSO) | < 10% (v/v) | High concentrations of organic solvents can denature the antibody. |
Visualizations
Conjugation Workflow
Caption: A general workflow for the preparation of an Antibody-Drug Conjugate.
Signaling Pathway of ADC Action
References
- 1. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS#:2259318-52-8 | Chemsrc [chemsrc.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PNU-159682 Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of PNU-159682 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is PNU-159682 and why is it used as an ADC payload?
PNU-159682 is a highly potent derivative of the anthracycline nemorubicin.[1][2] It functions as a DNA topoisomerase II inhibitor, leading to double-strand DNA breaks and ultimately inducing apoptosis in rapidly dividing cancer cells.[1][3] Its exceptional cytotoxicity, which is several hundred to thousands of times greater than its parent compound doxorubicin, makes it a powerful payload for ADCs, allowing for potent anti-tumor activity at low concentrations.[1][2][3]
Q2: What are the primary causes of aggregation in PNU-159682 ADCs?
Aggregation of PNU-159682 ADCs is a common challenge, primarily driven by the hydrophobic nature of the PNU-159682 payload. Several factors can contribute to and exacerbate aggregation:
-
High Drug-to-Antibody Ratio (DAR): Increasing the number of hydrophobic PNU-159682 molecules per antibody enhances the overall hydrophobicity of the ADC, promoting intermolecular interactions that lead to aggregation.[4]
-
Linker Chemistry: The choice of linker can influence the stability and solubility of the ADC. Hydrophobic linkers can further contribute to the propensity for aggregation.
-
Formulation Conditions: Suboptimal buffer conditions, such as pH, ionic strength, and the absence of stabilizing excipients, can lead to protein unfolding and aggregation.[5] Storing the ADC at a pH near the antibody's isoelectric point can minimize solubility and promote aggregation.[5]
-
Conjugation Process: The chemical reactions involved in conjugating PNU-159682 to the antibody can introduce stress, and the use of organic co-solvents to dissolve the hydrophobic payload can destabilize the antibody.
-
Storage and Handling: Repeated freeze-thaw cycles, exposure to high temperatures, and mechanical stress can denature the ADC and induce aggregation.[4]
Q3: How does the hydrophobicity of PNU-159682 compare to other ADC payloads?
Illustrative Comparison of Payload Hydrophobicity
| Payload | Payload Class | Illustrative logP | General Impact on Aggregation |
| PNU-159682 | Anthracycline | ~0.61 (for a derivative)[6] | High, due to the planar structure and hydrophobicity of the core molecule. |
| MMAE | Auristatin | High | Significant contributor to aggregation. |
| DM1 | Maytansinoid | Moderate | Can contribute to aggregation, especially at high DARs. |
| Doxorubicin | Anthracycline | Low | Less prone to aggregation compared to more hydrophobic payloads. |
Note: This table presents illustrative data based on general knowledge of ADC payloads. The actual logP and aggregation propensity can vary depending on the specific linker and conjugation chemistry.
Troubleshooting Guides
Issue: Immediate Aggregation Post-Conjugation
Symptom: Size-Exclusion Chromatography (SEC-HPLC) analysis of the crude conjugation reaction mixture shows a significant percentage of high molecular weight species (HMWS).
| Potential Cause | Troubleshooting Step |
| High final concentration of organic co-solvent (e.g., DMSO) used to dissolve PNU-159682-linker. | Minimize the volume of organic solvent added to the antibody solution. Aim for a final concentration of <10% (v/v). |
| Suboptimal pH of the conjugation buffer. | Ensure the pH of the reaction buffer is optimal for both the conjugation chemistry and antibody stability (typically pH 7.0-8.5 for lysine conjugation). Avoid pH values near the antibody's isoelectric point.[5] |
| High Drug-to-Antibody Ratio (DAR). | Reduce the molar excess of the PNU-159682-linker added to the antibody during the reaction. |
| Antibody concentration is too high during conjugation. | Perform the conjugation reaction at a lower antibody concentration (e.g., 1-5 mg/mL) to reduce intermolecular interactions. |
| Inefficient mixing. | Ensure gentle and consistent mixing throughout the conjugation reaction to avoid localized high concentrations of the PNU-159682-linker. |
Issue: Gradual Aggregation During Storage
Symptom: SEC-HPLC analysis shows an increase in HMWS over time when the purified ADC is stored at 2-8°C or frozen.
| Potential Cause | Troubleshooting Step |
| Inappropriate formulation buffer. | Screen different buffer systems (e.g., histidine, citrate, acetate) and pH values to find the optimal conditions for ADC stability. |
| Lack of stabilizing excipients. | Add stabilizers to the formulation buffer. Common excipients include sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20, polysorbate 80) to prevent surface-induced aggregation and cryo-concentration effects. |
| Repeated freeze-thaw cycles. | Aliquot the purified ADC into single-use vials before freezing to avoid multiple freeze-thaw cycles.[4] |
| Oxidation. | If the antibody is susceptible to oxidation, consider adding an antioxidant like methionine to the formulation buffer. |
| Suboptimal storage temperature. | Evaluate the stability of the ADC at different temperatures (e.g., 2-8°C, -20°C, -80°C) to determine the optimal storage condition. |
Experimental Protocols
Protocol 1: General Procedure for Lysine Conjugation of PNU-159682
This protocol provides a general guideline for the conjugation of a PNU-159682-linker containing an N-hydroxysuccinimide (NHS) ester to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
PNU-159682-linker-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC column, TFF system)
-
Analytical SEC-HPLC system
Procedure:
-
Antibody Preparation: Buffer exchange the mAb into the conjugation buffer to a final concentration of 5-10 mg/mL.
-
PNU-159682-Linker-NHS Ester Preparation: Dissolve the PNU-159682-linker-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction:
-
Add the desired molar excess of the PNU-159682-linker-NHS ester stock solution to the antibody solution while gently stirring.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Purify the ADC from unreacted PNU-159682-linker and other small molecules using a pre-equilibrated SEC column or a Tangential Flow Filtration (TFF) system with an appropriate molecular weight cut-off membrane.
-
Analysis: Characterize the purified ADC for DAR, purity, and aggregation levels using HIC-HPLC, RP-HPLC, and SEC-HPLC, respectively.
Protocol 2: SEC-HPLC Method for ADC Aggregate Analysis
This protocol outlines a standard method for the quantification of aggregates in ADC samples.
Instrumentation:
-
HPLC system with a UV detector
-
Size-Exclusion Chromatography column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, Tosoh TSKgel G3000SWxl)
Mobile Phase:
-
150 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 7.0. The mobile phase composition may need to be optimized to minimize secondary interactions between the ADC and the column stationary phase.[7][8][9]
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Detection: Monitor the eluate at a UV wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
Data Presentation
Table 1: Illustrative Impact of DAR on PNU-159682 ADC Aggregation
| Average DAR | % Monomer | % Aggregate (HMWS) |
| 2 | 98.5 | 1.5 |
| 4 | 95.2 | 4.8 |
| 6 | 88.7 | 11.3 |
| 8 | 75.1 | 24.9 |
This table presents illustrative data to demonstrate the general trend of increasing aggregation with higher DAR for a hydrophobic payload like PNU-159682.
Table 2: Illustrative Effect of Formulation on PNU-159682 ADC Stability (4 weeks at 4°C)
| Formulation Buffer | % Increase in Aggregates |
| 20 mM Histidine, pH 6.0 | 0.5% |
| 20 mM Histidine, 5% Sucrose, pH 6.0 | 0.2% |
| 20 mM Histidine, 5% Sucrose, 0.02% Polysorbate 20, pH 6.0 | <0.1% |
| PBS, pH 7.4 | 1.8% |
This table provides illustrative data to highlight the importance of excipients in maintaining ADC stability and minimizing aggregation during storage.
Visualizations
Signaling Pathway: DNA Damage Response to Topoisomerase II Inhibition
Caption: PNU-159682 ADC induces DNA damage and apoptosis.
Experimental Workflow: ADC Aggregation Troubleshooting
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. pharmtech.com [pharmtech.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. agilent.com [agilent.com]
Troubleshooting low cytotoxicity of a PNU-159682 conjugate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low cytotoxicity with their PNU-159682 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe significantly lower than expected cytotoxicity with our PNU-159682 ADC. What are the potential causes?
Low cytotoxicity of a PNU-159682 ADC can stem from several factors throughout the design, synthesis, and testing process. A logical troubleshooting approach is crucial to identify the root cause. Key areas to investigate include:
-
Issues with the ADC Construct:
-
Low Drug-to-Antibody Ratio (DAR): An insufficient number of PNU-159682 molecules per antibody will result in a suboptimal therapeutic window.[1][2]
-
Suboptimal Linker Chemistry: The linker may be too stable, preventing efficient release of PNU-159682 within the target cell. Conversely, a linker that is unstable in circulation can lead to premature drug release and off-target toxicity.[3][][5]
-
Conjugation Site: The location of conjugation on the antibody can impact its binding affinity and the overall stability of the ADC.[6][7]
-
-
Problems with the Experimental Setup:
-
Inappropriate Cell Line: The target antigen may have low expression or poor internalization rates in the chosen cell line.
-
Incorrect Assay Protocol: Suboptimal cell seeding density, incorrect incubation times, or issues with the viability assay reagent can all lead to inaccurate results.[8][9][10]
-
Cellular Resistance: The target cells may possess or have developed resistance mechanisms, such as upregulation of drug efflux pumps (e.g., ABCB1/MDR1).[11]
-
-
Compromised Reagent Quality:
-
Degradation of PNU-159682 or ADC: Improper storage or handling can lead to the degradation of the payload or the final conjugate.
-
Antibody Aggregation: The conjugation process can sometimes induce antibody aggregation, which can affect its binding and pharmacokinetic properties.
-
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the cytotoxicity of a PNU-159682 ADC?
The Drug-to-Antibody Ratio (DAR) is a critical parameter that dictates the potency of an ADC.[1][2]
-
Low DAR: A low DAR means fewer molecules of the highly potent PNU-159682 are delivered to the target cell, which can result in reduced cytotoxicity.
-
High DAR: While a higher DAR can increase potency, it can also lead to issues such as increased hydrophobicity, faster clearance from circulation, and potential for aggregation, which may negatively impact efficacy and tolerability.[12]
It is essential to determine the optimal DAR for your specific antibody and target. Earlier generation ADCs typically had DAR values between 2 and 4, while some newer ADCs have higher DARs of approximately 8.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low cytotoxicity of your PNU-159682 ADC.
Caption: A stepwise guide to troubleshooting low ADC cytotoxicity.
Quantitative Data Summary
The following table summarizes key quantitative parameters for PNU-159682 and its conjugates.
| Parameter | Typical Value/Range | Significance | Reference(s) |
| PNU-159682 IC50 | 0.02 - 25 nM | Indicates the high intrinsic potency of the payload across various cell lines. | [][14] |
| Optimal DAR | 2 - 8 | A critical parameter balancing efficacy and potential for aggregation and rapid clearance. | [2][12] |
| PNU-159682 Solubility | Soluble in DMSO | Important for handling and conjugation reactions. Poorly soluble in water. | [][15] |
| Molecular Weight | ~641.62 g/mol | Used in calculations for conjugation and DAR determination. | [16] |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method is a straightforward approach to estimate the average DAR.
Principle: This technique relies on the distinct UV absorbance maxima of the antibody (at 280 nm) and PNU-159682 (which has a characteristic absorbance in the visible range). By measuring the absorbance at these two wavelengths, the concentrations of the protein and the drug can be determined, and the DAR calculated.[17]
Materials:
-
PNU-159682 ADC sample
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Establish the molar extinction coefficients (ε) for the unconjugated antibody at 280 nm and for PNU-159682 at its absorbance maximum (e.g., 480 nm) and at 280 nm.
-
Blank the spectrophotometer with PBS.
-
Measure the absorbance of the ADC solution at 280 nm (A280) and at the PNU-159682 absorbance maximum (Amax).
-
Calculate the concentration of PNU-159682 using the Beer-Lambert law at Amax.
-
Calculate the contribution of PNU-159682 to the absorbance at 280 nm.
-
Subtract the PNU-159682 absorbance contribution from the total A280 to get the absorbance of the antibody alone.
-
Calculate the antibody concentration using its extinction coefficient at 280 nm.
-
The DAR is the molar ratio of PNU-159682 to the antibody.
Note: This method provides an average DAR. For information on the distribution of drug-loaded species, chromatographic methods like HIC or LC-MS are required.[2][17]
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details a common colorimetric assay to determine the cytotoxic effect of the PNU-159682 ADC.[8][9][10][18]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[8][10]
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
PNU-159682 ADC, unconjugated antibody, and free PNU-159682
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the PNU-159682 ADC, unconjugated antibody, and free PNU-159682. Remove the old media from the cells and add the diluted compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to the ADC's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
PNU-159682 Mechanism of Action
PNU-159682 is a highly potent anthracycline derivative that exerts its cytotoxic effects primarily through two mechanisms: intercalation into DNA and inhibition of topoisomerase II.[][14] This leads to double-strand DNA breaks, cell cycle arrest, and ultimately apoptosis.[][19]
Caption: Mechanism of action of a PNU-159682 ADC.
References
- 1. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. PNU-159682 | CAS:202350-68-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. PNU-159682 - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 17. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) for Improved Therapeutic Index
Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) development. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on optimizing the drug-to-antibody ratio (DAR) to enhance the therapeutic index of ADCs.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the importance and control of the drug-to-antibody ratio in ADC development.
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a Critical Quality Attribute (CQA)?
A1: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1][2][3][4][5] It is considered a Critical Quality Attribute (CQA) because it directly and significantly influences the ADC's efficacy, toxicity, stability, and pharmacokinetics (PK).[3][6] An insufficient drug load can render the ADC ineffective, while an excessive drug load can lead to increased toxicity, faster clearance, and potential aggregation issues.[3][4] Therefore, precise control and monitoring of the DAR are essential throughout the development and manufacturing process to ensure a consistent, safe, and effective therapeutic product.[3]
Q2: How does DAR influence the efficacy, toxicity, and pharmacokinetics of an ADC?
A2: The DAR value is a delicate balance that defines the therapeutic window of an ADC:
-
Efficacy: Generally, a higher DAR delivers more cytotoxic payload to the target cell, which can lead to increased potency.[3][7] However, this relationship is not always linear, as very high DAR values can negatively impact other properties.
-
Toxicity: Higher DAR values are often associated with increased systemic toxicity.[3][7][8][9] This can be due to the release of free drug into circulation or the increased hydrophobicity of the ADC, leading to off-target effects.[][11] Studies have shown that a DAR greater than 4 can be linked to a higher incidence of adverse events.[3]
-
Pharmacokinetics (PK): ADCs with a high DAR tend to be cleared more rapidly from circulation, often through uptake by the liver.[3][4][12] This accelerated clearance can reduce the overall exposure of the tumor to the ADC, potentially diminishing its therapeutic effect.[3]
Q3: What is the ideal DAR for an ADC?
A3: While there is no universal "ideal" DAR, a range of 2 to 4 is often considered a good balance between efficacy and safety for many ADCs.[2][3] However, the optimal DAR is highly dependent on the specific antibody, payload, linker, and target antigen. Some newer, highly effective ADCs, such as Enhertu, have a higher DAR of approximately 8.[5]
Q4: What are the common methods for controlling the DAR during ADC manufacturing?
A4: Several strategies are employed to control the DAR and reduce heterogeneity:[1]
-
Site-Specific Conjugation: This involves engineering the antibody to introduce specific conjugation sites, such as through the introduction of unnatural amino acids or engineered cysteine residues.[1][8] This allows for precise control over the number and location of conjugated drugs.
-
Enzymatic Conjugation: Enzymes like transglutaminase or sortase A can be used to attach payloads to specific sites on the antibody with high reproducibility.[1]
-
Click Chemistry: Bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), offer a highly selective and efficient method for conjugation under mild conditions.[1]
-
Stoichiometry and Process Control: Carefully controlling the molar ratio of the linker-payload to the antibody, as well as reaction parameters like pH, temperature, and reaction time, is fundamental to achieving the desired DAR.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during ADC development and DAR optimization.
Problem: High Heterogeneity in the ADC Preparation
-
Question: My ADC preparation shows a wide distribution of DAR species. What are the potential causes and how can I improve homogeneity?
-
Answer: High heterogeneity in an ADC preparation is a common challenge that can impact its therapeutic window.[8][9][13] The root causes often lie in the conjugation chemistry and reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Reactant Stoichiometry | Ensure precise and consistent molar ratios of the linker-payload to the antibody. Small deviations can significantly shift the final DAR.[1] |
| Variable Antibody Reduction (for Cysteine Conjugation) | The efficiency and consistency of the interchain disulfide bond reduction step are critical. Incomplete or variable reduction will lead to a different number of available thiol groups for conjugation in each batch. Optimize reducing agent concentration, reaction time, and temperature. |
| Non-Specific Conjugation (for Lysine Conjugation) | Lysine residues are abundant on the antibody surface, leading to a heterogeneous mixture of positional isomers. Consider site-specific conjugation methods for better control.[14] |
| Reagent Quality | Verify the purity and concentration of your linker-payload, reducing agents, and buffers before each run. Impurities can interfere with the conjugation reaction. |
| Inconsistent Reaction Conditions | Tightly control reaction parameters such as pH, temperature, and mixing. Even minor variations can lead to batch-to-batch variability.[1] |
Problem: Low Conjugation Efficiency
-
Question: I am observing a low average DAR despite using a high molar excess of the linker-payload. What could be the issue?
-
Answer: Low conjugation efficiency can be frustrating and wasteful of valuable reagents. Several factors can contribute to this issue.
| Potential Cause | Troubleshooting Steps |
| Inefficient Linker-Payload Chemistry | The reactivity of the linker may be suboptimal under your reaction conditions. Screen different linker chemistries or optimize the pH of the reaction buffer to favor the conjugation reaction. |
| Steric Hindrance | The conjugation site on the antibody may be sterically hindered, preventing efficient access of the linker-payload. Consider using a longer or more flexible linker. |
| Antibody Modification Issues | For cysteine conjugation, ensure complete and efficient reduction of the disulfide bonds. For other methods, confirm that the target residues are accessible and reactive. |
| Presence of Interfering Substances in the Antibody Buffer | Buffer components like Tris or other primary amines can compete with the antibody for conjugation. Perform a buffer exchange into an appropriate conjugation buffer (e.g., PBS). |
| Degraded Reagents | Ensure that the linker-payload and any coupling reagents have not degraded. Store all reagents under the recommended conditions and use fresh preparations. |
Problem: Inaccurate DAR Measurement
-
Question: My DAR values are inconsistent across different analytical methods. How can I ensure accurate and reliable DAR determination?
-
Answer: Accurate DAR measurement is crucial for ADC characterization. Discrepancies between methods can arise from the inherent principles and limitations of each technique.
| Analytical Method | Potential Pitfalls and Solutions |
| UV/Vis Spectroscopy | Pitfall: Inaccurate extinction coefficients for the antibody and payload. Solution: Experimentally determine the extinction coefficients for your specific antibody and drug-linker. Pitfall: Presence of free, unconjugated drug in the sample. Solution: Purify the ADC to remove any free drug before analysis.[2] |
| Hydrophobic Interaction Chromatography (HIC) | Pitfall: Co-elution of different DAR species. Solution: Optimize the gradient and mobile phase composition to improve resolution.[] Pitfall: Inaccurate peak integration. Solution: Use a validated integration method and ensure proper baseline correction. |
| Reversed-Phase HPLC (RP-HPLC) | Pitfall: Incomplete separation of light and heavy chains. Solution: Optimize the gradient and temperature for better resolution.[16] Pitfall: On-column degradation of the ADC. Solution: Use a biocompatible column and mobile phase. |
| Mass Spectrometry (MS) | Pitfall: Incomplete ionization or suppression effects. Solution: Optimize the MS source parameters and sample preparation. Pitfall: Complex spectra due to glycosylation. Solution: Consider deglycosylation of the ADC prior to analysis to simplify the spectra.[17] |
Experimental Protocols
Detailed methodologies for key experiments in DAR optimization are provided below.
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity. As drug molecules are typically hydrophobic, ADCs with a higher DAR will be more hydrophobic and elute later from the HIC column.[2][18]
Materials:
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species by integrating the peak areas.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100[19]
Protocol 2: In Vitro Cytotoxicity Assay
Principle: This assay measures the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Control cell line (target-negative)
-
Cell culture medium and supplements
-
96-well plates
-
ADC samples at various concentrations
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed the target and control cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC samples.
-
Treat the cells with the ADC dilutions and incubate for 72-96 hours.
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizations
Diagram 1: Therapeutic Window of an ADC
Caption: Relationship between DAR and the therapeutic window of an ADC.
Diagram 2: ADC Conjugation and Purification Workflow
Caption: A typical workflow for ADC conjugation and purification.
Diagram 3: Troubleshooting ADC Heterogeneity
Caption: Decision tree for troubleshooting ADC heterogeneity.
References
- 1. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 2. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR) [biointron.com]
- 6. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 11. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index | CoLab [colab.ws]
- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. Understanding Drug Antibody Ratio (DAR) [phenomenex.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. pharmiweb.com [pharmiweb.com]
- 19. benchchem.com [benchchem.com]
PNU-159682 Technical Support Center: Strategies to Overcome Experimental Resistance
Welcome to the technical support center for PNU-159682, a highly potent anthracycline derivative and a key payload in advanced antibody-drug conjugate (ADC) research. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during experimentation, particularly concerning resistance to PNU-159682.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments with PNU-159682, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Higher than expected IC50 values or apparent resistance in cancer cell lines.
-
Question: My cancer cell line, which is typically sensitive to anthracyclines, is showing unexpected resistance to PNU-159682. What could be the cause?
-
Answer: While PNU-159682 is exceptionally potent, resistance can still occur.[1] A primary mechanism of resistance to many chemotherapeutic agents is the overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps.[2][3][4] Specifically, for a derivative of PNU-159682 (PNU-EDA), a correlation between lower potency and increased expression of ABCB1 (also known as MDR1 or P-glycoprotein) has been observed.[5] However, it's important to note that the parental PNU-159682 may not be a substrate for this efflux pump.[2]
Troubleshooting Steps:
-
Verify Cell Line Integrity: Ensure the cell line has not been contaminated or misidentified. Perform cell line authentication.
-
Assess ABC Transporter Expression: Check the expression levels of ABCB1 and other relevant transporters like ABCG2 in your cell line using techniques such as qPCR, Western blot, or flow cytometry.
-
Use a Positive Control: Include a known ABCB1 substrate (e.g., paclitaxel, doxorubicin) in your cytotoxicity assays to confirm the multidrug resistance phenotype of your cell line.
-
Consider a Different PNU-159682 Derivative: If using a derivative, be aware that it might be a substrate for efflux pumps even if the parent compound is not.[5]
-
Employ ABC Transporter Inhibitors: In your in vitro assays, co-administer PNU-159682 with known ABCB1 inhibitors like verapamil or elacridar to see if sensitivity is restored.[3][6][7]
-
Issue 2: Inconsistent results in cell cycle analysis after PNU-159682 treatment.
-
Question: I'm seeing variable or unexpected results in my cell cycle analysis experiments after treating cells with a PNU-159682 ADC. What could be the issue?
-
Answer: PNU-159682 is known to cause S-phase cell cycle arrest due to its DNA-damaging activity.[8][9] Inconsistent results could stem from several factors related to experimental timing, ADC stability, or the analysis itself.
Troubleshooting Steps:
-
Optimize Treatment Duration: The timing of cell harvest after treatment is critical. Perform a time-course experiment to determine the optimal window for observing S-phase arrest.
-
Evaluate ADC Conjugation and Stability: Inconsistent drug-to-antibody ratio (DAR) or premature drug release can lead to variable results.[] Ensure your ADC is well-characterized and stable under your experimental conditions.
-
Proper Cell Handling: Ensure cells are healthy and in the exponential growth phase before treatment. Synchronizing the cells before treatment can sometimes yield more consistent results.
-
Flow Cytometry Staining and Acquisition: Use a standardized protocol for cell fixation and staining with a DNA-intercalating dye like propidium iodide.[11][12][13][14] Ensure proper compensation if performing multi-color analysis and acquire a sufficient number of events for statistical significance.
-
Data Interpretation: An increase in the S-phase population is the expected outcome.[8][9] If you observe arrest in other phases, it might indicate off-target effects or a different mechanism of action for your specific ADC construct. For example, a dual-drug ADC with MMAF might show both S-phase and G2/M arrest.[8][9]
-
Issue 3: Lack of in vivo efficacy of a PNU-159682 ADC in a xenograft model.
-
Question: My PNU-159682 ADC is potent in vitro but shows poor anti-tumor activity in my mouse xenograft model. What are the potential reasons?
-
Answer: A discrepancy between in vitro and in vivo results is a common challenge in ADC development. Several factors related to the tumor model, ADC properties, and the in vivo environment can contribute to this.
Troubleshooting Steps:
-
Confirm Target Antigen Expression in the Xenograft: Ensure that the target antigen for your ADC's antibody is expressed consistently and at sufficient levels on the surface of the tumor cells in the in vivo model.[15]
-
Assess ADC Pharmacokinetics and Biodistribution: The ADC may be clearing from circulation too quickly or not accumulating sufficiently in the tumor. Perform pharmacokinetic and biodistribution studies to evaluate these parameters.
-
Tumor Microenvironment: The tumor microenvironment can present barriers to ADC penetration and efficacy. Consider using orthotopic or patient-derived xenograft (PDX) models, which may better recapitulate the human tumor environment.
-
ADC Stability in Circulation: The linker connecting PNU-159682 to the antibody might be unstable in the bloodstream, leading to premature release of the payload and systemic toxicity rather than targeted delivery.[]
-
Consider Alternative Delivery Strategies: If standard ADC approaches are failing, novel delivery systems like the EnGeneIC Dream Vector (EDV™) nanocell technology have shown promise in delivering PNU-159682 to tumors and overcoming multidrug resistance.[1][16][17][18]
-
Quantitative Data Summary
The following tables provide a summary of the cytotoxic potency of PNU-159682 in comparison to its parent compounds and another cytotoxic agent.
Table 1: Cytotoxicity of PNU-159682, Nemorubicin (MMDX), and Doxorubicin in Human Tumor Cell Lines [2][19]
| Cell Line | Histotype | PNU-159682 IC70 (nmol/L) | MMDX IC70 (nmol/L) | Doxorubicin IC70 (nmol/L) |
| HT-29 | Colon Carcinoma | 0.577 | 1362 | 3700 |
| A2780 | Ovarian Carcinoma | 0.390 | 920 | 2500 |
| DU145 | Prostate Carcinoma | 0.128 | 302 | 820 |
| EM-2 | Leukemia | 0.081 | 191 | 520 |
| Jurkat | Leukemia | 0.086 | 203 | 550 |
| CEM | Leukemia | 0.075 | 177 | 480 |
Table 2: Comparative Cytotoxicity of PNU-159682 and MMAE in Non-Hodgkin's Lymphoma (NHL) Cell Lines [4]
| Cell Line | PNU-159682 IC50 (nM) | MMAE IC50 (nM) |
| BJAB.Luc | 0.10 | 0.54 |
| Granta-519 | 0.020 | 0.25 |
| SuDHL4.Luc | 0.055 | 1.19 |
| WSU-DLCL2 | 0.10 | 0.25 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying PNU-159682 and overcoming resistance.
Protocol 1: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay[6][8][9][21][22]
This protocol is for determining cell viability after treatment with PNU-159682.
Materials:
-
96-well plates
-
Complete cell culture medium
-
PNU-159682 stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid in water
-
10 mM Tris base solution, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for exponential growth during the experiment (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of PNU-159682 in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells (e.g., DMSO at the same final concentration as in the highest PNU-159682 concentration). Incubate for the desired exposure time (e.g., 72 hours).
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.
-
Staining: Remove the supernatant and wash the plates five times with water. Air dry the plates completely. Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining[11][12][13][14][15]
This protocol is for analyzing the cell cycle distribution of cells treated with PNU-159682.
Materials:
-
6-well plates
-
Complete cell culture medium
-
PNU-159682 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of PNU-159682 or an ADC for the determined optimal time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Discard the supernatant and wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use a linear scale for the DNA content histogram.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Look for an accumulation of cells in the S phase in PNU-159682-treated samples.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. engeneic.com [engeneic.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Phase 1 Study of Intravenous EGFR-ErbituxEDVsMIT in Children with Solid or CNS Tumours Expressing Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 11. medicine.uams.edu [medicine.uams.edu]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. trial.medpath.com [trial.medpath.com]
- 18. engeneic.com [engeneic.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Addressing Premature Linker Cleavage in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to premature linker cleavage of antibody-drug conjugates (ADCs) in plasma.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of premature linker cleavage in plasma?
Premature linker cleavage, the release of the cytotoxic payload from the antibody before reaching the target tumor cells, is a critical issue that can lead to decreased efficacy and increased off-target toxicity.[1][2][3] The stability of an ADC in plasma is influenced by several factors, including:
-
Linker Chemistry: The chemical nature of the linker is a primary determinant of its stability. Some linkers are inherently more susceptible to cleavage in the plasma environment than others.[1][4]
-
Enzyme-Cleavable Linkers (e.g., Dipeptides like Val-Cit): While designed to be cleaved by lysosomal proteases like Cathepsin B within tumor cells, these linkers can be prematurely cleaved by enzymes present in plasma, such as neutrophil elastase in humans or carboxylesterase 1C (Ces1C) in rodents.[5][6][7][8]
-
Acid-Labile Linkers (e.g., Hydrazones): These linkers are designed to be cleaved in the acidic environment of endosomes and lysosomes. However, they can exhibit instability in the slightly acidic microenvironments of some tissues or due to spontaneous hydrolysis.[][10]
-
Disulfide Linkers: These are intended to be cleaved in the reducing environment of the cell. Premature cleavage can occur due to exchange with circulating thiols like albumin.[11]
-
-
Conjugation Site: The location of the linker-drug on the antibody can impact its stability. Payloads conjugated to more solvent-exposed sites may be more susceptible to enzymatic cleavage.[10]
-
Drug-to-Antibody Ratio (DAR): Higher DAR values can increase the hydrophobicity of the ADC, potentially leading to aggregation and accelerated clearance from circulation.[1][2]
-
Plasma Components: Enzymes and other proteins in the plasma can interact with and cleave the linker.[2][3]
Q2: How can I assess the plasma stability of my ADC?
Both in vitro and in vivo assays are crucial for evaluating ADC plasma stability.
-
In Vitro Plasma Stability Assay: This is a common initial step where the ADC is incubated with plasma from different species (e.g., human, mouse, rat) at 37°C over a period of time.[1][4] Aliquots are taken at various time points to measure the amount of intact ADC, total antibody, and released payload.[4]
-
In Vivo Plasma Stability Analysis: This involves administering the ADC to an appropriate animal model and collecting blood samples at predetermined time points.[1][4] The concentration of intact ADC and free payload in the plasma is then quantified.
Q3: What analytical techniques are used to measure linker stability?
Several techniques can be employed to quantify the components of an ADC stability assay:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique to directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[4][12]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to premature linker cleavage.
Issue 1: High levels of premature payload release observed in mouse plasma with a Val-Cit linker.
-
Possible Cause: The Val-Cit dipeptide linker is known to be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma.[6][7][8] This can lead to reduced efficacy and increased toxicity in preclinical mouse models.[8]
-
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma and compare the stability of your Val-Cit ADC to an ADC with a non-cleavable linker.[8]
-
Linker Modification: Consider modifying the peptide linker by introducing a hydrophilic group. For instance, adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to decrease susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[8][13]
-
Alternative Linker Strategies: Explore linker chemistries that are not susceptible to Ces1C, such as certain non-cleavable linkers or alternative peptide sequences.[8][]
-
Issue 2: Evidence of off-target toxicity, particularly neutropenia, in human cell-based assays or in vivo studies.
-
Possible Cause: Premature drug release may be mediated by human neutrophil elastase (NE), which can cleave the Val-Cit linker.[6][8] This can result in toxic effects on neutrophils, leading to neutropenia.[6][8]
-
Troubleshooting Steps:
-
Assess NE Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase and monitor for payload release.[8]
-
Linker Modification: Modify the linker to be resistant to NE cleavage. For example, incorporating a glutamic acid-containing "exolinker" can protect the Val-Cit moiety from NE-mediated cleavage.[13]
-
Data Presentation
Table 1: General Stability Characteristics of Common Linker Types in Plasma
| Linker Type | Cleavage Mechanism | General Plasma Stability | Factors Affecting Stability |
| Peptide (e.g., Val-Cit) | Protease-cleavable (e.g., Cathepsin B in lysosomes) | Generally high in human plasma, but can be susceptible to cleavage by other plasma proteases.[4][5] | Susceptibility to plasma enzymes like human neutrophil elastase and rodent carboxylesterases.[6][7][8] |
| β-Glucuronide | Enzyme-cleavable (β-glucuronidase in tumor microenvironment) | High | Stable in plasma due to low β-glucuronidase activity.[4] |
| Hydrazone | Acid-cleavable | Variable; can be prone to hydrolysis at physiological pH.[][10] | pH of the local microenvironment.[] |
| Disulfide | Reduction-cleavable | Moderate; can undergo exchange with serum thiols like albumin.[11] | Steric hindrance around the disulfide bond can improve stability.[] |
| Non-cleavable (e.g., Thioether) | Antibody catabolism | High | Generally very stable in circulation.[] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species.
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (e.g., citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
ELISA reader or LC-MS system
Methodology:
-
Pre-warm the plasma from each species to 37°C.
-
Dilute the ADC to a final concentration of 100 µg/mL in the pre-warmed plasma in separate tubes for each species.[4]
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.[4]
-
Immediately stop the reaction by diluting the aliquot in cold PBS.
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and/or released payload using ELISA or LC-MS.
Protocol 2: Lysosomal Cleavage Assay
Objective: To assess the cleavage of the ADC linker by lysosomal proteases.
Materials:
-
ADC construct
-
Rat or human liver lysosomal fractions
-
Cathepsin B inhibitor (for specificity control)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, with 10 mM DTT)
-
Incubator at 37°C
-
LC-MS system
Methodology:
-
Prepare a reaction mixture containing the ADC (e.g., final concentration of 10 µM) in the assay buffer.
-
Add the lysosomal fraction to the reaction mixture.
-
For a negative control, prepare a separate reaction and add a Cathepsin B inhibitor.
-
Incubate all samples at 37°C.
-
At specified time points, take aliquots and quench the reaction.
-
Analyze the samples by LC-MS to quantify the released payload.
Visualizations
Caption: General mechanism of action for an antibody-drug conjugate.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. benchchem.com [benchchem.com]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Bystander Killing Effect of PNU-159682 ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working to optimize the bystander killing effect of Antibody-Drug Conjugates (ADCs) utilizing the potent payload PNU-159682. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and streamline your research efforts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PNU-159682 and how does it relate to the bystander effect?
A1: PNU-159682 is a highly potent derivative of the anthracycline nemorubicin.[1] Its primary mechanism of action is the inhibition of DNA topoisomerase II, leading to DNA damage and subsequent cell cycle arrest, primarily in the S-phase.[2][3] For a bystander effect to occur with a PNU-159682 ADC, the payload must be efficiently released from the antibody within the target cancer cell, possess the ability to traverse the cell membrane, and enter neighboring antigen-negative cells to induce a similar cytotoxic effect.
Q2: What are the critical factors influencing the bystander killing efficacy of a PNU-159682 ADC?
A2: Several factors are pivotal:
-
Linker Chemistry: A cleavable linker is essential to release the PNU-159682 payload in its active form. The stability of this linker in circulation versus its lability within the tumor microenvironment or inside the cell is a critical design parameter.[4]
-
Payload Permeability: The physicochemical properties of the released PNU-159682 payload, particularly its ability to cross cell membranes, directly dictate its capacity to kill neighboring cells.
-
Antigen Expression: The level of target antigen expression on the surface of the cancer cells can influence the amount of ADC internalized and, consequently, the concentration of payload released and available for bystander killing.
-
Cellular Resistance Mechanisms: Efflux pumps, such as P-glycoprotein (P-gp or ABCB1), can actively transport the payload out of the cell, potentially reducing its intracellular concentration and bystander effect. Interestingly, while a derivative of PNU-159682 (PNU-EDA) has shown susceptibility to ABCB1, the parental PNU-159682 appears less affected.[2]
Q3: How can I quantitatively measure the bystander effect of my PNU-159682 ADC in vitro?
A3: Two primary in vitro assays are commonly used:
-
Co-culture Bystander Assay: This method involves culturing antigen-positive (target) and antigen-negative (bystander) cells together. The viability of the antigen-negative cells is measured after treatment with the ADC.[5][6]
-
Conditioned Medium Transfer Assay: In this assay, the culture medium from antigen-positive cells treated with the ADC is collected and transferred to a culture of antigen-negative cells. The viability of the recipient cells is then assessed.[7][8]
Troubleshooting Guides
This section provides solutions to common issues encountered during the experimental evaluation of the bystander effect of PNU-159682 ADCs.
Co-Culture Bystander Effect Assay
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in bystander cell killing between replicate wells. | Inconsistent cell seeding densities or ratios of antigen-positive to antigen-negative cells. | - Ensure thorough mixing of cell suspensions before plating.- Use a precise multichannel pipette for cell seeding.- Verify cell counts using an automated cell counter. |
| No significant bystander killing observed. | 1. Inefficient payload release: The linker may be too stable.2. Low payload permeability: The released PNU-159682 may not be efficiently crossing cell membranes.3. Insufficient ADC concentration or incubation time. 4. Resistance of bystander cells to PNU-159682. | 1. Evaluate linker cleavage: Use a different linker chemistry or perform a payload release assay.2. Assess payload permeability: Conduct a permeability assay (e.g., PAMPA) with the free PNU-159682 payload.3. Optimize assay conditions: Perform a dose-response and time-course experiment to determine the optimal ADC concentration and incubation duration.4. Confirm bystander cell sensitivity: Test the sensitivity of the antigen-negative cell line to free PNU-159682 in a standard cytotoxicity assay. |
| Observed bystander effect is not reproducible. | 1. Variability in cell health or passage number. 2. Inconsistent ADC quality or handling. | 1. Standardize cell culture: Use cells within a consistent and low passage number range and ensure they are in the exponential growth phase during the assay.2. Ensure ADC integrity: Aliquot the ADC upon receipt to minimize freeze-thaw cycles. Periodically check the quality and aggregation status of the ADC using techniques like size-exclusion chromatography (SEC).[9] |
Conditioned Medium Transfer Assay
| Problem | Possible Cause | Troubleshooting Steps |
| High background toxicity in control (vehicle-treated) conditioned medium. | Stressed "donor" cells are releasing cytotoxic factors unrelated to the ADC treatment. | - Ensure donor cells are healthy and not over-confluent when treated.- Optimize the vehicle concentration to minimize non-specific toxicity. |
| No bystander effect observed with conditioned medium. | 1. Released payload concentration is too low. 2. The payload is unstable in the culture medium. 3. The bystander effect is primarily mediated by direct cell-to-cell contact. | 1. Increase ADC concentration or incubation time: This may lead to a higher concentration of the released payload in the conditioned medium.2. Assess payload stability: Incubate free PNU-159682 in culture medium for the duration of the experiment and measure its concentration over time.3. Perform a co-culture assay: This will help determine if direct cell contact is necessary for the observed bystander effect. |
| Inconsistent results between experiments. | 1. Variability in the preparation of conditioned medium. 2. Degradation of the payload during storage. | 1. Standardize the protocol: Use a consistent number of donor cells, ADC concentration, and incubation time for generating the conditioned medium.2. Use fresh conditioned medium: If storage is necessary, aliquot and store at -80°C, and minimize freeze-thaw cycles. However, using freshly prepared medium is always recommended.[10] |
Experimental Protocols
Protocol 1: In Vitro Co-Culture Bystander Killing Assay
Objective: To quantify the bystander killing effect of a PNU-159682 ADC on antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) target cancer cell line
-
Antigen-negative (Ag-) bystander cancer cell line (stably expressing a fluorescent protein like GFP for easy identification)
-
PNU-159682 ADC
-
Isotype control ADC
-
Complete cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding:
-
Harvest and count both Ag+ and Ag- (GFP-expressing) cells.
-
Prepare mixed cell suspensions at various ratios (e.g., 1:1, 1:3, 3:1 of Ag+:Ag- cells) in complete culture medium.
-
Seed 100 µL of the cell suspensions into a 96-well plate at a total density of 5,000-10,000 cells per well.
-
Include monoculture controls for both Ag+ and Ag- cells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.[5]
-
-
ADC Treatment:
-
Prepare serial dilutions of the PNU-159682 ADC and the isotype control ADC in complete culture medium at 2x the final desired concentration.
-
Carefully remove the medium from the wells and add 100 µL of the ADC dilutions or control medium.
-
The concentration range should be chosen based on the known IC50 of the PNU-159682 ADC on the Ag+ cells, aiming for high cytotoxicity in the target cells with minimal direct effect on the Ag- cells in monoculture.[5]
-
-
Incubation:
-
Incubate the plate for 72-120 hours. The optimal incubation time should be determined empirically.
-
-
Data Acquisition:
-
At the end of the incubation period, measure the GFP fluorescence intensity using a plate reader.
-
Alternatively, use a high-content imaging system to count the number of viable GFP-positive cells.
-
-
Data Analysis:
-
Calculate the percentage of viable bystander (GFP-positive) cells in the ADC-treated co-culture wells relative to the vehicle-treated co-culture wells.
-
A significant decrease in the viability of bystander cells in the presence of ADC-treated Ag+ cells is indicative of a bystander effect.
-
Protocol 2: Conditioned Medium Transfer Bystander Assay
Objective: To determine if the bystander effect of a PNU-159682 ADC is mediated by soluble factors released from target cells.
Materials:
-
Antigen-positive (Ag+) target cancer cell line
-
Antigen-negative (Ag-) bystander cancer cell line
-
PNU-159682 ADC
-
Complete cell culture medium
-
T-75 flasks and 96-well tissue culture plates
-
Centrifuge and 0.22 µm syringe filters
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a T-75 flask and grow to 70-80% confluency.
-
Treat the cells with the PNU-159682 ADC at a concentration known to be cytotoxic to these cells for 48-72 hours. Include a vehicle-treated control flask.
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the supernatant at 500 x g for 10 minutes to remove cells and debris.
-
Filter the supernatant through a 0.22 µm filter to sterilize it.[5]
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to attach overnight.
-
Remove the existing medium and add 100 µL of the prepared conditioned medium (from both ADC-treated and vehicle-treated donor cells) to the bystander cells.
-
-
Incubation and Viability Assessment:
-
Incubate the bystander cells with the conditioned medium for 48-72 hours.
-
Assess cell viability using a standard method like the MTT assay.[11]
-
-
Data Analysis:
-
Compare the viability of bystander cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with medium from vehicle-treated Ag+ cells. A significant reduction in viability indicates a bystander effect mediated by secreted factors.
-
Data Presentation
Table 1: Example Data from a Co-Culture Bystander Effect Assay
| Co-culture Ratio (Ag+:Ag-) | PNU-159682 ADC (nM) | % Viability of Bystander (Ag-) Cells |
| 1:1 | 0 | 100 ± 5 |
| 1:1 | 1 | 85 ± 7 |
| 1:1 | 10 | 62 ± 6 |
| 1:1 | 100 | 35 ± 4 |
| 3:1 | 0 | 100 ± 6 |
| 3:1 | 1 | 75 ± 8 |
| 3:1 | 10 | 45 ± 5 |
| 3:1 | 100 | 20 ± 3 |
Table 2: Example Data from a Conditioned Medium Transfer Assay
| Conditioned Medium Source | % Viability of Bystander (Ag-) Cells |
| Vehicle-Treated Ag+ Cells | 100 ± 8 |
| 10 nM PNU-159682 ADC-Treated Ag+ Cells | 78 ± 9 |
| 100 nM PNU-159682 ADC-Treated Ag+ Cells | 55 ± 7 |
Visualizations
Caption: Experimental workflows for in vitro bystander effect assays.
Caption: PNU-159682 ADC mechanism and bystander effect signaling.
References
- 1. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Dilution of irradiated cell conditioned medium and the bystander effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Antibody-Drug Conjugate (ADC) Performance by Modifying PEG Spacer Length
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and frequently asked questions related to the modification of polyethylene glycol (PEG) spacer length in antibody-drug conjugates (ADCs) to enhance their performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG spacer in an ADC linker?
A PEG spacer is a critical component of the linker in an ADC, connecting the antibody to the cytotoxic payload.[1] Its primary functions are to:
-
Increase Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DARs). A hydrophilic PEG spacer counteracts this hydrophobicity, improving the ADC's solubility and stability.[2][3]
-
Enhance Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and extend its plasma half-life.[4][3] This longer circulation time can lead to greater accumulation of the ADC in tumor tissue.[4]
-
Provide Spatial Separation: The PEG chain acts as a spacer, preventing the antibody from interfering with the payload's activity and vice versa.[5] For bulky or hydrophobic payloads, a longer PEG chain can help the payload extend beyond the antibody's domains to better engage its target.[5]
-
Reduce Immunogenicity: The PEG spacer can shield the payload and parts of the antibody from the immune system, potentially reducing the ADC's immunogenicity.[4]
Q2: How does modifying the PEG spacer length impact ADC efficacy and toxicity?
The length of the PEG spacer is a critical parameter that must be optimized for each specific ADC to achieve the desired balance between efficacy and safety.[]
-
Efficacy: Increasing PEG length can sometimes lead to improved in vivo efficacy due to enhanced pharmacokinetics and tumor accumulation.[4] However, excessively long PEG chains might mask the biologically active site of the antibody or payload, potentially impairing binding affinity and reducing in vitro potency.[7]
-
Toxicity: By improving the ADC's PK profile and reducing non-specific uptake, PEG linkers can widen the therapeutic window.[4] Longer PEG spacers have been shown to improve ADC tolerability and reduce off-target toxicities, such as hematologic toxicity and hepatotoxicity.[8][9][10]
Q3: Is there an optimal PEG spacer length for all ADCs?
No, the optimal PEG spacer length is context-dependent and is influenced by several factors, including:
-
The hydrophobicity of the payload.[5]
-
The specific antibody and its target antigen.
-
The conjugation site on the antibody.[8]
-
The overall drug-to-antibody ratio (DAR).[11]
Therefore, a systematic evaluation of a range of PEG linker lengths is crucial during the preclinical development of any new ADC.[4] Studies have suggested that for some systems, a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains not providing a significant further advantage in this parameter.[4][12]
Troubleshooting Guide
Issue 1: ADC aggregation is observed during formulation or storage.
-
Potential Cause: High hydrophobicity of the payload, especially at a high DAR.[13][14]
-
Troubleshooting Steps:
-
Increase PEG Spacer Length: Incorporating a longer or branched PEG spacer can enhance the overall hydrophilicity of the ADC, mitigating aggregation.[13][9][15]
-
Optimize DAR: A lower DAR may reduce the propensity for aggregation. Linker-payload design is essential to improve the stability of high DAR ADCs.[8]
-
Evaluate Linker Chemistry: The type of bond used to conjugate the linker to the antibody (e.g., amide vs. carbamate) can influence stability.[15]
-
Issue 2: The ADC shows rapid clearance and poor pharmacokinetic profile.
-
Potential Cause: Insufficient hydrodynamic size or high hydrophobicity leading to rapid clearance by the liver or other non-targeted organs.[9][10][16]
-
Troubleshooting Steps:
-
Increase PEG Spacer Length: A longer PEG chain increases the ADC's hydrodynamic radius, which can reduce renal and non-specific clearance, thereby extending plasma half-life.[4][12] Studies have shown that clearance rates increased rapidly for conjugates with PEGs smaller than PEG8.[12][17]
-
Consider PEG Configuration: The positioning of the PEG unit (e.g., linear vs. pendant) can impact pharmacokinetics. Pendant PEG configurations have been shown to lead to slower clearance rates.[13][15]
-
Issue 3: The ADC exhibits high off-target toxicity.
-
Potential Cause: Premature release of the payload in circulation or non-specific uptake of the ADC by healthy tissues.[8][18]
-
Troubleshooting Steps:
-
Increase PEG Spacer Length: Longer PEG chains (e.g., PEG8, PEG12, PEG24) have been demonstrated to improve ADC tolerability and reduce off-target toxicities.[9][10][12] This is likely due to improved PK and reduced non-specific uptake.
-
Optimize Conjugation Site and Linker Stability: The stability of the ADC can be influenced by both the conjugation site and the linker length. A more stable linker-payload combination can prevent premature drug release.[8]
-
Issue 4: The ADC has low in vitro potency or reduced binding affinity.
-
Potential Cause: The PEG spacer may be sterically hindering the interaction between the antibody and its antigen or the payload and its target.[7]
-
Troubleshooting Steps:
-
Evaluate a Range of PEG Lengths: Test shorter PEG spacers to see if potency can be restored without compromising solubility and PK.
-
Re-evaluate Linker Design: The flexibility and conformation of the PEG chain can be critical. A different linker architecture might be necessary.[7]
-
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG spacer length on ADC performance. Note that direct comparisons can be challenging as the data is synthesized from studies using different antibodies, payloads, and experimental models.[4]
Table 1: Impact of PEG Spacer Length on In Vitro Cytotoxicity
| Linker PEG Length | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) |
| No PEG | Anti-CD19-MMAE | RL | ~0.1 |
| PEG4 | Anti-CD19-MMAE | RL | ~0.1 |
| PEG8 | Anti-CD19-MMAE | RL | ~0.1 |
| PEG12 | Anti-CD19-MMAE | RL | ~0.1 |
| PEG24 | Anti-CD19-MMAE | RL | ~0.1 |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | 1.0 |
| PEG4K | ZHER2-PEG-MMAE | NCI-N87 | 4.5 |
| PEG10K | ZHER2-PEG-MMAE | NCI-N87 | 22.0 |
Data synthesized from multiple sources.[9][19] This highlights that for some conventional ADCs, PEG length had minimal impact on in vitro potency, while for smaller constructs like affibody-drug conjugates, longer PEG chains significantly reduced cytotoxicity.
Table 2: Impact of PEG Spacer Length on Pharmacokinetics (PK)
| Linker PEG Length | ADC Construct | Animal Model | Clearance Rate (mL/day/kg) | Plasma Half-life (hours) |
| No PEG | IgG-Glucuronide-MMAE (DAR 8) | Rat | ~25 | - |
| PEG2 | IgG-Glucuronide-MMAE (DAR 8) | Rat | ~20 | - |
| PEG4 | IgG-Glucuronide-MMAE (DAR 8) | Rat | ~15 | - |
| PEG8 | IgG-Glucuronide-MMAE (DAR 8) | Rat | ~5 | - |
| PEG12 | IgG-Glucuronide-MMAE (DAR 8) | Rat | ~5 | - |
| PEG24 | IgG-Glucuronide-MMAE (DAR 8) | Rat | ~5 | - |
| No PEG | ZHER2-SMCC-MMAE | Mouse | - | ~0.5 |
| PEG4K | ZHER2-PEG-MMAE | Mouse | - | ~1.25 |
| PEG10K | ZHER2-PEG-MMAE | Mouse | - | ~5.6 |
Data synthesized from multiple sources.[12][19] A clear trend is observed where increasing PEG length up to PEG8 significantly decreases the clearance rate, thereby improving the pharmacokinetic profile.
Table 3: Impact of PEG Spacer Length on In Vivo Efficacy and Tolerability
| Linker PEG Length | ADC Construct | Tumor Model | Efficacy Outcome | Tolerability (% Body Weight Change) |
| No PEG | Anti-CD19-MMAE (DAR 8) | CD19+ RL Xenograft | Rapid tumor breakthrough | Significant weight loss (>20%) |
| PEG4 | Anti-CD19-MMAE (DAR 8) | CD19+ RL Xenograft | Delayed tumor growth | Significant weight loss |
| PEG8 | Anti-CD19-MMAE (DAR 8) | CD19+ RL Xenograft | Tumor regression | Stable weight |
| PEG12 | Anti-CD19-MMAE (DAR 8) | CD19+ RL Xenograft | Tumor regression | Stable weight |
| PEG24 | Anti-CD19-MMAE (DAR 8) | CD19+ RL Xenograft | Tumor regression | Stable weight |
Data synthesized from multiple sources.[9][12] This demonstrates a strong correlation between increased PEG length (≥PEG8) and improved in vivo efficacy and tolerability.
Experimental Protocols
1. Protocol for Evaluating In Vitro Cytotoxicity
This protocol outlines a standard method for assessing the potency of ADCs with varying PEG spacer lengths against target cancer cell lines.
-
Cell Culture: Culture target cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG spacer lengths. Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay.
-
Data Analysis: Plot the cell viability data against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each ADC construct.
2. Protocol for Assessing In Vivo Pharmacokinetics
This protocol describes how to evaluate the clearance and half-life of ADCs in an animal model.
-
Animal Model: Use an appropriate animal model, such as mice or rats.
-
ADC Administration: Administer a single intravenous (IV) dose of the ADCs with varying PEG spacer lengths to the animals.
-
Sample Collection: Collect blood samples at predetermined time points post-injection (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours). Process the blood to obtain plasma.
-
Quantification of ADC: Measure the concentration of the total antibody or intact ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the plasma concentration of the ADC over time and use a two-compartment model to calculate pharmacokinetic parameters such as clearance rate, volume of distribution, and plasma half-life.[12]
3. Protocol for Evaluating In Vivo Efficacy and Tolerability
This protocol details a xenograft tumor model to assess the anti-tumor activity and safety of ADCs.
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Animal Grouping and Dosing: Randomize the animals into treatment groups and administer the ADCs with different PEG spacer lengths at a specified dose and schedule.
-
Efficacy Assessment: Measure tumor volume and body weight two to three times per week. The primary efficacy endpoint is often tumor growth inhibition or regression.
-
Tolerability Assessment: Monitor the animals for signs of toxicity, including body weight loss, changes in behavior, and other clinical signs. A weight loss of more than 20% is often a criterion for euthanasia.[12]
Visualizations
Caption: Workflow for optimizing ADC performance by modifying PEG spacer length.
Caption: The relationship between PEG spacer length and key ADC performance metrics.
References
- 1. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 2. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 7. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 15. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. vectorlabs.com [vectorlabs.com]
- 19. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ADC Payloads: PNU-159682 vs. MMAE vs. DM1
For Researchers, Scientists, and Drug Development Professionals
The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with the choice of cytotoxic payload being a pivotal factor in determining therapeutic efficacy and safety. This guide provides an objective comparison of three prominent ADC payloads: PNU-159682, Monomethyl auristatin E (MMAE), and Mertansine (DM1). We will delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to aid in the informed selection of payloads for ADC development.
Executive Summary
PNU-159682, MMAE, and DM1 are all highly potent cytotoxic agents, but they differ significantly in their mechanisms of action, potency, and bystander effects. PNU-159682 is a DNA-damaging agent, while MMAE and DM1 are microtubule inhibitors. These differences have profound implications for their application in cancer therapy.
Mechanism of Action
PNU-159682: A highly potent derivative of the anthracycline nemorubicin, PNU-159682 exerts its cytotoxic effect by intercalating into DNA and inhibiting topoisomerase II.[][2] This leads to double-strand DNA breaks, cell cycle arrest in the S-phase, and ultimately, irreversible apoptosis.[][3] Notably, PNU-159682's mechanism is distinct from other anthracyclines like doxorubicin and it may be active against tumors resistant to other ADC payloads.[4][5]
MMAE (Monomethyl auristatin E): A synthetic analog of the natural antimitotic agent dolastatin 10, MMAE inhibits cell division by blocking the polymerization of tubulin.[6][7][][9] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] MMAE is a lipophilic molecule, which allows it to diffuse across cell membranes and induce a "bystander effect," killing adjacent antigen-negative tumor cells.[10][11]
DM1 (Mertansine): A maytansinoid derivative, DM1 also functions as a microtubule inhibitor.[12][13] It binds to tubulin and prevents the assembly of microtubules, leading to cell cycle arrest and apoptosis.[14][15][16] Unlike MMAE, DM1 is generally considered to have a more limited bystander effect due to its hydrophilic nature, which restricts its ability to cross cell membranes.[11]
Comparative Data
The following tables summarize the key characteristics and in vitro cytotoxicity of PNU-159682, MMAE, and DM1.
Table 1: General Characteristics of ADC Payloads
| Feature | PNU-159682 | MMAE (Vedotin) | DM1 (Emtansine) |
| Class | Anthracycline Derivative | Auristatin | Maytansinoid |
| Mechanism of Action | DNA Intercalation, Topoisomerase II Inhibition | Tubulin Polymerization Inhibition | Tubulin Polymerization Inhibition |
| Cell Cycle Arrest | S-Phase[3] | G2/M Phase[10] | G2/M Phase[15] |
| Bystander Effect | Permeable (expected) | Permeable (lipophilic)[10][11] | Limited (hydrophilic)[11] |
| Potency | Extremely High | Very High | High |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | ADC Target | PNU-159682 ADC (IC50 in nM) | MMAE ADC (IC50 in nM) | DM1 ADC (IC50 in nM) | Reference |
| BJAB.Luc | CD22 | 0.058 | Similar efficacy to anti-CD22-vc-MMAE | Not Reported | [2][17] |
| Granta-519 | CD22 | 0.030 | Not Reported | Not Reported | [2] |
| SuDHL4.Luc | CD22 | 0.0221 | Not Reported | Not Reported | [2] |
| WSU-DLCL2 | CD22 | 0.01 | Not Reported | Not Reported | [2] |
| KPL-4 (HER2+) | HER2 | More potent than single-MMAF ADC | Less potent than single-PNU ADC | Not Reported | [18] |
| MDA-MB-361/DYT2 (HER2+) | HER2 | More potent than single-MMAF ADC | Less potent than single-PNU ADC | Not Reported | [18] |
Note: IC50 values are highly dependent on the specific antibody, linker, cell line, and experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol outlines a general procedure for determining the IC50 of an ADC in a cancer cell line.
1. Cell Seeding:
- Culture cancer cells in an appropriate medium.
- Harvest cells and perform a cell count.
- Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[19][20][21]
2. ADC Treatment:
- Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in the culture medium.[22]
- Remove the old medium from the cell plate and add the diluted ADC and control solutions to the respective wells.
- Incubate the plate for a period appropriate for the payload's mechanism of action (typically 72-96 hours for microtubule inhibitors).[19][23]
3. Cell Viability Assessment (MTT Assay Example):
- Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[21][22][24]
- Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[21][22]
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[19][21]
4. Data Analysis:
- Subtract the background absorbance from all readings.
- Calculate the percentage of cell viability relative to the untreated control cells.
- Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22][25]
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.
1. Cell Preparation:
- Engineer an antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.[19][24]
- Co-culture the antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.[26][27]
2. ADC Treatment:
- Treat the co-cultured cells with serial dilutions of the ADC.
3. Analysis:
- After a defined incubation period, use flow cytometry or high-content imaging to quantify the viability of both the antigen-positive and the fluorescent antigen-negative cell populations.[26]
- A significant reduction in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[26]
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of action for a PNU-159682 based ADC.
Caption: Mechanism of action for MMAE and DM1 based ADCs.
Experimental Workflow
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]
- 17. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. atsbio.com [atsbio.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 25. benchchem.com [benchchem.com]
- 26. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 27. agilent.com [agilent.com]
A Head-to-Head Comparison: VC-PAB Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
A detailed guide for researchers and drug development professionals on the efficacy, mechanisms, and experimental evaluation of two critical linker technologies in antibody-drug conjugates (ADCs).
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, influencing its stability, efficacy, and toxicity. Among the various linker technologies, the enzyme-cleavable valine-citrulline-p-aminobenzylcarbamate (VC-PAB) linker and non-cleavable linkers represent two distinct and widely employed strategies. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in the rational design and evaluation of next-generation ADCs.
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between VC-PAB and non-cleavable linkers lies in their payload release mechanisms. This dictates not only how the cytotoxic agent is liberated but also where, influencing the ADC's overall anti-tumor activity and potential for off-target effects.
VC-PAB Linker: Controlled Release Inside the Cell
The VC-PAB linker is designed to be stable in the systemic circulation but susceptible to cleavage by specific enzymes, primarily Cathepsin B, which are upregulated in the lysosomes of tumor cells.[1][2] Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome.[3][4][5] Inside the lysosome, Cathepsin B recognizes and cleaves the peptide bond between valine and citrulline.[1][2] This initiates a self-immolative cascade of the PAB spacer, leading to the release of the unmodified, potent cytotoxic payload into the cytoplasm.[1]
A key advantage of this mechanism is the potential for a "bystander effect."[2][6][7] If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring, antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[6][8]
Non-Cleavable Linkers: Relying on Antibody Degradation
In contrast, non-cleavable linkers, such as those based on thioether bonds (e.g., SMCC), do not have a specific cleavage site.[9][10] The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[9][10][11] This process results in the liberation of the payload still attached to the linker and a single amino acid residue (e.g., lysine-MCC-DM1).[8][9]
This approach generally leads to greater stability in plasma, potentially reducing off-target toxicity.[6][9] However, the released payload-linker-amino acid complex is typically less membrane-permeable, which significantly diminishes the bystander effect.[6][12] Consequently, non-cleavable linkers are often more effective against tumors with high and homogenous antigen expression.[12]
Comparative Efficacy: In Vitro and In Vivo Performance
The choice of linker significantly impacts the potency and overall therapeutic efficacy of an ADC. Below is a summary of comparative data from preclinical studies.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of an ADC's potency against cancer cell lines.
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (M) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (VC-PAB) | NCI-N87 | HER2 | Potent (exact value not stated, used as comparator) | [6] |
| mil40-15 | Non-cleavable (Cys-linker) | BT-474 | HER2 | ~1 x 10⁻¹¹ | [6] |
| mil40-15 | Non-cleavable (Cys-linker) | MCF-7 (Bystander, HER2-negative) | HER2 | ~1 x 10⁻⁹ | [6] |
Note: Direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in the public domain. The data presented is a synthesis from multiple sources.
Bystander Killing Effect
The ability to kill neighboring antigen-negative cells is a key differentiator between the two linker types.
| Linker Type | Payload Permeability | Bystander Effect | Advantage | Disadvantage |
| Cleavable (e.g., VC-PAB) | High (for payloads like MMAE) | Significant | Effective in heterogeneous tumors.[6][13] | Potential for higher off-target toxicity.[6] |
| Non-cleavable | Low (payload-linker-amino acid adduct) | Minimal to None | More localized cytotoxicity, potentially lower off-target toxicity.[6][10] | Less effective in tumors with mixed antigen expression.[12] |
In Vivo Efficacy
Tumor growth inhibition (TGI) in xenograft models provides crucial insights into the real-world potential of an ADC. Studies have shown that ADCs with cleavable linkers can lead to complete tumor regression in some models.[6] While direct comparative TGI data is scarce, the choice of linker is shown to be a critical factor in achieving in vivo efficacy.[14][15] For instance, some studies suggest that non-cleavable linked ADCs may perform better in vivo due to their increased plasma stability.[9]
Experimental Protocols
Accurate and reproducible experimental design is paramount for the evaluation and comparison of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[16][17][18]
-
Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative for bystander effect assessment) in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight.[18][19]
-
ADC Treatment: Prepare serial dilutions of the ADCs and add them to the respective wells. Include untreated cells as a control.[18]
-
Incubation: Incubate the plates for a period determined by the cell doubling time and ADC mechanism (typically 48-144 hours).[18][19]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[16][18]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[16][19]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.[18]
In Vivo Stability Assay (ELISA-Based)
This protocol quantifies the amount of intact ADC remaining in circulation over time.[20]
-
Animal Dosing: Administer the ADC intravenously to a suitable animal model (e.g., mice or rats).[20]
-
Sample Collection: Collect blood samples at various time points post-injection and process them to obtain plasma.[20]
-
Plate Coating: Coat a 96-well plate with the target antigen for the ADC's antibody.[20]
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the antigen.[20]
-
Detection: Use an enzyme-conjugated secondary antibody that specifically recognizes the payload to detect the intact ADC.[20]
-
Substrate Addition: Add a chromogenic substrate to produce a colorimetric signal.[20]
-
Data Analysis: Measure the absorbance and calculate the concentration of intact ADC at each time point to determine pharmacokinetic parameters like half-life.[20]
Visualizing the Mechanisms
To better understand the distinct pathways of each linker type, the following diagrams illustrate their mechanisms of action.
Caption: Intracellular processing of an ADC with a VC-PAB cleavable linker.
Caption: Intracellular processing of an ADC with a non-cleavable linker.
Caption: General workflow for an in vitro ADC cytotoxicity assay.
Conclusion
The choice between a VC-PAB cleavable linker and a non-cleavable linker is a critical decision in ADC design, with significant implications for the therapeutic window. VC-PAB linkers offer the advantage of a bystander effect, making them suitable for heterogeneous tumors, but may have lower plasma stability.[6] Non-cleavable linkers provide greater stability and a more localized cytotoxic effect, which is beneficial for homogenous tumors with high antigen expression, but they lack the bystander killing capacity.[6][10] The optimal linker strategy is therefore highly dependent on the specific target antigen, the tumor microenvironment, and the desired balance between efficacy and safety for a given therapeutic indication. A thorough understanding and empirical evaluation of these linker technologies are essential for the successful development of novel and effective ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. dovepress.com [dovepress.com]
- 6. benchchem.com [benchchem.com]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 11. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. benchchem.com [benchchem.com]
Head-to-head comparison of different cytotoxic payloads in the same ADC format
For Researchers, Scientists, and Drug Development Professionals
The selection of a cytotoxic payload is a pivotal decision in the design of an antibody-drug conjugate (ADC), profoundly influencing its therapeutic index. This guide provides an objective, data-driven comparison of the most prevalent cytotoxic payloads utilized in ADC development, focusing on their efficacy, safety, and pharmacokinetic profiles when incorporated into the same ADC format where possible.
Key Payload Classes at a Glance
The landscape of ADC payloads is dominated by a few key classes of highly potent cytotoxic agents. The most extensively studied include auristatins, maytansinoids, calicheamicins, pyrrolobenzodiazepines (PBDs), and topoisomerase I inhibitors. Each class possesses a distinct mechanism of action, potency, and physicochemical properties that dictate the overall performance of the ADC.
Comparative In Vitro Cytotoxicity
The intrinsic potency of a payload is a critical determinant of an ADC's effectiveness. The following table summarizes the in vitro cytotoxicity of various payloads, presented as the half-maximal inhibitory concentration (IC50) against different cancer cell lines. It is important to note that direct comparisons are most meaningful when the payload is conjugated to the same antibody and linker system.
| Payload Class | Payload Example | Antibody Target | Cell Line | IC50 (ng/mL) | Reference |
| Topoisomerase I Inhibitor | SN-38 | Trop-2 | CFPAC-1 (Pancreatic) | 0.83 | [1] |
| Trop-2 | MDA-MB-468 (Breast) | 0.47 | [1] | ||
| Auristatin | MMAE | Trop-2 | CFPAC-1 (Pancreatic) | 1.19 | [1] |
| Trop-2 | MDA-MB-468 (Breast) | 0.28 | [1] | ||
| Maytansinoid | DM1 | HER2 | SK-BR-3 (Breast) | Not directly compared in the same study | |
| Topoisomerase I Inhibitor | Deruxtecan (DXd) | HER2 | SK-BR-3 (Breast) | Potent cell death induced | [2] |
| Maytansinoid | DM1 (in T-DM1) | HER2 | SK-BR-3 (Breast) | Potent cell death induced | [2] |
In Vivo Efficacy: A Head-to-Head Look
Preclinical animal models are indispensable for evaluating the anti-tumor activity of ADCs. The data below is synthesized from studies that aimed to directly compare different payloads within a similar ADC framework, although variations in linkers and conjugation chemistries exist and are noted.
| Payload | Antibody | Linker Type | Tumor Model | Efficacy Outcome | Reference |
| PBD | Anti-CD276 | Not Specified | CD276-expressing xenograft | Superior tumor control and more complete responses compared to MMAE. | [3] |
| MMAE | Anti-CD276 | Not Specified | CD276-expressing xenograft | Exhibited tumor growth inhibition. | [3] |
| Topoisomerase I Inhibitor | Not Specified | Not Specified | Not Specified | Higher objective response rate (43%) in a pooled analysis of clinical trials compared to alkylating agents and microtubule inhibitors. | [4] |
| Microtubule Inhibitor | Not Specified | Not Specified | Not Specified | Objective response rate of 16% in a pooled analysis of clinical trials. | [4] |
| Alkylating Agent | Not Specified | Not Specified | Not Specified | Objective response rate of 3% in a pooled analysis of clinical trials. | [4] |
The Bystander Effect: A Critical Differentiator
The ability of a payload to diffuse out of the target cancer cell and kill neighboring antigen-negative cells, known as the bystander effect, is crucial for efficacy in heterogeneous tumors. This property is largely governed by the physicochemical characteristics of the payload and the nature of the linker.
| Payload | Linker Type | Bystander Effect | Mechanism | Reference |
| Deruxtecan (DXd) | Cleavable (tetrapeptide-based) | Strong | Membrane-permeable payload is released and diffuses to neighboring cells. | [2][5] |
| DM1 | Non-cleavable (SMCC) | None | The payload metabolite is charged and cannot efficiently cross cell membranes. | [2][5] |
| MMAE | Cleavable | Present | Released MMAE is membrane-permeable and can diffuse to adjacent cells. | [6] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental processes and the biological pathways affected by these cytotoxic payloads is essential for a comprehensive understanding.
References
- 1. Antibody Internalization | Sartorius [sartorius.com]
- 2. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity and efficacy of antibody–drug conjugates in advanced solid tumors: a retrospective single-center analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Comparison Guide: Validating the Target Specificity of a Nectin-4-Targeting ADC
Product in Focus: A hypothetical Antibody-Drug Conjugate (ADC), designated N4-ADC-PNU, comprising a human monoclonal antibody targeting Nectin-4, conjugated to the cytotoxic payload PNU-159682 via a Maleimide-PEG4-Valine-Citrulline-PAB linker.
Comparator: Enfortumab Vedotin (Padcev®), a clinically approved ADC targeting Nectin-4 with a Monomethyl Auristatin E (MMAE) payload.[1][2][3][4][5]
This guide provides a framework for validating the target specificity of N4-ADC-PNU through a series of preclinical experiments, comparing its performance against a known standard.
Mechanism of Action
The proposed mechanism for N4-ADC-PNU relies on high-fidelity targeting of Nectin-4, an adhesion protein highly expressed on the surface of various tumor cells, including urothelial carcinoma, with limited expression in normal tissues.[6][7][8][9]
-
Binding: The ADC's antibody component selectively binds to Nectin-4 on the cancer cell surface.
-
Internalization: The ADC-Nectin-4 complex is internalized by the cell via endocytosis.[1][2][3]
-
Payload Release: Within the cell's lysosome, the Valine-Citrulline linker is cleaved by proteases (e.g., Cathepsin B), releasing the payload, PNU-159682.
-
Cytotoxicity: The released PNU-159682, a potent DNA topoisomerase II inhibitor and DNA intercalator, migrates to the nucleus, causes double-strand DNA breaks, induces cell cycle arrest, and triggers apoptosis.[][11][12][13]
.dot
Caption: Mechanism of action for the Nectin-4 targeting ADC.
Comparative In Vitro Cytotoxicity
The primary validation of target specificity involves assessing the ADC's ability to kill cancer cells that express the target (Nectin-4 positive) while sparing cells that do not (Nectin-4 negative).
Table 1: Comparative IC50 Values (nM) in Nectin-4 Positive vs. Negative Cell Lines
| Compound | Cell Line (Nectin-4 Status) | IC50 (nM) |
|---|---|---|
| N4-ADC-PNU | 22Rv1 (High Positive) | 0.08 |
| RT4 (Low Positive) | 1.5 | |
| PC-3 (Negative) | >1000 | |
| Enfortumab Vedotin | 22Rv1 (High Positive) | 0.25 |
| RT4 (Low Positive) | 4.8 | |
| PC-3 (Negative) | >1000 | |
| PNU-159682 (Free Payload) | 22Rv1 (High Positive) | 0.05 |
| RT4 (Low Positive) | 0.06 | |
| PC-3 (Negative) | 0.04 |
| Non-Targeting ADC-PNU | 22Rv1 (High Positive) | >1000 |
Data is hypothetical and for illustrative purposes.
Interpretation:
-
N4-ADC-PNU demonstrates potent, sub-nanomolar cytotoxicity against Nectin-4 high-expressing cells.
-
The potency is significantly reduced in low-expressing cells and negligible in Nectin-4 negative cells, confirming target-dependent killing.
-
The free payload, PNU-159682, is highly potent across all cell lines, irrespective of Nectin-4 status, highlighting the necessity of the antibody for targeted delivery.[][11]
-
A non-targeting control ADC with the same payload shows no activity, confirming the specificity of the anti-Nectin-4 antibody.
In Vivo Target Validation in Xenograft Models
To confirm in vitro findings, the ADC's efficacy is tested in vivo using patient-derived or cell line-derived xenograft models with varying Nectin-4 expression.[14][15][16][17]
Table 2: In Vivo Antitumor Activity in Xenograft Models
| Model (Nectin-4 Status) | Treatment Group (Dose) | Tumor Growth Inhibition (%) | Regressions |
|---|---|---|---|
| 22Rv1 (High Positive) | N4-ADC-PNU (1 mg/kg) | 105% | 4/6 |
| Enfortumab Vedotin (2 mg/kg) | 98% | 2/6 | |
| Vehicle Control | 0% | 0/6 | |
| PC-3 (Negative) | N4-ADC-PNU (1 mg/kg) | <10% | 0/6 |
| | Vehicle Control | 0% | 0/6 |
Data is hypothetical and for illustrative purposes. Tumor Growth Inhibition >100% indicates tumor regression.
Interpretation:
-
N4-ADC-PNU induces significant tumor growth inhibition and regression in the Nectin-4 positive model.[7]
-
Crucially, the ADC shows minimal to no effect on the Nectin-4 negative tumor model, providing strong evidence of target-specific activity in a complex biological system.[16]
.dot
Caption: Experimental workflow for validating ADC target specificity.
Experimental Protocols
-
Cell Plating: Seed Nectin-4 positive (22Rv1, RT4) and Nectin-4 negative (PC-3) cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare serial dilutions of N4-ADC-PNU, Enfortumab Vedotin, free PNU-159682 payload, and a non-targeting control ADC in appropriate cell culture medium.
-
Treatment: Remove old media from plates and add the diluted compounds. Include a "vehicle only" control.
-
Incubation: Incubate the plates for 96 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a commercial assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize luminescence data to the vehicle control. Plot the dose-response curves and calculate IC50 values using a four-parameter logistic regression model.
-
Animal Model: Use female immunodeficient mice (e.g., NOD-SCID).
-
Tumor Implantation: Subcutaneously implant 5x10^6 22Rv1 cells (Nectin-4 positive) into the right flank of one cohort and 5x10^6 PC-3 cells (Nectin-4 negative) into a separate cohort.[17]
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³. Randomize animals into treatment groups (n=6 per group).
-
Dosing: Administer N4-ADC-PNU (e.g., 1 mg/kg), Enfortumab Vedotin (e.g., 2 mg/kg), or vehicle control intravenously once per week for 3 weeks.
-
Monitoring: Measure tumor volume with calipers and record animal body weight twice weekly as a measure of toxicity.
-
Endpoint: Conclude the study when tumors in the control group reach the predetermined maximum size. Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
.dot
Caption: Go/No-Go decision logic for ADC target validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancements in Therapy for Bladder Cancer: Enfortumab Vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PADCEV® (enfortumab vedotin-ejfv) Mechanism of Action [padcevhcp.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Enfortumab Vedotin-ejfv? [synapse.patsnap.com]
- 6. Frontiers | Therapeutic prospects of nectin-4 in cancer: applications and value [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting nectin-4 by antibody-drug conjugates for the treatment of urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nectin-4-directed antibody-drug conjugates (ADCs): Spotlight on preclinical and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. researchgate.net [researchgate.net]
- 17. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
In vivo efficacy comparison of PNU-159682 ADC in different tumor models
An in-depth analysis of the preclinical anti-tumor activity of PNU-159682, a highly potent anthracycline derivative, when utilized as a payload in Antibody-Drug Conjugates (ADCs) across various tumor models. This guide provides a comparative overview of its efficacy, detailed experimental methodologies, and insights into its mechanism of action.
PNU-159682, a metabolite of the anthracycline nemorubicin, has emerged as a promising cytotoxic payload for the development of next-generation ADCs. Its exceptional potency, which is several thousand times greater than that of doxorubicin, allows for effective tumor cell killing even with a low drug-to-antibody ratio (DAR). Preclinical studies have demonstrated significant anti-tumor efficacy of PNU-159682-based ADCs in a range of cancer models, including non-small cell lung cancer (NSCLC), colorectal cancer, pancreatic cancer, and breast cancer. This guide synthesizes the available in vivo data to offer a comparative perspective for researchers and drug development professionals.
Comparative In Vivo Efficacy of PNU-159682 ADCs
The following tables summarize the in vivo anti-tumor activity of various PNU-159682 ADCs in different xenograft models. While quantitative data for direct comparison is not uniformly available in the public domain for all studies, the descriptive outcomes highlight the potent anti-cancer effects.
Table 1: Efficacy of Anti-CD46-PNU-159682 ADC in NSCLC and Colorectal Cancer Models
| Tumor Model | Cell Line | Animal Model | ADC Target | Dose & Schedule | Key Efficacy Outcome | Citation |
| Non-Small Cell Lung Cancer (NSCLC) | Not Specified | Not Specified | CD46 | 1.0 mg/kg (single dose) | Complete tumor regression and durable responses.[1] | [1] |
| Colorectal Cancer | Not Specified | Not Specified | CD46 | 1.0 mg/kg (single dose) | Complete tumor regression and durable responses.[1] | [1] |
Table 2: Efficacy of Anti-CDCP1-PNU-159682 ADC in Pancreatic Cancer Models
| Tumor Model | Cell Line | Animal Model | ADC Target | Dose & Schedule | Key Efficacy Outcome | Citation |
| Pancreatic Cancer | PANC-1 (KRASG12D) | Nude Mice | CDCP1 | 0.1, 0.2, 0.5 mg/kg (IV, on days 0, 7, 14) | Dose-dependent tumor suppression. Complete remission at 0.5 mg/kg. | [2] |
| Pancreatic Cancer | MIA PaCa-2 (KRASG12C) | Nude Mice | CDCP1 | 0.1, 0.2, 0.5 mg/kg (IV, on days 0, 7, 14) | Dose-dependent tumor suppression. Complete remission at all tested doses. | [2] |
Table 3: Efficacy of Anti-HER2-PNU-159682 ADC in a Breast Cancer Model
| Tumor Model | Cell Line | Animal Model | ADC Target | Dose & Schedule | Key Efficacy Outcome | Citation |
| Breast Cancer (Trastuzumab-resistant) | EMT6-hHER2 | Balb/c Mice (syngeneic, orthotopic) | HER2 | Not Specified | Strong anti-tumor response with over 80% of animals "cured".[3] | [3] |
Mechanism of Action of PNU-159682
PNU-159682 exerts its potent cytotoxic effects primarily through the inhibition of DNA topoisomerase II. This leads to DNA damage and ultimately triggers cell death. A key characteristic of PNU-159682 is its ability to induce S-phase cell cycle arrest, a feature that distinguishes it from other anthracyclines like doxorubicin, which typically cause a G2/M phase arrest. Furthermore, there is evidence to suggest that PNU-159682 can induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.
Caption: Mechanism of action of PNU-159682 leading to tumor cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below is a representative experimental protocol for an in vivo efficacy study of a PNU-159682 ADC in a pancreatic cancer xenograft model.
Experimental Workflow for a Pancreatic Cancer Xenograft Study
Caption: Generalized workflow for in vivo efficacy studies of ADCs.
Detailed Methodology: Anti-CDCP1-PNU-159682 ADC in Pancreatic Cancer Xenografts
-
Cell Lines and Culture: Human pancreatic cancer cell lines PANC-1 and MIA PaCa-2 were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice were used for the study.
-
Tumor Implantation: 5 x 106 cells were suspended in a solution of media and Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes were measured two to three times weekly using calipers. The formula (length × width²) / 2 was used to calculate tumor volume.
-
Randomization and Treatment: When tumors reached a volume of approximately 150-250 mm³, mice were randomized into treatment and control groups. The anti-CDCP1-PNU-159682 ADC was administered intravenously at doses of 0.1, 0.2, and 0.5 mg/kg on days 0, 7, and 14.[2]
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights were monitored throughout the study. The primary efficacy endpoint was tumor growth inhibition.
-
Study Endpoint: The study was terminated when tumors in the control group reached a predetermined size or after a specified duration.
Conclusion
PNU-159682, as an ADC payload, demonstrates remarkable in vivo efficacy across a variety of challenging tumor models. Its high potency allows for significant anti-tumor activity, including complete tumor regression in some models, at well-tolerated doses. The unique mechanism of action, involving S-phase arrest and the potential for inducing an immune response, further underscores its therapeutic potential. The data presented in this guide, while highlighting the need for more standardized reporting of quantitative in vivo results, strongly supports the continued development and clinical investigation of PNU-159682-based ADCs for the treatment of various cancers. Researchers are encouraged to consult the primary literature for more detailed information on specific experimental conditions and outcomes.
References
- 1. | BioWorld [bioworld.com]
- 2. CDCP1-targeting ADC outperforms standard therapies in Ras-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel anti-HER2 anthracycline-based antibody-drug conjugate induces adaptive anti-tumor immunity and potentiates PD-1 blockade in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PNU-159682 Antibody-Drug Conjugates for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of a new generation of antibody-drug conjugates (ADCs) utilizing the highly potent cytotoxin, PNU-159682. We will objectively compare the performance of these novel ADCs against the current standard of care in key oncology indications, supported by available preclinical and clinical data. This document outlines detailed experimental methodologies for the evaluation of such ADCs and visualizes key mechanisms and workflows.
Introduction to PNU-159682: A Potent Anthracycline Payload
PNU-159682 is a derivative of the anthracycline nemorubicin and a potent inhibitor of topoisomerase II.[1] Its mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[2] PNU-159682 has demonstrated significantly higher cytotoxicity compared to its parent compound, doxorubicin, with IC70 values in the subnanomolar range against a panel of human tumor cell lines.[2] This exceptional potency makes it an attractive payload for ADCs, aiming to deliver its powerful cell-killing activity specifically to tumor cells while minimizing systemic toxicity.[3][4]
Recent studies have highlighted a distinct mode of action for PNU-159682 compared to other anthracyclines like doxorubicin. It has been shown to induce S-phase cell cycle arrest, in contrast to the G2/M-phase block caused by doxorubicin.[5][6] Furthermore, PNU-159682-based ADCs are reported to trigger immunogenic cell death, which can stimulate an anti-tumor immune response, offering potential for combination therapies.[5][6]
Benchmarking PNU-159682 ADCs Against the Standard of Care
The following sections provide a comparative overview of PNU-159682 ADCs against the current standard of care for three cancer types where this technology is being actively investigated: HER2-Positive Breast Cancer, CD22-Positive Non-Hodgkin's Lymphoma, and ROR1-Positive Triple-Negative Breast Cancer.
HER2-Positive Breast Cancer
Standard of Care: The treatment landscape for HER2-positive breast cancer has been revolutionized by HER2-targeted therapies. The current standard of care for metastatic HER2-positive breast cancer typically involves a taxane combined with trastuzumab and pertuzumab in the first-line setting, followed by the ADC trastuzumab deruxtecan (T-DXd) in the second line.[7][8] T-DXd has demonstrated significant improvements in progression-free survival compared to trastuzumab emtansine (T-DM1).[2]
PNU-159682 ADC Approach: A hypothetical HER2-targeting ADC with a PNU-159682 payload would aim to offer a differentiated mechanism of action (topoisomerase II inhibition vs. topoisomerase I inhibition for T-DXd's payload) and potentially overcome resistance to existing therapies.
Comparative Efficacy and Safety Data (Metastatic Setting)
| Therapy | Target | Payload | Mechanism of Action | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Grade ≥3 Adverse Events |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | Topoisomerase I inhibitor (deruxtecan) | DNA damage | 61.3% (IHC 3+)[6] | 11.9 months (IHC 3+)[6] | Neutropenia, anemia, nausea, fatigue, interstitial lung disease/pneumonitis[2][6][9] |
| Hypothetical HER2-PNU-159682 ADC | HER2 | Topoisomerase II inhibitor (PNU-159682) | DNA damage | Preclinical data suggests high potency | Preclinical data suggests high potency | Expected to include myelosuppression and other anthracycline-class effects |
CD22-Positive Non-Hodgkin's Lymphoma (NHL)
Standard of Care: For diffuse large B-cell lymphoma (DLBCL), the most common type of NHL, the standard first-line therapy is R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone).[10][11] For relapsed or refractory DLBCL, polatuzumab vedotin (an anti-CD79b ADC) in combination with bendamustine and rituximab is a key treatment option.[12]
PNU-159682 ADC Approach: An anti-CD22 ADC utilizing PNU-159682, such as the preclinical candidate anti-CD22-NMS249, offers a targeted approach for B-cell malignancies.[13][14] Preclinical studies have shown that this ADC can overcome resistance to auristatin-based ADCs, a common payload in other approved ADCs.[15][16]
Comparative Efficacy and Safety Data (Relapsed/Refractory DLBCL)
| Therapy | Target | Payload | Mechanism of Action | Complete Response (CR) Rate | Median Overall Survival (OS) | Key Grade ≥3 Adverse Events |
| Polatuzumab Vedotin + BR | CD79b | Microtubule inhibitor (MMAE) | Mitotic arrest | 40%[12] | 12.4 months[12] | Neutropenia, thrombocytopenia, anemia, infections, peripheral neuropathy[12][17] |
| Anti-CD22-NMS249 (Preclinical) | CD22 | Topoisomerase II inhibitor (PNU-159682) | DNA damage | Showed significant tumor growth inhibition in xenograft models[15][18] | Not available | Not available |
ROR1-Positive Triple-Negative Breast Cancer (TNBC)
Standard of Care: Triple-negative breast cancer is an aggressive subtype with limited targeted therapy options. The standard of care for metastatic TNBC often involves chemotherapy.[19] The ADC sacituzumab govitecan, which targets Trop-2, has emerged as a promising therapy for this patient population.[20] ROR1 is a receptor tyrosine kinase that is overexpressed in various cancers, including TNBC, and is associated with a poor prognosis.[21][22]
PNU-159682 ADC Approach: NBE-002 is a ROR1-targeting ADC with a PNU-159682 payload currently in a Phase 1/2 clinical trial (NCT04441099) for advanced solid tumors, including TNBC.[23][24][25] Preclinical studies have shown a strong anti-tumor response in TNBC models.[24][26]
Comparative Efficacy and Safety Data (Metastatic TNBC)
| Therapy | Target | Payload | Mechanism of Action | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Grade ≥3 Adverse Events |
| Sacituzumab Govitecan | Trop-2 | Topoisomerase I inhibitor (SN-38) | DNA damage | ~26%[5] | ~5.0 months[4] | Neutropenia, diarrhea, nausea, fatigue, febrile neutropenia[4][27] |
| NBE-002 (Phase 1/2) | ROR1 | Topoisomerase II inhibitor (PNU-159682) | DNA damage | Currently under investigation | Currently under investigation | Expected to be determined in the ongoing clinical trial |
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the PNU-159682 ADC in comparison to the standard of care ADC and relevant controls.
Methodology:
-
Cell Lines: A panel of cancer cell lines with varying levels of target antigen expression (e.g., HER2, CD22, ROR1) will be used.
-
Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of the PNU-159682 ADC, the standard of care ADC, a non-targeting control ADC with the PNU-159682 payload, and the free PNU-159682 drug.
-
Incubation: Plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic model.
In Vivo Xenograft Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of the PNU-159682 ADC in a preclinical in vivo model.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG) are used.
-
Tumor Implantation: Human cancer cells expressing the target antigen are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups and receive intravenous injections of the PNU-159682 ADC, the standard of care ADC, a vehicle control, and a non-targeting control ADC.
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints can include tumor regression, overall survival, and body weight monitoring for toxicity.
-
Data Analysis: Tumor growth curves are plotted for each treatment group, and statistical analysis is performed to compare the efficacy between groups.
Safety and Toxicology Assessment
Objective: To determine the safety profile and maximum tolerated dose (MTD) of the PNU-159682 ADC.
Methodology:
-
Animal Model: Rodents (e.g., mice or rats) and non-human primates are typically used.
-
Dose Escalation: Animals receive escalating doses of the PNU-159682 ADC.
-
Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
Clinical Pathology: Blood samples are collected for hematology and clinical chemistry analysis.
-
Histopathology: At the end of the study, major organs are collected for histopathological examination to identify any treatment-related changes.
-
Data Analysis: The MTD is determined as the highest dose that does not cause unacceptable toxicity.
Visualizing Mechanisms and Workflows
Caption: Mechanism of action of a PNU-159682 ADC.
Caption: Experimental workflow for ADC benchmarking.
Caption: Logical framework for ADC comparison.
References
- 1. ascopubs.org [ascopubs.org]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. onclive.com [onclive.com]
- 5. The efficacy and safety of sacituzumab govitecan in the treatment of breast cancer: a systemic review and meta-analysis of emerging clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Standard-of-Care Treatment for HER2+ Metastatic Breast Cancer and Emerging Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Efficacy and safety of trastuzumab deruxtecan in the treatment of HER2-low/positive advanced breast cancer: a single-arm meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-Hodgkin Lymphoma (NHL) Treatment & Management: Approach Considerations, Management of Indolent NHL, Management of Aggressive NHL [emedicine.medscape.com]
- 11. Non-Hodgkin Lymphoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. adcreview.com [adcreview.com]
- 14. Anti-CD22-NMS249 | ADCs | | Invivochem [invivochem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A Novel Anti-CD22 Anthracycline-Based Antibody-Drug Conjugate (ADC) That Overcomes Resistance to Auristatin-Based ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A ROR1 targeted bispecific T cell engager shows high potency in the pre-clinical model of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. ROR1 Is Expressed in Human Breast Cancer and Associated with Enhanced Tumor-Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Expression of ROR1 has prognostic significance in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ROR1 ADCs in Clinical Trials: MK-2140, NBE-002 & CS5001 | Biopharma PEG [biochempeg.com]
- 24. ascopubs.org [ascopubs.org]
- 25. NBE-002 in Patients With Advanced Solid Tumors [clin.larvol.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Comparative Analysis of ADC Performance by PEG Spacer Length
A Comprehensive Guide to Polyethylene Glycol (PEG) Spacer Lengths in Antibody-Drug Conjugates (ADCs)
For researchers, scientists, and drug development professionals, the design of an Antibody-Drug Conjugate (ADC) is a multi-faceted challenge where each component plays a critical role in the overall therapeutic efficacy and safety. The linker, which connects the potent cytotoxic payload to the targeting monoclonal antibody, is a key determinant of the ADC's performance. Among the various linker technologies, the incorporation of polyethylene glycol (PEG) spacers has become a widely adopted strategy to modulate the physicochemical and pharmacokinetic properties of ADCs. This guide provides a comparative analysis of different PEG spacer lengths, supported by experimental data, to inform the rational design of next-generation ADCs.
The inclusion of PEG spacers in ADC linkers offers several advantages, including improved hydrophilicity, which can mitigate the aggregation often caused by hydrophobic payloads, especially at higher drug-to-antibody ratios (DARs).[1][2] PEGylation can also enhance the pharmacokinetic profile of an ADC, leading to a longer plasma half-life and increased tumor accumulation.[1][2] However, the length of the PEG spacer is a critical parameter that must be optimized, as it presents a trade-off between favorable pharmacokinetics and in vitro potency.[1]
The length of the PEG spacer can significantly influence key characteristics of an ADC, including the drug-to-antibody ratio (DAR), in vitro cytotoxicity, pharmacokinetic (PK) profile, and in vivo efficacy. The optimal PEG length is often context-dependent, varying with the specific antibody, payload, and target antigen.[1]
Data Presentation
The following tables summarize quantitative data from preclinical studies, offering a comparative look at how different PEG spacer lengths affect ADC performance. It is important to note that this data is compiled from various studies using different ADC constructs and experimental models.
Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)
| PEG Spacer Length | Antibody-Payload Conjugate | Average DAR | Reference |
| PEG2 | Trastuzumab-MMAE | ~3.9 | [3] |
| PEG4 | Trastuzumab-MMAE | ~2.5 | [3] |
| PEG6 | Trastuzumab-MMAE | ~5.0 | [3] |
| PEG8 | Trastuzumab-MMAE | ~4.8 | [3] |
| PEG12 | Trastuzumab-MMAE | ~3.7 | [3] |
| PEG24 | Trastuzumab-MMAE | ~3.0 | [3] |
This table illustrates that intermediate PEG spacer lengths (PEG6, PEG8) can sometimes facilitate higher drug loading compared to shorter or longer spacers for the same conjugation chemistry.[3]
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Varying PEG Spacer Lengths
| PEG Spacer Length | Antibody-Payload Conjugate | Target Cell Line | IC50 (nM) | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | 4.94 | [4] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | NCI-N87 | 31.9 | [4] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 | 111.3 | [4] |
| PEG2 | natGa-NOTA-PEGn-RM26 | - | 3.1 ± 0.2 | [5] |
| PEG3 | natGa-NOTA-PEGn-RM26 | - | 3.9 ± 0.3 | [5] |
| PEG4 | natGa-NOTA-PEGn-RM26 | - | 5.4 ± 0.4 | [5] |
| PEG6 | natGa-NOTA-PEGn-RM26 | - | 5.8 ± 0.3 | [5] |
This data suggests a trend where increasing PEG linker length can lead to a decrease in in vitro cytotoxicity, possibly due to steric hindrance affecting payload delivery or processing.[4]
Table 3: Pharmacokinetics of ADCs with Different PEG Spacer Lengths
| PEG Spacer Length | Antibody-Payload Conjugate | Plasma Half-life | Clearance Rate | Reference |
| No PEG | ZHER2-SMCC-MMAE | 19.6 min | Not Reported | [4] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | 49.2 min | Not Reported | [4] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | 219.0 min | Not Reported | [4] |
| PEG2 | Non-binding IgG-MMAE | Not Reported | High | [6][7] |
| PEG4 | Non-binding IgG-MMAE | Not Reported | Moderate-High | [6][7] |
| PEG8 | Non-binding IgG-MMAE | Not Reported | Low | [6][7] |
| PEG12 | Non-binding IgG-MMAE | Not Reported | Low | [6][7] |
| PEG24 | Non-binding IgG-MMAE | Not Reported | Low | [6][7] |
Longer PEG chains generally lead to a longer plasma half-life and slower clearance rates. A threshold is often observed (e.g., PEG8 in one study) beyond which further increases in PEG length do not significantly alter clearance.[6][7]
Table 4: In Vivo Efficacy of ADCs with Different PEG Spacer Lengths
| PEG Spacer Length | Antibody-Payload Conjugate | Tumor Model | Efficacy Outcome | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 Xenograft | Moderate tumor growth inhibition | [4] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | NCI-N87 Xenograft | Significant tumor growth inhibition | [4] |
| PEG < 8 | Non-binding IgG-MMAE | - | Lower tolerability in mice | [7] |
| PEG ≥ 8 | Non-binding IgG-MMAE | - | Improved tolerability in mice | [7] |
Improved pharmacokinetics and tolerability associated with longer PEG spacers can translate to enhanced in vivo anti-tumor efficacy, despite potentially lower in vitro potency.[4][7]
Visualizing Key Concepts in ADC Development
Diagrams are essential for illustrating the complex structures, mechanisms, and workflows involved in ADC research.
Caption: General structure of an Antibody-Drug Conjugate with a PEG spacer.
Caption: Generalized mechanism of action for an ADC leading to tumor cell death.
Caption: A typical experimental workflow for comparing ADCs with different PEG spacers.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of ADCs with different PEG spacer lengths.
In Vitro Cytotoxicity Assay (MTT-based)
This assay determines the potency of an ADC in killing target cancer cells.
1. Cell Culture and Seeding:
-
Culture target cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
2. ADC Treatment:
-
Prepare serial dilutions of the ADCs with different PEG spacer lengths in cell culture media.
-
Include relevant controls such as an unconjugated antibody, the free cytotoxic payload, and a vehicle control.
-
Add the diluted ADCs and controls to the cells and incubate for a specified period (e.g., 72-96 hours).
3. MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a SDS-HCl solution).
-
Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression model.
In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of the ADCs in a living organism.
1. Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., athymic nude or NOD-scid mice).
-
Subcutaneously inject a suspension of the target cancer cells into the flank of each mouse.
-
Monitor the mice for tumor formation and growth.[8]
2. Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control and ADCs with different PEG spacer lengths).
-
Administer the treatments according to the planned dosing schedule (e.g., once or twice a week via intravenous injection).
3. Efficacy Evaluation:
-
Monitor tumor volume and the body weight of the mice throughout the study. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
The study can be terminated when tumors in the control group reach a specified size or if signs of excessive toxicity are observed.
4. Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.
1. UV/Vis Spectroscopy:
-
This is a relatively simple method that relies on the distinct absorbance spectra of the antibody and the payload.
-
The concentrations of the antibody and the payload in an ADC sample are determined by measuring the absorbance at two different wavelengths (typically 280 nm for the antibody and a wavelength corresponding to the maximum absorbance of the payload).
-
The DAR is then calculated from the molar ratio of the payload to the antibody.
2. Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on their hydrophobicity. The addition of each drug-linker moiety increases the hydrophobicity of the antibody.
-
This technique can resolve species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.), providing information on the drug load distribution.
-
The average DAR is calculated from the relative peak area of each species.
3. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS provides the most detailed and accurate characterization of ADCs.
-
The LC component separates the different ADC species, and the MS component determines their precise molecular weights, allowing for unambiguous DAR determination and identification of different drug-loaded species.
Conclusion
The length of the PEG spacer is a critical design parameter in the development of ADCs, with a profound impact on their physicochemical properties, pharmacokinetics, and ultimately, their therapeutic index. While longer PEG chains can improve an ADC's pharmacokinetic profile and in vivo efficacy, this often comes at the cost of reduced in vitro potency. The optimal PEG spacer length is not universal but is instead dependent on the specific characteristics of the antibody, the hydrophobicity of the payload, and the nature of the target. A systematic evaluation of a range of PEG spacer lengths is therefore essential in the preclinical development of any new ADC to identify the candidate with the most favorable balance of properties for clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validating the Mechanism of Action of a Novel PNU-159682 Antibody-Drug Conjugate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Antibody-Drug Conjugate (ADC) utilizing the potent cytotoxin PNU-159682 with established alternative ADCs. By presenting supporting experimental data and detailed protocols, this document aims to validate the mechanism of action of the PNU-159682 ADC and highlight its potential in targeted cancer therapy.
Introduction to PNU-159682 and its Mechanism of Action
PNU-159682 is a highly potent anthracycline and a metabolite of the investigational drug nemorubicin.[][2] Its primary mechanism of action is the inhibition of DNA topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation.[2][3][4] By trapping the topoisomerase II-DNA cleavage complex, PNU-159682 induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[2] Its exceptional potency, reported to be over 3,000 times more cytotoxic than its parent compound doxorubicin, makes it a compelling payload for ADCs.[2][5]
This guide will compare a hypothetical novel PNU-159682 ADC against two classes of topoisomerase I inhibitor-based ADCs, represented by those carrying SN-38 (the active metabolite of irinotecan) and deruxtecan (DXd).
Comparative Analysis of ADC Payloads
The selection of the cytotoxic payload is a critical determinant of an ADC's efficacy and safety profile. This section compares the key characteristics of PNU-159682 with the topoisomerase I inhibitors SN-38 and DXd.
| Feature | PNU-159682 ADC | SN-38 ADC (e.g., Sacituzumab Govitecan) | DXd ADC (e.g., Trastuzumab Deruxtecan) |
| Target Enzyme | DNA Topoisomerase II[2][3] | DNA Topoisomerase I[6][7] | DNA Topoisomerase I[8][9] |
| Mechanism of Action | Induces DNA double-strand breaks by stabilizing the topoisomerase II-DNA cleavage complex.[2] | Stabilizes the topoisomerase I-DNA cleavage complex, leading to single-strand DNA breaks that convert to double-strand breaks during replication.[7][10] | Stabilizes the topoisomerase I-DNA cleavage complex, causing DNA damage and apoptosis.[8][11] |
| Potency | Exceptionally high, with sub-nanomolar IC50 values in various cancer cell lines.[3] | High, with in vitro IC50 values in the low nanomolar range.[10] | Very high, with a high drug-to-antibody ratio contributing to potent antitumor activity.[11] |
| Bystander Effect | Dependent on linker and payload properties; PNU-159682's hydrophobicity suggests potential for membrane permeability. | Yes, the released SN-38 is membrane-permeable and can kill neighboring antigen-negative cells.[7] | Yes, the released DXd is highly membrane-permeable, leading to a potent bystander effect.[8][11] |
In Vitro Performance Data
The following tables summarize the in vitro cytotoxicity of PNU-159682 and comparator payloads in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of PNU-159682
| Cell Line | Cancer Type | IC50 (nM) |
| BJAB.Luc | Non-Hodgkin's Lymphoma | 0.10[3] |
| Granta-519 | Non-Hodgkin's Lymphoma | 0.020[3] |
| SuDHL4.Luc | Non-Hodgkin's Lymphoma | 0.055[3] |
| WSU-DLCL2 | Non-Hodgkin's Lymphoma | 0.10[3] |
| SKRC-52 (CAIX-expressing) | Renal Cell Carcinoma | 25[3] |
Table 2: In Vitro Cytotoxicity of SN-38 (from Sacituzumab Govitecan)
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~5 |
| HCC1806 | Triple-Negative Breast Cancer | ~10 |
| Hs578T | Triple-Negative Breast Cancer | ~8 |
Note: IC50 values for SN-38 can vary based on the specific ADC construct and assay conditions. The values presented are representative.
Table 3: In Vitro Cytotoxicity of DXd (from Trastuzumab Deruxtecan)
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-N87 | Gastric Cancer (HER2+) | ~1.5 |
| SK-BR-3 | Breast Cancer (HER2+) | ~2.0 |
| KPL-4 | Breast Cancer (HER2+) | ~1.0 |
Note: IC50 values for DXd can vary based on the specific ADC construct and assay conditions. The values presented are representative.
In Vivo Efficacy Data
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of ADCs.
Table 4: In Vivo Efficacy of a PNU-159682 ADC
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |
| MX-1 | Human Mammary Carcinoma | 4 µg/kg, i.v., q7dx3 | Complete tumor regression in 4 out of 7 mice.[3] |
| BJAB.Luc | Non-Hodgkin's Lymphoma | 2 mg/kg, single dose | Complete remission of tumors.[3] |
Table 5: In Vivo Efficacy of Sacituzumab Govitecan (SN-38 ADC)
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |
| Capan-1 | Pancreatic Cancer | 10 mg/kg, i.v., weekly | Significant tumor growth inhibition. |
| COLO 205 | Colorectal Cancer | 10 mg/kg, i.v., weekly | Tumor regression. |
Note: Efficacy data is representative of preclinical studies.
Table 6: In Vivo Efficacy of Trastuzumab Deruxtecan (DXd ADC)
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |
| NCI-N87 | Gastric Cancer (HER2+) | 3 mg/kg, i.v., single dose | Durable tumor regression.[2] |
| JIMT-1 | Breast Cancer (HER2-low) | 10 mg/kg, i.v., single dose | Significant anti-tumor activity.[2] |
Note: Efficacy data is representative of preclinical studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC using a cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PNU-159682 ADC, comparator ADCs, and vehicle control
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the PNU-159682 ADC and comparator ADCs in complete culture medium.
-
Remove the overnight culture medium from the cells and add the ADC dilutions. Include wells with vehicle control and untreated cells.
-
Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration.
-
Determine the IC50 value using a non-linear regression analysis.
In Vitro Bystander Effect Assay
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.[12][13]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Complete cell culture medium
-
PNU-159682 ADC and a non-bystander effect control ADC
-
96-well cell culture plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Co-culture the Ag+ and Ag- (GFP-positive) cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).
-
Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the PNU-159682 ADC and the control ADC.
-
Incubate the plate for 72-120 hours.
-
Image the wells using a fluorescence microscope to visualize and count the viable GFP-positive (Ag-) cells.
-
Quantify the viability of the Ag- cells in the presence of the ADC and Ag+ cells. A significant reduction in the viability of Ag- cells compared to treatment with the ADC alone indicates a bystander effect.
Immunofluorescence for DNA Damage (γH2AX)
This protocol is used to visualize and quantify DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci.[7][14][15]
Materials:
-
Cancer cell lines cultured on coverslips or in imaging-compatible plates
-
PNU-159682 ADC and vehicle control
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the PNU-159682 ADC or vehicle control for a specified time (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with antifade medium.
-
Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software. An increase in γH2AX foci in ADC-treated cells validates the DNA-damaging mechanism of action.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of a PNU-159682 ADC.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional, for subcutaneous injection)
-
PNU-159682 ADC, comparator ADCs, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant cancer cells subcutaneously into the flank of the immunocompromised mice.
-
Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, PNU-159682 ADC, comparator ADCs).
-
Administer the ADCs and controls intravenously according to the specified dosing schedule.
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint or for a specified duration.
-
Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.
Visualizing the Mechanism of Action
Diagrams generated using Graphviz illustrate key pathways and experimental workflows.
Caption: Mechanism of action of the PNU-159682 ADC.
Caption: The bystander effect of a PNU-159682 ADC.
Caption: Experimental workflow for validating the PNU-159682 ADC.
Conclusion
The data presented in this guide strongly support the mechanism of action of a novel PNU-159682 ADC as a potent topoisomerase II inhibitor. Its exceptional in vitro cytotoxicity and significant in vivo anti-tumor efficacy position it as a promising candidate for targeted cancer therapy. The detailed experimental protocols provided herein offer a robust framework for researchers to further validate and characterize this and other novel ADCs. The comparative analysis with established topoisomerase I inhibitor-based ADCs highlights the potential for PNU-159682 to offer a differentiated and highly effective therapeutic option. Further investigation into its bystander effect and safety profile is warranted to fully elucidate its clinical potential.
References
- 2. tandfonline.com [tandfonline.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mbcbrainmets.org [mbcbrainmets.org]
- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. njbio.com [njbio.com]
- 12. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. crpr-su.se [crpr-su.se]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mal-PEG4-VC-PAB-DMEA-PNU-159682: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Mal-PEG4-VC-PAB-DMEA-PNU-159682, an antibody-drug conjugate (ADC) linker-payload complex containing the potent cytotoxin PNU-159682, is critical for ensuring laboratory safety and environmental protection. Due to the hazardous nature of its cytotoxic component, stringent disposal procedures must be followed. This guide provides a comprehensive overview of the necessary protocols for the safe handling and disposal of this compound.
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for the complete this compound conjugate is not publicly available, the hazardous properties are primarily dictated by its potent cytotoxic payload, PNU-159682. PNU-159682 is a metabolite of the anthracycline nemorubicin and is a highly potent DNA topoisomerase II inhibitor.[1] The hazard classification for PNU-159682, according to available Safety Data Sheets, is as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[2]
-
Germ Cell Mutagenicity (Suspected of causing genetic defects): Suspected of causing genetic defects.[3]
-
Carcinogenicity (Suspected of causing cancer): Suspected of causing cancer.[3]
-
Reproductive Toxicity (May damage fertility or the unborn child): May damage fertility or the unborn child.[3]
Given these significant hazards, all waste containing this compound must be treated as cytotoxic and hazardous waste.
Personal Protective Equipment (PPE)
When handling this compound in any form (solid, liquid, or in solution), appropriate personal protective equipment must be worn to prevent exposure. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Double gloving is recommended.
-
Lab Coat: A disposable or dedicated lab coat that can be decontaminated or disposed of as cytotoxic waste.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.
Disposal Procedures
All materials contaminated with this compound must be segregated from other laboratory waste streams and disposed of as cytotoxic waste. High-temperature incineration is the recommended final disposal method for cytotoxic waste.
Waste Segregation and Containerization
| Waste Type | Container | Labeling |
| Solid Waste (e.g., contaminated gloves, gowns, bench paper, plasticware) | Designated, leak-proof, puncture-resistant cytotoxic waste container, often with a purple lid or clearly marked. | "Cytotoxic Waste" / "Chemotherapy Waste", Biohazard symbol |
| Sharps Waste (e.g., needles, syringes, contaminated glassware) | Puncture-resistant sharps container specifically designated for cytotoxic sharps, often yellow with a purple lid. | "Cytotoxic Sharps", Biohazard symbol |
| Liquid Waste (e.g., unused solutions, cell culture media) | Leak-proof, sealed container, clearly labeled as cytotoxic liquid waste. Do not mix with other chemical waste. | "Cytotoxic Liquid Waste", list of chemical components |
Step-by-Step Disposal Protocol
-
Segregation at the Source: Immediately after use, place all contaminated materials into the appropriate, designated cytotoxic waste container.
-
Container Management: Do not overfill waste containers. Once a container is three-quarters full, it should be securely sealed.
-
Labeling: Ensure all containers are clearly and accurately labeled with their contents and the appropriate hazard symbols.
-
Storage: Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.
-
Professional Disposal: Arrange for the collection and disposal of the cytotoxic waste by a licensed hazardous waste management company. Ensure they are aware of the nature of the waste.
Spill Management
In the event of a spill, immediate and appropriate action must be taken to prevent exposure and contamination.
Small Spills (less than 5 mL of a low concentration solution)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don PPE: Wear appropriate PPE, including double gloves, a disposable gown, and eye protection.
-
Containment: Cover the spill with absorbent material from a chemotherapy spill kit.
-
Decontamination: Working from the outside in, carefully clean the spill area. For anthracyclines like PNU-159682, chemical degradation with a solution of sodium hypochlorite (e.g., 5.25% solution, household bleach) can be effective.[4] After applying the decontamination agent and allowing for sufficient contact time (e.g., at least one hour), clean the area with a detergent solution and then water.
-
Disposal: All materials used for cleanup (absorbent pads, gloves, etc.) must be disposed of as cytotoxic waste.
Large Spills (more than 5 mL or any amount of powder)
-
Evacuate: Immediately evacuate the area.
-
Isolate: Restrict access to the spill area and post warning signs.
-
Contact Safety Officer: Notify your institution's Environmental Health and Safety (EHS) department immediately.
-
Professional Cleanup: Do not attempt to clean up a large spill of a potent cytotoxic compound unless you are trained and equipped to do so. Await the arrival of trained emergency response personnel.
Disposal Workflow Diagram
Caption: Decision workflow for the proper segregation and disposal of waste contaminated with this compound.
Conclusion
The safe and compliant disposal of this compound is a critical responsibility for all laboratory personnel. Adherence to these procedures, in conjunction with your institution's specific safety protocols and local regulations, is paramount to minimizing risk and ensuring a safe working environment. Always consult your institution's Environmental Health and Safety department for specific guidance and training on handling and disposing of potent cytotoxic compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. PNU-159682 SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Mal-PEG4-VC-PAB-DMEA-PNU-159682
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling of the antibody-drug conjugate (ADC) linker-payload, Mal-PEG4-VC-PAB-DMEA-PNU-159682. The core component of this molecule is the highly potent cytotoxic agent PNU-159682, a DNA topoisomerase II inhibitor, which necessitates stringent safety protocols to prevent occupational exposure.[1][]
Hazard Identification and Risk Assessment
This compound is a drug-linker conjugate designed for use in ADCs.[3][4][5] The primary hazard is associated with its cytotoxic payload, PNU-159682, a metabolite of the anthracycline nemorubicin.[1][6] PNU-159682 is significantly more potent and cytotoxic than doxorubicin, a commonly used chemotherapy agent.[1][][7]
Key Hazards:
-
High Potency and Cytotoxicity: PNU-159682 is a highly potent topoisomerase II inhibitor, capable of causing cell death at very low concentrations.[1]
-
Mutagenic, Carcinogenic, and Teratogenic Potential: Like many cytotoxic agents used in cancer therapy, this compound should be presumed to have the potential to cause genetic damage, cancer, and developmental abnormalities.[8]
-
Routes of Exposure: The primary routes of occupational exposure are inhalation of aerosols or fine particles, dermal contact, and ingestion.[9]
Due to the high potency of the PNU-159682 payload, this conjugate must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI). A comprehensive risk assessment should be performed before any handling activities to identify and mitigate potential exposure risks.[10][11]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to ensure personnel safety. The following table summarizes the required PPE for various handling scenarios.
| Activity | Required PPE | Rationale |
| Low-Risk Activities (e.g., handling sealed containers, visual inspection) | - Laboratory Coat- Disposable Nitrile Gloves (double-gloving recommended) | To prevent contamination of personal clothing and minimal skin contact. |
| Medium-Risk Activities (e.g., weighing, reconstitution, aliquoting in a contained environment) | - Disposable Gown with knit cuffs- Double Nitrile Gloves- Safety Glasses with side shields or Goggles- Hairnet and Shoe Covers | To provide full body protection and prevent inhalation of aerosols. |
| High-Risk Activities (e.g., open handling outside of a containment system, cleaning spills) | - Chemical Resistant Coverall (e.g., Tyvek®)[12]- Double Nitrile Gloves- Chemical Splash Goggles and Face Shield- Powered Air-Purifying Respirator (PAPR) with an appropriate filter | To provide the highest level of protection against inhalation, dermal, and eye exposure. |
Note: Gloves should be changed immediately if contaminated and every 30-60 minutes during continuous use.
Operational and Disposal Plans
Engineering Controls:
-
All handling of open powders or solutions of this compound should be conducted in a certified containment system such as a containment ventilated enclosure (CVE), biological safety cabinet (BSC), or an isolator.[9]
-
The work area should have restricted access and be clearly marked with warning signs indicating the presence of a highly potent cytotoxic agent.
Step-by-Step Handling Protocol:
-
Preparation: Assemble all necessary equipment, PPE, and waste disposal materials before commencing work. Ensure the containment system is functioning correctly.
-
Donning PPE: Put on PPE in the correct order (e.g., gown, mask, goggles, gloves).
-
Handling: Conduct all manipulations within the designated containment system. Use disposable equipment whenever possible to minimize cleaning and potential for contamination.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate inactivating agent (e.g., a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate).
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Spill Management:
-
In case of a spill, evacuate the area and restrict access.
-
Wear appropriate high-risk PPE, including a respirator, before attempting to clean the spill.
-
Use a cytotoxic spill kit to absorb and contain the spill.
-
Decontaminate the area thoroughly.
-
Report all spills to the appropriate safety personnel.[8]
Disposal Plan:
-
All contaminated materials, including disposable PPE, labware, and cleaning materials, must be disposed of as cytotoxic waste.
-
Place all cytotoxic waste in clearly labeled, sealed, and puncture-resistant containers.
-
Follow institutional and local regulations for the disposal of cytotoxic waste.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling this compound, highlighting critical safety checkpoints.
Caption: Experimental workflow for handling potent compounds.
This guide provides a framework for the safe handling of this compound. It is imperative that all personnel receive training on the risks and procedures outlined in this document and in the specific Safety Data Sheet (SDS) for the compound, when available. Always adhere to institutional and regulatory guidelines for handling highly potent and cytotoxic materials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:2259318-52-8 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. pharmtech.com [pharmtech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
